molecular formula C4H8O2 B094731 4-Methyl-1,3-dioxolane CAS No. 1072-47-5

4-Methyl-1,3-dioxolane

Cat. No.: B094731
CAS No.: 1072-47-5
M. Wt: 88.11 g/mol
InChI Key: SBUOHGKIOVRDKY-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-dioxolane
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InChI

InChI=1S/C4H8O2/c1-4-2-5-3-6-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SBUOHGKIOVRDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50883643
Record name 1,3-Dioxolane, 4-methyl-
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Molecular Weight

88.11 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methyl-1,3-dioxolane
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CAS No.

1072-47-5
Record name 4-Methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 4-methyl-
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-1,3-dioxolane. The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document presents available quantitative data in a structured format, details the experimental methodologies for their determination, and includes a logical workflow for these experimental procedures.

Core Physical Properties of this compound

This compound is a colorless liquid.[1] It is a heterocyclic organic compound with the chemical formula C₄H₈O₂. The following table summarizes its key physical properties based on available data.

Physical PropertyValueTemperature (°C)PressureReference(s)
Boiling Point 85 °C[2][3]
84 °C745 mm Hg[4]
Density 0.983 g/mL25[4]
0.988 g/mL[5]
Refractive Index 1.398 (n20/D)20[4]
1.40 (n20/D)20[2]
Specific Gravity 0.9920/20[2]
Flash Point -2 °C[2]
Melting Point Data not readily available
Viscosity Data not readily available
Surface Tension Data not readily available
Solubility Data not readily available
Vapor Pressure Data not readily available

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation

A common and accurate method for determining the boiling point of a liquid is through distillation.[6][7]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point of the liquid at the given atmospheric pressure.[6]

    • It is crucial to record the barometric pressure as the boiling point is pressure-dependent.[7]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder and Balance

  • Apparatus: A pycnometer (for high precision), or a graduated cylinder and an electronic balance.[8][9]

  • Procedure (using graduated cylinder and balance):

    • The mass of a clean, dry graduated cylinder is measured using an electronic balance.[8]

    • A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

    • The mass of the graduated cylinder containing the liquid is then measured.

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.

    • The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[8]

    • For higher accuracy, measurements should be repeated and an average value calculated.[8] The temperature of the liquid should also be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Refractometer

  • Apparatus: An Abbe refractometer is commonly used for this measurement.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the sample liquid are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Viscometer

  • Apparatus: Various types of viscometers can be used, such as a capillary viscometer (e.g., Ostwald viscometer) or a rotational viscometer.

  • Procedure (using an Ostwald viscometer):

    • A known volume of the liquid is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

    • The liquid is drawn up by suction into the upper bulb.

    • The time it takes for the liquid to flow from an upper mark to a lower mark is measured.

    • The viscosity is then calculated using the viscometer constant and the measured flow time.

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Methodology: Stalagmometric Method (Drop Count Method)

  • Apparatus: A stalagmometer (a glass tube with a capillary at the lower end).

  • Procedure:

    • The stalagmometer is filled with the liquid.

    • The number of drops formed as the liquid flows out between two marked points on the stalagmometer is counted.

    • The same procedure is repeated with a reference liquid (e.g., water) for which the surface tension is known.

    • The surface tension of the sample liquid can be calculated by comparing the number of drops and the densities of the two liquids.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Methodology: Saturation Method

  • Apparatus: A thermostated shaker, filtration apparatus, and an analytical method to determine the concentration of the solute (e.g., spectroscopy, chromatography).

  • Procedure:

    • An excess amount of the solute is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated in a constant temperature bath for an extended period to ensure that equilibrium is reached and a saturated solution is formed.

    • The undissolved solute is then separated from the saturated solution by filtration or centrifugation.

    • The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique. This concentration represents the solubility of the substance at that temperature.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology: Static Method

  • Apparatus: A flask connected to a pressure sensor and a temperature probe, placed in a temperature-controlled water bath.

  • Procedure:

    • A small amount of the liquid is placed in the flask, and the system is sealed.

    • The flask is placed in a water bath at a specific temperature.

    • The liquid is allowed to equilibrate with its vapor.

    • The total pressure inside the flask is measured using the pressure sensor.

    • To determine the vapor pressure of the liquid, the initial pressure of the air in the flask must be subtracted from the total pressure measured at equilibrium.

    • This process is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Logical Workflow for Experimental Determination of Physical Properties

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid such as this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation & Initial Checks cluster_1 Primary Physical Properties cluster_2 Secondary Physical Properties cluster_3 Data Analysis & Reporting start Obtain Pure Sample of this compound purity_check Purity Analysis (e.g., GC-MS) start->purity_check density Density Determination purity_check->density If pure refractive_index Refractive Index Measurement purity_check->refractive_index If pure boiling_point Boiling Point Determination purity_check->boiling_point If pure viscosity Viscosity Measurement density->viscosity surface_tension Surface Tension Measurement refractive_index->surface_tension vapor_pressure Vapor Pressure Measurement boiling_point->vapor_pressure data_table Compile Data into Table viscosity->data_table solubility Solubility Determination surface_tension->solubility solubility->data_table vapor_pressure->data_table report Generate Technical Report data_table->report

Caption: Logical workflow for the experimental determination of physical properties.

References

An In-Depth Technical Guide to 4-Methyl-1,3-dioxolane: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methyl-1,3-dioxolane, a heterocyclic acetal (B89532). It details the molecule's chemical structure, physicochemical properties, and stereoisomeric forms. Furthermore, it outlines established experimental protocols for its synthesis and the resolution of its enantiomers, which is critical for its application as a chiral intermediate in the pharmaceutical industry.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₄H₈O₂.[1] Its structure consists of a five-membered 1,3-dioxolane (B20135) ring substituted with a methyl group at the 4-position.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1] It is a colorless liquid and is classified as a highly flammable liquid and vapor.[3]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the racemic mixture of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[1][4]
Molecular Weight 88.11 g/mol [1][4]
CAS Number 1072-47-5[1]
Density 0.983 g/mL at 25 °C[1]
Boiling Point 84 °C at 745 mmHg[1]
Refractive Index (n²⁰/D) 1.398[1]
Flash Point -2.2 °C (28 °F)[1]

Stereoisomerism

The carbon atom at the 4-position of the 1,3-dioxolane ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, the C5 methylene (B1212753) group, and an oxygen atom (O3). Consequently, this compound exists as a pair of enantiomers: (R)-4-methyl-1,3-dioxolane and (S)-4-methyl-1,3-dioxolane. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The separation of these enantiomers is crucial when the molecule is used as a chiral building block in the synthesis of pharmaceuticals.[5]

Mandatory Visualization: Stereoisomers of this compound

G cluster_R (R)-4-methyl-1,3-dioxolane cluster_S (S)-4-methyl-1,3-dioxolane R_O1 O R_C2 C R_O1->R_C2 R_O3 O R_C2->R_O3 S_C2 C R_C4 C* R_O3->R_C4 R_C5 C R_C4->R_C5 R_CH3 CH₃ R_C4->R_CH3 R_H H R_C4->R_H R_C5->R_O1 S_O1 O S_O1->S_C2 S_O3 O S_C2->S_O3 S_C4 C* S_O3->S_C4 S_C4->R_CH3 S_C5 C S_C4->S_C5 S_H H S_C4->S_H S_C5->S_O1 S_CH3 CH₃

Caption: 2D representation of the (R) and (S) enantiomers of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and chiral resolution of this compound are critical for its practical application in research and development.

Experimental Protocol 1: Synthesis via Acetalization

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,2-propanediol (propylene glycol) with formaldehyde (B43269). This reaction is a classic example of acetal formation.

  • Title: Synthesis of this compound

  • Objective: To prepare racemic this compound from 1,2-propanediol and formaldehyde.

  • Materials:

    • 1,2-Propanediol

    • Formaldehyde (typically as an aqueous solution, formalin, or as paraformaldehyde)

    • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)

    • Anhydrous drying agent (e.g., anhydrous sodium sulfate)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Apparatus:

    • Round-bottom flask

    • Dean-Stark apparatus or soxhlet extractor with a drying agent

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Distillation apparatus

  • Methodology:

    • Equimolar amounts of 1,2-propanediol and formaldehyde are added to a round-bottom flask.

    • A catalytic amount of an acid catalyst (e.g., 0.1 mol%) is added to the mixture.

    • The flask is fitted with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the reaction, driving the equilibrium towards the product.

    • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected.

    • Upon completion, the mixture is cooled to room temperature. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The organic layer is separated. If an aqueous solution was used, the product may be extracted with an organic solvent.

    • The organic phase is washed with brine and dried over an anhydrous drying agent.

    • The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield pure this compound.[6][7][8]

Experimental Protocol 2: Chiral Resolution of Enantiomers

The separation of the (R)- and (S)-enantiomers is essential for stereospecific applications and is typically performed using chiral chromatography.

  • Title: Enantiomeric Separation of this compound by Chiral Gas Chromatography (GC)

  • Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.

  • Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. This differential interaction leads to different retention times, allowing for their separation.[5][9]

  • Apparatus & Materials:

    • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., a column with a cyclodextrin-based stationary phase).[5]

    • High-purity carrier gas (e.g., Helium or Hydrogen).

    • Racemic this compound standard.

    • Suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Methodology:

    • Sample Preparation: A dilute solution of racemic this compound is prepared in a suitable volatile solvent.

    • GC Conditions Setup:

      • Column: A chiral capillary column is installed in the GC oven.

      • Injector: The injector temperature is set to a value that ensures rapid volatilization without thermal degradation (e.g., 200-250 °C).

      • Detector: The FID temperature is set appropriately (e.g., 250-300 °C).

      • Oven Program: An optimized temperature program is established. This may involve an initial isothermal period followed by a temperature ramp to achieve baseline separation of the enantiomers (e.g., start at 70 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C).[5]

      • Carrier Gas Flow: The flow rate of the carrier gas is set to an optimal linear velocity for the column used.[5]

    • Injection and Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

    • Data Acquisition: The chromatogram is recorded. The successful resolution will be indicated by two distinct, well-separated peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak can be used to determine the enantiomeric purity of a sample.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,3-dioxolane from Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-1,3-dioxolane, a valuable cyclic acetal (B89532), from the reaction of propylene (B89431) glycol with a carbonyl source, primarily formaldehyde (B43269). This document details the underlying reaction mechanism, explores the impact of various catalysts and reaction conditions on product yield, and furnishes detailed experimental protocols. Quantitative data is summarized in structured tables for clear comparison, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound and its derivatives are important chemical intermediates and find applications as solvents, fuel additives, and protecting groups in organic synthesis. The synthesis of these cyclic acetals from readily available starting materials like propylene glycol is a topic of significant interest. The most common and efficient method for this transformation is the acid-catalyzed acetalization of propylene glycol with an aldehyde, typically formaldehyde or its equivalents.

This guide focuses on the core aspects of this synthesis, providing the necessary technical details for its successful implementation and optimization in a laboratory setting.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from propylene glycol and formaldehyde proceeds via an acid-catalyzed acetalization reaction. The mechanism involves the initial protonation of the carbonyl oxygen of formaldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of propylene glycol to form a hemiacetal intermediate. Subsequent intramolecular cyclization, involving the second hydroxyl group and the elimination of a water molecule, leads to the formation of the stable five-membered ring of this compound. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products PG Propylene Glycol Hemiacetal Hemiacetal Intermediate PG->Hemiacetal HCHO Formaldehyde Protonated_HCHO Protonated Formaldehyde HCHO->Protonated_HCHO + H⁺ H_plus H⁺ (Acid Catalyst) Protonated_HCHO->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Dioxolane This compound Carbocation->Dioxolane + H⁺ H2O Water

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below, utilizing different acid catalysts.

Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol describes a common laboratory-scale synthesis using a soluble acid catalyst.

Materials:

  • Propionaldehyde: 580 g

  • 1,2-Propylene glycol (1,2-PD): 912 g

  • Anhydrous calcium chloride: 180 g (as a water scavenger)

  • p-Toluenesulfonic acid (p-TSA): 5.8 g

  • Three-necked flask

  • Cooling system

Procedure:

  • To a three-necked flask, add propionaldehyde, 1,2-propylene glycol, anhydrous calcium chloride, and p-toluenesulfonic acid.[1]

  • Maintain the temperature of the reaction mixture between 10-20 °C using a cooling system.[1]

  • Stir the reaction mixture vigorously for 0.5 hours.[1]

  • After the reaction is complete, allow the mixture to stand for phase separation.

  • Wash the organic layer and then purify by distillation to obtain this compound.[1]

Synthesis using a Heterogeneous Catalyst (Amberlite IR-120)

This protocol utilizes a solid acid catalyst, which can be easily recovered and reused.

Materials:

  • Propylene glycol

  • Formaldehyde (37 wt% solution in water)

  • Amberlite IR-120 ion exchange resin

  • Reaction vessel with a stirrer and condenser

Procedure:

  • Charge the reaction vessel with propylene glycol and the Amberlite IR-120 catalyst.

  • Heat the mixture to the desired reaction temperature with stirring.

  • Add the formaldehyde solution to the reaction mixture.

  • Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture and separate the catalyst by filtration.

  • The crude product can then be purified by distillation.

Quantitative Data

The yield and efficiency of the this compound synthesis are influenced by several factors, including the type and amount of catalyst, reaction temperature, and reactant molar ratio. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Catalyst Loading and Temperature on Propylene Glycol Conversion
CatalystCatalyst Loading (g/L)Temperature (°C)Acetaldehyde/PG Volume RatioPropylene Glycol Conversion (%)Reference
Resin D07225152.5:1~85[2]
Resin D07225252.5:1~85[2]
Resin D07225352.5:1~85[2]
Resin D07225452.5:1~85[2]

Note: The reaction time for the data in this table was 3 hours.

Table 2: Propylene Glycol Recovery via Acetalization in a Reactive Distillation Column
Feed CompositionAcetaldehyde:Glycol Feed RatioPropylene Glycol Recovery as Acetal (%)Reference
50 wt% PG in water10:199[3]
15 wt% PG, 7 wt% EG in waterVariedSubstantially lower than with pure PG[3]

Note: The reaction was catalyzed by Amberlyst 15 cationic exchange resin.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Workflow Reactants Reactants (Propylene Glycol, Formaldehyde, Catalyst) Reaction Reaction (Stirring, Temperature Control) Reactants->Reaction Separation Catalyst Separation (Filtration for heterogeneous catalysts) Reaction->Separation Purification Purification (Distillation) Separation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from propylene glycol and formaldehyde is a well-established and efficient process. The use of acid catalysts, particularly heterogeneous catalysts like Amberlite IR-120 and Resin D072, offers advantages in terms of catalyst recovery and reuse. The reaction yield is highly dependent on the reaction conditions, and the removal of water is critical for driving the reaction to completion. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful synthesis and optimization of this compound in a laboratory setting. This information is valuable for researchers and professionals involved in organic synthesis, solvent development, and the production of fine chemicals.

References

Spectroscopic Profile of 4-Methyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1,3-dioxolane (CAS No: 1072-47-5, Molecular Formula: C₄H₈O₂), a heterocyclic organic compound. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the detailed experimental protocols for obtaining these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search results-CH₃
Data not available in search resultsData not available in search resultsData not available in search results-OCH₂O-
Data not available in search resultsData not available in search resultsData not available in search results-CH₂- (ring)
Data not available in search resultsData not available in search resultsData not available in search results-CH- (ring)

Note: Specific chemical shift and coupling constant values for this compound were not explicitly found in the provided search results. The assignments are based on the known structure of the molecule.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results-CH₃
Data not available in search results-OCH₂O-
Data not available in search results-CH₂- (ring)
Data not available in search results-CH- (ring)

Note: Specific chemical shift values for this compound were not explicitly found in the provided search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1380MediumC-H bend (alkane, methyl rock)
~1100-1000StrongC-O stretch (ether)

Note: The IR peak list is a representative spectrum based on characteristic functional group absorptions for cyclic ethers and alkanes. The data is sourced from general IR spectroscopy principles.

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
87Data not available[M-H]⁺
73Data not available[M-CH₃]⁺
58Data not available[C₂H₂O₂]⁺
44Data not available[C₂H₄O]⁺
43Data not available[C₂H₃O]⁺ or [C₃H₇]⁺

Note: The mass spectrometry data is based on the fragmentation pattern observed for this compound in the NIST Mass Spectrometry Data Center.[1] The molecular ion peak [M]⁺ is expected at m/z 88.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for obtaining high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • The final sample height in the tube should be approximately 4-5 cm.

Data Acquisition:

  • The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.

  • The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Ensure no air bubbles are trapped between the plates.

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

  • The prepared sample is placed in the sample holder of the FTIR spectrometer.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared.

  • A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).

  • The separated components elute from the GC column and enter the mass spectrometer's ion source.

  • Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • The mass analyzer (e.g., a quadrupole) scans a specified mass-to-charge (m/z) range (e.g., 35-300 amu).

  • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Obtain Pure Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR Process_MS Process MS Data (Library Search, Fragmentation Analysis) Acquire_MS->Process_MS Interpret Structural Elucidation & Data Correlation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Final Report & Data Archiving Interpret->Report

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-Methyl-1,3-dioxolane (CAS: 1072-47-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Methyl-1,3-dioxolane (CAS No. 1072-47-5), a heterocyclic acetal (B89532). It serves as a valuable resource for professionals in research, chemical synthesis, and drug development. The guide details the compound's chemical and physical properties, spectroscopic data, and critical safety information. Furthermore, it outlines a standard experimental protocol for its synthesis and explores its primary applications, particularly its role as a solvent and a protecting group in complex organic syntheses. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, ensuring clarity and ease of understanding.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1][2] It is a cyclic acetal derived from propylene (B89431) glycol and formaldehyde (B43269). Its key physical and chemical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 1072-47-5[1][2][3]
Molecular Formula C₄H₈O₂[1][2][3]
Molecular Weight 88.11 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 84 °C at 745 mmHg[2]
85 °C[5]
Density 0.983 g/mL at 25 °C[2]
0.99 g/cm³[5]
Refractive Index (n²⁰/D) 1.398[2]
Flash Point -2 °C (28 °F)[2][5]
Purity >98.0% (GC)[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectra are best obtained from dedicated databases, the following table summarizes key available information.

Spectroscopy TypeData Source / Key InformationReference(s)
¹H NMR Spectra are available from suppliers like Sigma-Aldrich.[1]
¹³C NMR Data has been published and is available in spectral databases.[1]
Mass Spec (GC-MS) Electron ionization mass spectra are available through the NIST WebBook and other databases like PubChem.[1][6]
IR Spectra (FTIR) Spectra, typically run using a capillary cell, are available from sources like SpectraBase.[1]
Raman Spectra Available from spectral databases.[1]

Safety and Hazard Information

This compound is classified as a highly flammable liquid and requires careful handling.[1][5][7] Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be used.[5] Work should be conducted in a well-ventilated area or fume hood, away from ignition sources.[5]

Hazard CategoryGHS Classification & CodesReference(s)
GHS Pictogram GHS02 (Flammable)[2]
Signal Word Danger[1][2]
Hazard Statements H225: Highly flammable liquid and vapor.[1][2][5][7]
H315: Causes skin irritation.[5]
H319: Causes serious eye irritation.[5]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][2][5]
P233: Keep container tightly closed.[1][7]
P240, P241, P242, P243: Ground/bond container, use explosion-proof equipment, use non-sparking tools, take precautionary measures against static discharge.[1][7]
P280: Wear protective gloves/eye protection.[5]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P403+P235: Store in a well-ventilated place. Keep cool.[1][7]
P501: Dispose of contents/container to an approved waste disposal plant.[1][7]
NFPA 704 Rating Health: 0, Flammability: 3, Instability: 0[2]

Synthesis and Manufacturing

The most common method for synthesizing 1,3-dioxolanes, including this compound, is the acid-catalyzed acetalization of a diol with an aldehyde or ketone.[8][9] For this compound, this involves the reaction of 1,2-propanediol (propylene glycol) with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution (formalin).[8][10][11] The reaction is reversible, so water is typically removed as it forms to drive the equilibrium toward the product.[9][12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification reactant1 1,2-Propanediol reaction Reaction Vessel Solvent: Toluene (B28343) Catalyst: p-TsOH reactant1->reaction reactant2 Formaldehyde Source (e.g., Paraformaldehyde) reactant2->reaction dean_stark Dean-Stark Apparatus (Water Removal) reaction->dean_stark Azeotropic Distillation crude_product Crude Product Mixture reaction->crude_product Acetalization byproduct Water dean_stark->byproduct purification Purification (Distillation) crude_product->purification final_product This compound purification->final_product

Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 1,2-Propanediol and Paraformaldehyde

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1,2-Propanediol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants: To the flask, add 1,2-propanediol (1.0 eq), paraformaldehyde (1.1 eq), a catalytic amount of p-TsOH (e.g., 0.01 eq), and enough toluene to fill the Dean-Stark trap and suspend the reactants.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue the reflux until no more water is collected, indicating the reaction is complete (typically several hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 84-85 °C.

  • Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, ¹H NMR, and IR spectroscopy.

Applications

This compound and related dioxolanes are versatile compounds in chemical and pharmaceutical industries.[13][14][15] Their stability under neutral and basic conditions, combined with their ease of removal under acidic conditions, makes them highly valuable.

  • Solvent: Due to its ether-like structure, it can be used as a solvent for various organic compounds and reactions.[16]

  • Chemical Intermediate: It is a building block in the synthesis of more complex molecules.[13][14][16]

  • Protecting Group: Its most significant application is as a protecting group for aldehydes and ketones in multi-step organic synthesis.[13][17] This allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. The protection is achieved via the synthesis method described above, and deprotection is readily accomplished by acid-catalyzed hydrolysis.[9][17]

  • Pharmaceutical and Agrochemical Synthesis: Dioxolane motifs are found in numerous biologically active molecules, making their derivatives important intermediates in the development of pharmaceuticals and agrochemicals.[8][13][15][17]

Applications_Diagram cluster_functions Primary Functions cluster_applications Specific Applications center_node This compound (CAS: 1072-47-5) solvent Solvent center_node->solvent intermediate Chemical Intermediate center_node->intermediate protecting_group Protecting Group for Aldehydes & Ketones intermediate->protecting_group pharma_synthesis Pharmaceutical Synthesis protecting_group->pharma_synthesis organic_synthesis General Organic Synthesis protecting_group->organic_synthesis

Logical relationships of key applications.

References

An In-Depth Technical Guide to 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-Methyl-1,3-dioxolane

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound with applications in organic synthesis and pharmacology. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and for the evaluation of its biological activity, and discusses its known pharmacological effects, particularly as an inhibitor of cytochrome P-450 monooxygenases. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is classified as a highly flammable liquid and vapor.[1] The compound's key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1072-47-5[1][2]
Molecular Formula C₄H₈O₂[1][2]
Molecular Weight 88.11 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 84 °C @ 745 mm Hg[3]
Density 0.983 g/mL at 25 °C[3]
Flash Point -2 °C
Refractive Index (n20/D) 1.398[3]
Table 2: Spectroscopic Data
Spectroscopy TypeKey Peaks / SignalsSource
¹H NMR Data available, confirms structure
¹³C NMR Data available
Mass Spectrometry (GC-MS) m/z Top Peak: 44; 2nd Highest: 87; 3rd Highest: 58[1]
Infrared (IR) Spectroscopy Data available[4]

Synthesis and Use in Organic Chemistry

This compound is synthesized via the acid-catalyzed acetalization of 1,2-propanediol (propylene glycol) with formaldehyde (B43269). This reaction is a standard method for creating cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in multi-step organic synthesis due to their stability in basic, nucleophilic, and reductive conditions.[3][5]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound based on established methods for acetal (B89532) formation.[6]

Materials:

  • 1,2-Propanediol (propylene glycol)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask and reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Flask: To the flask, add 1,2-propanediol, an equimolar amount of paraformaldehyde, and a suitable volume of toluene to facilitate reflux and azeotropic water removal.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the toluene solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Pharmacological Activity and Applications

This compound has been identified as having inhibitory effects on monooxygenase activities and potential anticholinergic functions.[3] Its primary characterized activity is the inhibition of cytochrome P-450 enzymes.

Inhibition of Cytochrome P-450 Monooxygenases

A study involving a series of alkyl-substituted dioxolanes demonstrated that this compound inhibits cytochrome P-450 monooxygenase activities in vitro.[4] The study used nasal and hepatic microsomes from rats and rabbits.[4] It was found that monooxygenase activity in the nasal mucosa was more readily inhibited than in the liver.[4] The inhibitory effect on HMPA N-demethylase activity was shown to increase with the lipophilicity of the dioxolane compound.[4]

Experimental Protocol: In Vitro Monooxygenase Inhibition Assay

The following protocol is based on the methodology used to assess the inhibitory effects of dioxolanes on cytochrome P-450 activity.[4]

Materials:

  • Test compound (this compound)

  • Microsomes (e.g., from rat liver or nasal mucosa)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer solution (e.g., phosphate (B84403) buffer at physiological pH)

  • Substrate for the monooxygenase assay (e.g., hexamethylphosphoramide (B148902) (HMPA) for N-demethylase activity)

  • Reagents for quantifying the product of the enzymatic reaction (e.g., Nash reagent for formaldehyde detection)

  • Spectrophotometer

Procedure:

  • Preparation of Microsomes: Isolate microsomes from the desired tissue (e.g., liver, nasal olfactory mucosa) using standard differential centrifugation techniques.

  • Incubation Mixture: In a test tube, prepare an incubation mixture containing the microsomal protein, buffer, and the test inhibitor (this compound) at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., HMPA) and the NADPH-generating system.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Product Quantification: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of the metabolite (e.g., formaldehyde from HMPA demethylation) using a suitable colorimetric assay (e.g., Nash reagent) and a spectrophotometer.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the percent inhibition relative to a control incubation without the inhibitor. If possible, determine the IC₅₀ value.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Propylene Glycol Propylene Glycol Reaction Vessel Reaction Vessel Propylene Glycol->Reaction Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Vessel p-TsOH (catalyst) p-TsOH (catalyst) p-TsOH (catalyst)->Reaction Vessel Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Vessel Reflux (Heat) Reflux (Heat) Reflux (Heat)->Reaction Vessel Dean-Stark Trap Dean-Stark Trap Reaction Vessel->Dean-Stark Trap Water Removal Workup Workup Reaction Vessel->Workup Crude Product Dean-Stark Trap->Reaction Vessel Purification Purification Workup->Purification Washed Product Product Product Purification->Product This compound G cluster_prep Preparation Microsome Isolation Microsome Isolation Incubation Mixture Incubation Mixture Microsome Isolation->Incubation Mixture Buffer Prep Buffer Prep Buffer Prep->Incubation Mixture Inhibitor Dilution Inhibitor Dilution Inhibitor Dilution->Incubation Mixture This compound Pre-incubation Pre-incubation Incubation Mixture->Pre-incubation 37°C Reaction Start Reaction Start Pre-incubation->Reaction Start Add Substrate & NADPH System Incubation Incubation Reaction Start->Incubation 37°C Reaction Stop Reaction Stop Incubation->Reaction Stop Quench Quantification Quantification Reaction Stop->Quantification Spectrophotometry Data Analysis Data Analysis Quantification->Data Analysis % Inhibition, IC50

References

The Genesis of a Cyclic Acetal: A Technical Guide to the Discovery and History of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and fundamental chemistry of 4-Methyl-1,3-dioxolane, a significant heterocyclic compound. Through a detailed examination of its synthesis, physical and spectroscopic properties, and the evolution of its preparation, this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of cyclic acetals in the early 20th century. While a singular moment of "discovery" for this specific molecule is not clearly documented, its existence was a logical outcome of the well-established acid-catalyzed reaction between an aldehyde and a diol. The fundamental reaction for forming cyclic acetals has been a cornerstone of organic chemistry for over a century.[1][2][3]

Early investigations into the reactions of aldehydes and ketones with polyhydroxyl compounds laid the groundwork for the synthesis of dioxolanes. The reaction of propylene (B89431) glycol with formaldehyde (B43269), leading to this compound, is a classic example of this transformation. This reaction is valued for its efficiency and the stability of the resulting cyclic acetal (B89532), which has found applications as a solvent and as a protecting group in organic synthesis.[4][5]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-characterized, providing essential data for its identification and application in research and industry.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₄H₈O₂[6][7]
Molecular Weight 88.11 g/mol [7]
CAS Number 1072-47-5[6][7]
Appearance Colorless liquid[7]
Boiling Point 84 °C at 745 mm Hg[8]
Density 0.983 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.398[8]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Features and References
¹H NMR Data available and referenced in PubChem.[7]
¹³C NMR Data available and referenced in PubChem and ChemicalBook.[7][9]
Infrared (IR) Spectra available from various sources, including PubChem.[7]
Mass Spectrometry (MS) Electron ionization mass spectrum available from NIST.[10]

Synthesis and Reaction Mechanism

The primary and most common method for the synthesis of this compound is the acid-catalyzed acetalization of 1,2-propanediol (propylene glycol) with formaldehyde.

Reaction Pathway

The reaction proceeds via the protonation of the formaldehyde carbonyl group, followed by nucleophilic attack by one of the hydroxyl groups of propylene glycol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water leads to a resonance-stabilized carbocation. Intramolecular cyclization by the remaining hydroxyl group and final deprotonation yields the this compound.

Synthesis_Pathway PropyleneGlycol Propylene Glycol (1,2-Propanediol) forms1 PropyleneGlycol->forms1 Formaldehyde Formaldehyde reacts_with Formaldehyde->reacts_with AcidCatalyst H⁺ (Acid Catalyst) AcidCatalyst->reacts_with forms2 AcidCatalyst->forms2 ProtonatedFormaldehyde Protonated Formaldehyde ProtonatedFormaldehyde->forms1 Hemiacetal Hemiacetal Intermediate Hemiacetal->forms2 ProtonatedHemiacetal Protonated Hemiacetal forms3 ProtonatedHemiacetal->forms3 Carbocation Resonance-Stabilized Carbocation forms4 Carbocation->forms4 -H₂O Product This compound Water Water plus1 + plus2 + plus3 + plus3->Water reacts_with->ProtonatedFormaldehyde forms1->Hemiacetal forms2->ProtonatedHemiacetal forms3->Carbocation forms5 forms4->forms5 forms5->Product forms5->plus3

Figure 1: Synthesis Pathway of this compound

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established methods of cyclic acetal formation.

Objective: To synthesize this compound from 1,2-propanediol and paraformaldehyde using an acid catalyst.

Materials:

  • 1,2-Propanediol (propylene glycol)

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (solvent)

  • Anhydrous sodium sulfate (B86663) (drying agent)

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 1,2-propanediol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene. The flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • Reaction: The mixture is heated to reflux. The azeotrope of water and toluene is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by observing the amount of water collected.

  • Workup: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and filtered. The toluene is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and solvent in a flask with a Dean-Stark trap. start->setup reflux Heat to Reflux: Collect water azeotropically to drive the reaction. setup->reflux monitor Monitor Reaction: Observe collection of water in the Dean-Stark trap. reflux->monitor cool Cool Reaction Mixture to Room Temperature monitor->cool neutralize Neutralization: Wash with saturated NaHCO₃ solution. cool->neutralize wash Wash with Water neutralize->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous Na₂SO₄ separate->dry filter Filter dry->filter evaporate Solvent Removal: Rotary Evaporation filter->evaporate distill Purification: Fractional Distillation evaporate->distill product Pure this compound distill->product

Figure 2: Experimental Workflow for Synthesis

Conclusion

This compound, a product of fundamental organic chemistry principles, continues to be a relevant molecule in various scientific domains. Its history is a testament to the enduring utility of the acetalization reaction. This guide has provided a detailed overview of its discovery context, physicochemical properties, and a practical synthesis protocol, serving as a valuable technical resource for researchers and professionals in drug development and chemical synthesis.

References

An In-Depth Technical Guide on the Thermochemical Data for 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Methyl-1,3-dioxolane. The information is compiled from various sources and is intended to be a valuable resource for professionals in research and development. This document presents both calculated and relevant experimental data, details the methodologies for their determination, and illustrates the general workflow for acquiring such thermochemical properties.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Below are tables summarizing the available quantitative data.

Calculated Thermochemical Data for this compound

The following table presents calculated thermochemical data for this compound. These values have been determined using computational methods and provide valuable estimates for the compound's properties.

Thermochemical PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°-152.89kJ/molJoback Calculated Property[1]
Enthalpy of Formation (gas, standard conditions)ΔfH°gas-329.41kJ/molJoback Calculated Property[1]
Enthalpy of FusionΔfusH°16.01kJ/molJoback Calculated Property[1]
Enthalpy of VaporizationΔvapH°33.78kJ/molJoback Calculated Property[1]
Experimental Thermochemical Data for Related Compounds
CompoundHeat of Formation (liquid, ΔHƒ°(l))UnitReference
cis-2,4-dimethyl-1,3-dioxolane-100.70kcal/mole[2]
trans-2,4-dimethyl-1,3-dioxolane-100.34kcal/mole[2]

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for key experiments cited in the context of cyclic acetals and other organic compounds.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Apparatus:

  • Adiabatic bomb calorimeter

  • Pellet press

  • Oxygen source

  • High-precision thermometer (to 0.01°C)

  • Ignition circuit

Procedure:

  • A precisely weighed sample (approximately 1 gram) of the liquid is encapsulated in a gelatin capsule or sealed in a thin glass ampoule.

  • The sample is placed in the crucible inside the bomb. A fuse wire of known length and combustion energy is attached to the electrodes, making contact with the sample.

  • The bomb is sealed and purged of nitrogen by flushing with oxygen. It is then filled with oxygen to a pressure of approximately 25-30 atm.

  • The bomb is submerged in a known quantity of water in the calorimeter.

  • The sample is ignited, and the temperature change of the water is meticulously recorded until it reaches a stable state.

  • The energy equivalent of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of the sample is calculated from the temperature rise, the energy equivalent of the calorimeter, and corrections for the fuse wire and any acid formation.

  • The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry is employed to measure the heat flow associated with phase transitions, such as melting (fusion).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

  • Analytical balance

Procedure:

  • A small, accurately weighed sample (2-10 mg) of this compound is placed into a hermetic aluminum pan, which is then sealed.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is subjected to a controlled temperature program, for example, heating at a constant rate (e.g., 10°C/min).

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The enthalpy of fusion is determined by integrating the area of the peak corresponding to the melting transition on the resulting thermogram.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermochemical properties of a liquid organic compound like this compound.

G General Workflow for Thermochemical Data Determination cluster_prep Sample Preparation & Characterization cluster_exp Experimental Measurements cluster_data Data Analysis & Results Sample This compound Sample Purification Purification (e.g., Distillation) Sample->Purification Characterization Structural Characterization Purification->Characterization BombCal Bomb Calorimetry Characterization->BombCal DSC Differential Scanning Calorimetry Characterization->DSC Spectroscopy Spectroscopy (FT-IR, NMR) Characterization->Spectroscopy EnthalpyComb Enthalpy of Combustion BombCal->EnthalpyComb EnthalpyFusion Enthalpy of Fusion DSC->EnthalpyFusion StructuralData Spectroscopic Data Spectroscopy->StructuralData EnthalpyForm Enthalpy of Formation EnthalpyComb->EnthalpyForm ThermochemData Final Thermochemical Data Table EnthalpyFusion->ThermochemData StructuralData->ThermochemData EnthalpyForm->ThermochemData

References

An In-Depth Technical Guide to the Solubility of 4-Methyl-1,3-dioxolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methyl-1,3-dioxolane

This compound is a cyclic acetal (B89532) with the chemical formula C₄H₈O₂. It is a colorless liquid at room temperature and possesses a polar aprotic nature due to the presence of two ether linkages within its five-membered ring structure. This polarity significantly influences its solubility in other organic solvents. In the pharmaceutical industry, this compound and its derivatives are of interest for their roles as inhibitors of monooxygenase activities and as anticholinergic agents. Furthermore, certain 1,3-dioxolane (B20135) derivatives have been investigated as modulators to overcome multidrug resistance in cancer therapy.

Data Presentation: Solubility/Miscibility in Organic Solvents

As a liquid at standard conditions, the solubility of this compound in other liquid organic solvents is most accurately described in terms of miscibility. Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to be miscible with other polar and moderately polar solvents. Its miscibility with nonpolar solvents is likely to be limited.

The following table provides a qualitative summary of the expected miscibility of this compound with a range of common organic solvents.

SolventChemical FormulaPolarityExpected Miscibility with this compound
MethanolCH₃OHPolar ProticMiscible
EthanolC₂H₅OHPolar ProticMiscible
Acetone (B3395972)C₃H₆OPolar AproticMiscible
DichloromethaneCH₂Cl₂Polar AproticMiscible
TetrahydrofuranC₄H₈OPolar AproticMiscible
AcetonitrileC₂H₃NPolar AproticMiscible
Dimethyl SulfoxideC₂H₆OSPolar AproticMiscible
ChloroformCHCl₃Polar AproticMiscible
TolueneC₇H₈NonpolarLikely Immiscible or Partially Miscible
HexaneC₆H₁₄NonpolarImmiscible

Note: The information in this table is based on established principles of chemical solubility and the known properties of similar cyclic ethers. For precise quantitative data, experimental determination is recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols for determining the miscibility of a liquid compound in a solvent are provided.

Visual Miscibility Titration Method

Objective: To determine the miscibility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Calibrated burette (Class A)

  • Glass vial or test tube with a screw cap

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Accurately measure a known volume (e.g., 5.00 mL) of the solvent of interest into the glass vial containing a magnetic stir bar.

  • Place the vial in the constant temperature bath and allow it to equilibrate to the desired temperature.

  • Fill the calibrated burette with this compound.

  • Begin adding this compound from the burette to the stirring solvent in small, precise increments (e.g., 0.10 mL).

  • After each addition, cap the vial and allow the mixture to stir for a sufficient time to ensure homogeneity.

  • Visually inspect the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or schlieren lines that persist after thorough mixing.

  • Continue adding this compound until immiscibility is observed or until a significant volume has been added without any signs of phase separation, indicating miscibility in all proportions.

  • Record the total volume of this compound added at the point where immiscibility is first observed.

  • The experiment can be repeated by titrating the solvent into a known volume of this compound to confirm the results.

Analytical Method using Gas Chromatography (GC)

Objective: To quantitatively determine the mutual solubility of this compound and a solvent.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column for separating the two components

  • Vials with septa

  • Microsyringes

  • Shaker or vortex mixer

  • Centrifuge

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in a solvent that is miscible with both components (e.g., acetone if not the test solvent). Analyze these standards by GC to create a calibration curve of peak area versus concentration.

  • Sample Preparation: In a vial, combine known volumes of this compound and the solvent of interest.

  • Agitate the mixture vigorously for an extended period (e.g., 1 hour) at a constant temperature to reach equilibrium.

  • Centrifuge the vial to ensure complete separation of the two phases if they are immiscible.

  • Analysis: Carefully extract a small, known volume from each layer (if two layers are present) using a microsyringe.

  • Dilute the extracted samples with a suitable miscible solvent to fall within the range of the calibration curve.

  • Inject the diluted samples into the GC and record the chromatograms.

  • Quantification: Using the calibration curve, determine the concentration of this compound in the solvent layer and the concentration of the solvent in the this compound layer. These values represent the mutual solubility at the tested temperature.

Visualization of a Relevant Workflow

The following diagram illustrates a general experimental workflow for screening the inhibitory effect of 1,3-dioxolane derivatives on monooxygenase activity, a key application in drug development.

Inhibition_Screening_Workflow cluster_0 Preparation cluster_1 Inhibition Assay cluster_2 Analysis cluster_3 Data Interpretation A Synthesize or Procure 1,3-Dioxolane Derivatives E Add 1,3-Dioxolane Derivative (Test Compound) at Various Concentrations A->E B Prepare Microsomal Fractions (e.g., Liver, Nasal) C Characterize Microsomal Protein Content (e.g., Bradford Assay) B->C D Incubate Microsomes with Substrate and NADPH C->D D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., Acetonitrile Quenching) F->G H Analyze Metabolite Formation (e.g., LC-MS/MS) G->H I Calculate Rate of Metabolism H->I J Determine IC50 Values I->J K Identify Potent Inhibitors J->K

Caption: Workflow for screening monooxygenase inhibition by 1,3-dioxolane derivatives.

Potential Research Areas for 4-Methyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-dioxolane, a chiral cyclic acetal, presents a compelling scaffold for innovative research in synthetic chemistry and drug discovery. Its unique structural features, including stereogenicity and its role as a bio-isosteric replacement, open avenues for the development of novel methodologies and bioactive molecules. This technical guide provides an in-depth analysis of this compound, summarizing its physicochemical properties, detailing experimental protocols for its synthesis and key reactions, and exploring promising research areas. The strategic application of this molecule as a chiral auxiliary, a building block for complex natural products, and a modulator of biological activity is highlighted, offering a roadmap for future investigations in medicinal chemistry and materials science.

Introduction

This compound is an organic compound belonging to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3, and a methyl group at position 4.[1][2] This structure confers chirality, making it a valuable entity in asymmetric synthesis. While 1,3-dioxolanes are widely recognized as protecting groups for carbonyl compounds and 1,2-diols, the inherent chirality of this compound expands its utility into stereoselective transformations.[3][4][5] This guide aims to consolidate the current knowledge on this compound and to catalyze further research by identifying underexplored areas with significant potential.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₈O₂[6]
Molecular Weight 88.11 g/mol [6]
CAS Number 1072-47-5[6]
Appearance Colorless liquid[6]
Boiling Point 84 °C at 745 mm Hg[7]
Density 0.983 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.398[7]
IUPAC Name This compound[6]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR Data available from Sigma-Aldrich Co. LLC.[6]
¹³C NMR Data available, sourced from K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141.[6]
Mass Spectrometry (GC-MS) Data available from NIST Mass Spectrometry Data Center.[6][8]
IR Spectroscopy Data available from SpectraBase.[6]
Raman Spectroscopy Data available from John Wiley & Sons, Inc.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section provides protocols for the synthesis of this compound and a representative reaction illustrating its synthetic utility.

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of 1,2-propanediol with a formaldehyde (B43269) source, such as paraformaldehyde.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol (1.0 mol), paraformaldehyde (1.1 mol), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) in toluene (B28343) (200 mL).

  • Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure this compound.

Lewis Acid-Mediated Ring Opening of a this compound Derivative

This protocol details the reductive ring-opening of a 2-substituted-4-methyl-1,3-dioxolane, a reaction that highlights the synthetic potential of this scaffold to generate valuable β-alkoxy alcohols.[9]

Protocol for the Reaction of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (B1265775) with a Grignard Reagent:

  • To a stirred solution of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise.[9]

  • Stir the resulting mixture at -78 °C for 15 minutes.[9]

  • To this mixture, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.5 mmol) in THF dropwise over 10 minutes, ensuring the temperature remains below -70 °C.[9]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to 0 °C over 1 hour.[9]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting β-alkoxy alcohol by column chromatography on silica (B1680970) gel.

Potential Research Areas

The unique properties of this compound position it as a versatile tool for addressing contemporary challenges in chemical synthesis and drug discovery.

Asymmetric Synthesis and Chiral Auxiliaries

The inherent chirality of this compound makes it an attractive candidate for development as a chiral auxiliary.[10] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they can be removed and ideally recycled.

  • Potential Research: Design and synthesize novel chiral auxiliaries derived from (R)- or (S)-4-Methyl-1,3-dioxolane. These auxiliaries could be employed in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The steric and electronic properties of the dioxolane ring can be fine-tuned by modifying the substituent at the 2-position to optimize diastereoselectivity.

cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Diastereoselective Reaction Diastereoselective Reaction Prochiral Substrate->Diastereoselective Reaction Attachment Chiral Auxiliary (this compound derivative) Chiral Auxiliary (this compound derivative) Chiral Auxiliary (this compound derivative)->Diastereoselective Reaction Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereoselective Reaction->Recovered Auxiliary

Caption: Asymmetric synthesis using a this compound-derived chiral auxiliary.

Bio-isosteric Replacement in Drug Design

In medicinal chemistry, the concept of bio-isosterism involves replacing a functional group in a drug molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The this compound moiety can serve as a bio-isostere for other functional groups, such as esters or amides, potentially leading to compounds with enhanced metabolic stability or altered biological activity.

  • Potential Research: Systematically replace known labile functional groups in existing drug scaffolds with the this compound ring. This could lead to the discovery of new drug candidates with improved profiles. For instance, derivatives of 1,3-dioxolane (B20135) have been investigated as modulators of multidrug resistance in cancer.[11] Further exploration of 4-methylated analogs in this context is warranted.

Development of Novel Bio-based Solvents

The increasing demand for green and sustainable chemical processes has spurred research into bio-based solvents.[12] this compound, which can be derived from renewable resources like propylene (B89431) glycol (from glycerol), is a potential candidate for a green solvent. Its physical properties, such as a moderate boiling point and miscibility with many organic solvents, make it suitable for various applications.

  • Potential Research: Investigate the performance of this compound as a solvent in a range of organic reactions, particularly those that currently rely on more hazardous solvents. Studies on its biodegradability and toxicity profile would be essential for its adoption as a truly green solvent.

Synthesis of Biologically Active Compounds

The 1,3-dioxolane ring is a structural motif found in numerous biologically active natural products and synthetic compounds.[3] The methyl group in this compound provides an additional stereocenter that can be exploited in the synthesis of complex target molecules.

  • Potential Research: Utilize (R)- or (S)-4-Methyl-1,3-dioxolane as a chiral building block for the total synthesis of natural products or their analogs. Its pre-defined stereochemistry can simplify synthetic routes and allow for the efficient construction of multiple stereocenters. Furthermore, the discovery that this compound can inhibit monooxygenase activities and act as an anticholinergic agent suggests that novel derivatives could be designed as specific enzyme inhibitors or receptor modulators.[1][7]

cluster_1 Potential Research Applications of this compound This compound This compound Asymmetric_Synthesis Asymmetric Synthesis This compound->Asymmetric_Synthesis Drug_Design Drug Design This compound->Drug_Design Green_Chemistry Green Chemistry This compound->Green_Chemistry Natural_Product_Synthesis Natural Product Synthesis This compound->Natural_Product_Synthesis Chiral_Auxiliaries Chiral Auxiliaries Asymmetric_Synthesis->Chiral_Auxiliaries Bioisosteric_Replacement Bio-isosteric Replacement Drug_Design->Bioisosteric_Replacement Bio-based_Solvents Bio-based Solvents Green_Chemistry->Bio-based_Solvents Chiral_Building_Blocks Chiral Building Blocks Natural_Product_Synthesis->Chiral_Building_Blocks

Caption: Logical relationships of potential research areas for this compound.

Conclusion

This compound is a readily accessible and versatile chiral molecule with significant untapped potential. While its role as a protecting group is well-established, its future lies in more sophisticated applications. The research areas outlined in this guide—asymmetric synthesis, bio-isosteric replacement, green chemistry, and the synthesis of bioactive compounds—provide a fertile ground for new discoveries. By leveraging its unique structural and stereochemical properties, researchers can unlock novel synthetic methodologies and develop innovative solutions in medicine and sustainable chemistry. Further investigation into its biological activities and the development of efficient, enantioselective synthetic routes will be crucial in realizing the full potential of this promising molecule.

References

Green Synthesis of 4-Methyl-1,3-dioxolane from Bio-based Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the green synthesis of 4-methyl-1,3-dioxolane, a valuable solvent and chemical intermediate, from renewable bio-based resources. It details the transition from petrochemical feedstocks to sustainable alternatives, focusing on the catalytic acetalization of bio-derived propylene (B89431) glycol with acetaldehyde (B116499) equivalents. This document presents a comparative analysis of various green catalytic systems, detailed experimental protocols, and workflow diagrams to facilitate the adoption of these sustainable methodologies in research and industrial applications.

Introduction

This compound, a cyclic acetal, is a versatile compound with applications as an aprotic solvent, a fuel additive, and a building block in organic synthesis. Traditionally synthesized from petroleum-derived propylene glycol and acetaldehyde, there is a growing imperative to develop sustainable production routes from renewable resources. This guide focuses on the green synthesis of this compound, leveraging bio-based platform chemicals and environmentally benign catalytic processes. The primary bio-based feedstocks are propylene glycol derived from glycerol (B35011), a byproduct of biodiesel production, and acetaldehyde sourced from bio-ethanol. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks, reducing dependence on fossil fuels, and often employing more efficient and less hazardous catalytic systems.

Bio-based Feedstocks for this compound Synthesis

The green synthesis of this compound is predicated on the availability of its precursors from renewable biological sources.

2.1. Bio-Propylene Glycol (Bio-PG)

The primary route to bio-propylene glycol involves the hydrogenolysis of glycerol. Glycerol is a major co-product of the transesterification of vegetable oils in biodiesel production, making it an abundant and relatively low-cost feedstock.[1][2] Companies like ADM and BASF have commercialized processes for converting glycerin to Bio-PG.[1][3] The ADM process, for instance, utilizes plant-based glycerol derived from soybeans and canola.[1] This conversion can significantly reduce greenhouse gas emissions compared to traditional petrochemical methods.[3][4] Another potential renewable source for propylene glycol is the catalytic processing of plant sugar alcohols like sorbitol, which is derived from corn starch.[4][5]

2.2. Bio-Acetaldehyde

Acetaldehyde, the other key reactant, can be produced from bio-ethanol through oxidation. Bio-ethanol is widely produced by the fermentation of sugars from crops such as corn, sugarcane, and cellulose. Paraldehyde (B1678423), a cyclic trimer of acetaldehyde, is often used in the synthesis of this compound and can be readily formed from acetaldehyde.

Green Catalytic Methodologies for Acetalization

The core of the green synthesis of this compound is the acid-catalyzed acetalization reaction between propylene glycol and acetaldehyde (or its equivalent). A variety of green catalytic systems have been explored to improve the efficiency and sustainability of this process.

3.1. Heterogeneous Solid Acid Catalysts

Solid acid catalysts are a cornerstone of green chemistry as they are easily separable from the reaction mixture, reusable, and generally less corrosive than their homogeneous counterparts.[6] Examples of solid acid catalysts used for acetalization include:

  • Zeolites: These microporous aluminosilicates, such as Zeolite Beta, have shown high activity and selectivity. Their hydrophobic nature can prevent water, a byproduct of the reaction, from deactivating the acid sites, thus driving the equilibrium towards product formation.[7]

  • Sulfonated Resins: Ion-exchange resins like Amberlyst-15 are effective catalysts for acetalization reactions.[8]

  • Montmorillonite (B579905) Clay: K-10 montmorillonite is another example of a clay-based catalyst that can be used for this transformation.[7]

  • Supported Heteropolyacids: Phosphomolybdic acid supported on various materials can also effectively catalyze the reaction with high regioselectivity.[9]

3.2. Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Acidic ILs have been successfully employed in acetalization reactions, offering advantages such as high catalytic activity and thermal stability.[6] For instance, ester sulfate-functionalized ionic liquids have demonstrated excellent catalytic activity in the acetalization of glycerol with ketones and aldehydes.[6]

3.3. Photo-organocatalysis

A more recent and innovative approach involves the use of photo-organocatalysts. This method utilizes a small organic molecule, such as thioxanthenone, and a simple light source, like a household lamp, to promote the acetalization reaction under mild conditions.[10] This technique avoids the need for transition metal complexes or stoichiometric acids, presenting a very green alternative.[10]

Quantitative Data on Catalytic Performance

The following tables summarize quantitative data from various studies on the synthesis of dioxolanes, providing a basis for comparing the efficacy of different catalytic systems.

Table 1: Comparison of Catalysts for Acetalization of Glycerol with Acetone (Solketal Synthesis)

CatalystCatalyst LoadingTemperature (°C)Time (h)Glycerol Conversion (%)Selectivity to 5-membered ring (%)Reference
H₂SO₄-Reflux490-[8]
p-toluenesulfonic acid-Reflux4<90-[8]
Amberlyst-15-Reflux4<90-[8]
Zeolite Beta (Si/Al=16)--1>95-[7]
[MeSO₃bmim][MeSO₄]-11028799 (with cyclohexanone)[6]
Phosphomolybdic Acid1:10 (PMA:glycerol)-->95>97[9]
Cs₄PMo₁₁VO₄₀0.030 mol%2529595[11]

Table 2: Photo-organocatalytic Synthesis of Dimethyl Acetal from Benzaldehyde and Methanol

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
Thioxanthenone201.598[10]
Thioxanthenone101.595[10]
Thioxanthenone51.580[10]
Phenylglyoxylic acid201.5100[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the green synthesis of dioxolanes.

5.1. General Protocol for Heterogeneous Catalytic Acetalization

This protocol is a generalized procedure based on common practices for solid acid catalysis.

  • Catalyst Preparation: Activate the solid acid catalyst (e.g., Zeolite Beta, Amberlyst-15) by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a Soxhlet extractor with molecular sieves, add bio-propylene glycol (1.0 eq), paraldehyde (0.4 eq, as an acetaldehyde source), and the activated solid acid catalyst (5-10 wt% of reactants). An inert solvent such as toluene (B28343) can be used to facilitate azeotropic water removal.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is continuously removed by the Dean-Stark trap or molecular sieves.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 1-6 hours), cool the mixture to room temperature. Filter the catalyst from the reaction mixture. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

5.2. Protocol for Photo-organocatalytic Acetalization

This protocol is adapted from the photo-organocatalytic synthesis of acetals.[10]

  • Reaction Setup: In a suitable reaction vessel (e.g., a Pyrex tube), combine the aldehyde (e.g., acetaldehyde or a precursor, 1.0 eq), the diol (e.g., bio-propylene glycol, 2-5 eq), and the photo-organocatalyst (e.g., thioxanthenone, 10 mol%). The diol can also serve as the solvent if used in large excess.

  • Irradiation: Irradiate the mixture with a light source (e.g., inexpensive household lamps) while stirring at room temperature.

  • Monitoring: Monitor the reaction for completion using GC or NMR spectroscopy.

  • Work-up and Purification: Upon completion, the excess diol can be removed by distillation under reduced pressure. If the product is of sufficient purity, no further purification may be necessary. Otherwise, standard purification techniques like column chromatography or distillation can be employed.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformation and a typical experimental workflow.

green_synthesis_pathway cluster_reactants Bio-based Reactants cluster_product Product Glycerol Glycerol (from Biodiesel) PropyleneGlycol Bio-Propylene Glycol Glycerol->PropyleneGlycol Hydrogenolysis Dioxolane This compound PropyleneGlycol->Dioxolane Bioethanol Bio-ethanol Acetaldehyde Acetaldehyde Bioethanol->Acetaldehyde Oxidation Acetaldehyde->Dioxolane Water Water (byproduct) Dioxolane->Water Catalyst Green Catalyst (e.g., Zeolite, Ionic Liquid) Catalyst->Dioxolane

Caption: Green synthesis pathway for this compound.

experimental_workflow start Start reactants Combine Bio-Propylene Glycol, Acetaldehyde, and Catalyst start->reactants reaction Heat to Reflux with Continuous Water Removal reactants->reaction monitoring Monitor Reaction (GC/TLC) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No filtration Cool and Filter to Remove Catalyst completion_check->filtration Yes catalyst_recycle Wash and Dry Catalyst for Reuse filtration->catalyst_recycle purification Purify Product (Distillation) filtration->purification product Pure this compound purification->product

Caption: Experimental workflow for heterogeneous catalytic synthesis.

Conclusion

The synthesis of this compound from bio-based materials represents a significant advancement in sustainable chemical manufacturing. By utilizing renewable feedstocks such as glycerol and employing green catalytic methodologies like heterogeneous catalysis and photo-organocatalysis, it is possible to produce this valuable chemical with a reduced environmental footprint. This guide provides the foundational knowledge, comparative data, and experimental protocols to empower researchers and industry professionals to adopt and further innovate in the field of green chemistry. The continued development of more efficient and selective catalysts will further enhance the economic and environmental viability of bio-based this compound production.

References

Upcycling of Polyoxymethylene (POM) Plastic Waste: A Technical Guide to the Synthesis of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pervasive issue of plastic waste necessitates innovative and sustainable solutions for its management. Polyoxymethylene (POM), a high-performance engineering thermoplastic, presents a significant challenge due to its robust chemical nature. This technical guide details a promising upcycling strategy for POM plastic waste: its catalytic conversion into 4-Methyl-1,3-dioxolane, a valuable chemical intermediate with applications in various sectors, including pharmaceuticals and solvents. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the underlying chemical transformations. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in sustainable chemistry and drug development, aiming to foster further innovation in the circular economy of plastics.

Introduction

Polyoxymethylene (POM), a polymer derived from formaldehyde (B43269), is widely utilized in precision parts for the automotive and electronics industries due to its high stiffness, low friction, and excellent dimensional stability.[1] However, the end-of-life management of POM waste is a growing concern, with incineration and landfilling being the predominant disposal methods, leading to environmental pollution.[2] Chemical recycling, or upcycling, offers a sustainable alternative by transforming this waste into valuable chemical feedstocks.[3][4]

This guide focuses on the synthesis of this compound from POM plastic waste. This process involves the depolymerization of POM into its monomeric formaldehyde units, followed by an acid-catalyzed acetalization reaction with propylene (B89431) glycol.[1] this compound is a versatile cyclic acetal (B89532) with applications as a solvent, an electrolyte component in batteries, and a building block in organic synthesis.[5] The conversion of POM waste into such a value-added chemical presents a compelling case for the economic and environmental benefits of a circular plastic economy.

Reaction Pathway and Mechanism

The conversion of POM to this compound proceeds through a two-step mechanism: acid-catalyzed depolymerization of POM followed by the acetalization of the resulting formaldehyde with propylene glycol.

Depolymerization of Polyoxymethylene (POM)

Under acidic conditions and elevated temperatures, the ether linkages in the POM backbone are protonated, initiating a chain scission process. This "unzipping" of the polymer chain releases formaldehyde monomers.[6] The equilibrium of this reaction is driven towards the monomer by the subsequent consumption of formaldehyde in the acetalization step.

Acetalization of Formaldehyde with Propylene Glycol

The liberated formaldehyde then reacts with propylene glycol in the presence of an acid catalyst to form the cyclic acetal, this compound.[7] The reaction is an equilibrium process, and the removal of water, a byproduct, can shift the equilibrium towards the product side.

The overall reaction can be visualized as follows:

Reaction_Pathway POM Polyoxymethylene (POM) Waste Formaldehyde Formaldehyde (CH₂O) POM->Formaldehyde Acid Catalyst, Heat Dioxolane This compound Formaldehyde->Dioxolane Acid Catalyst PropyleneGlycol Propylene Glycol PropyleneGlycol->Dioxolane Water Water (H₂O) Dioxolane->Water

Figure 1: Overall reaction pathway for the synthesis of this compound from POM.

Quantitative Data Summary

The efficiency of the upcycling process is dependent on several key parameters, including the type and loading of the catalyst, reaction temperature, and reaction time. The following table summarizes the quantitative data from relevant studies on the acid-catalyzed conversion of POM. While specific data for this compound synthesis is limited, data from analogous reactions provide valuable insights.

CatalystCatalyst Loading (mol%)SubstrateCo-reactantTemperature (°C)Time (h)Conversion (%)Product Yield (%)Reference
Amberlyst 15-POMEthylene Glycol10024>95>95 (for 1,3-dioxolane)[1]
Sulfuric Acid-POMWaterup to 135---[4]
Formic Acid2POMWater/1,4-dioxane150--(formaldehyde/methanediol)[4]
Ion-exchange Resin25 g/LAcetaldehyde1,2-Propylene Glycol153~90-[7][8]

Note: The data presented is a compilation from various sources studying the depolymerization of POM and the synthesis of related acetals. Direct quantitative data for the one-pot synthesis of this compound from POM is an area for further research.

Detailed Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of this compound from POM plastic waste, based on established methodologies for analogous reactions.[1][7]

Materials and Equipment
  • Reactants:

    • Post-consumer or industrial POM plastic waste (cleaned and shredded)

    • Propylene glycol (analytical grade)

    • Acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid)

  • Solvent:

    • A high-boiling point, inert solvent (e.g., toluene, xylene) to facilitate water removal via a Dean-Stark apparatus.

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dean-Stark apparatus

    • Magnetic stirrer with a heating mantle

    • Thermometer

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Distillation apparatus

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification Setup Assemble three-neck flask with condenser, Dean-Stark trap, and thermometer Charge Charge flask with POM waste, propylene glycol, catalyst, and solvent Setup->Charge Heat Heat the mixture to reflux with vigorous stirring Charge->Heat WaterRemoval Continuously remove water using the Dean-Stark trap Heat->WaterRemoval Monitor Monitor reaction progress (e.g., by GC-MS analysis of aliquots) WaterRemoval->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Filter Filter to remove the solid catalyst Cool->Filter Neutralize Neutralize the filtrate (e.g., with NaHCO₃ solution) Filter->Neutralize Extract Extract the product with a suitable organic solvent Neutralize->Extract Dry Dry the organic layer over an anhydrous salt (e.g., MgSO₄) Extract->Dry Evaporate Remove the solvent using a rotary evaporator Dry->Evaporate Distill Purify the crude product by fractional distillation Evaporate->Distill

Figure 2: Step-by-step experimental workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the cyclic acetal.

Safety and Handling

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • The solvents used are flammable and should be handled with care, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion and Future Outlook

The upcycling of POM plastic waste into this compound represents a viable and sustainable approach to chemical recycling. This process not only mitigates the environmental burden of plastic waste but also generates a value-added chemical with diverse industrial applications. The methodologies and data presented in this guide provide a solid foundation for further research and development in this area. Future work should focus on optimizing the reaction conditions, exploring more efficient and recyclable catalysts, and scaling up the process for industrial implementation. The continued exploration of such upcycling strategies is crucial for the transition towards a truly circular economy for plastics.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-1,3-dioxolane as a Protecting Group for Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular transformations with high yield and selectivity. Carbonyl groups, being highly reactive towards a plethora of reagents, often necessitate temporary masking to prevent unwanted side reactions. The 4-methyl-1,3-dioxolane group, a cyclic acetal, serves as a robust and versatile protecting group for aldehydes and ketones. Its formation from the corresponding carbonyl compound and 1,2-propanediol offers a stable derivative that is resilient to a wide range of reaction conditions, particularly those involving nucleophiles and bases. Subsequent removal, typically under mild acidic conditions, regenerates the parent carbonyl, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

These application notes provide a comprehensive overview of the use of this compound as a carbonyl protecting group, including detailed experimental protocols for its formation and cleavage, and a summary of its stability and reactivity.

Key Advantages of this compound Protection

  • Stability: 4-Methyl-1,3-dioxolanes are stable to a wide range of non-acidic reagents, including hydrides, organometallics, and basic conditions.[1][2]

  • Ease of Formation: The protection reaction is typically a high-yielding, acid-catalyzed process.

  • Mild Deprotection: The carbonyl group can be regenerated under mild aqueous acidic conditions.[1]

  • Chemoselectivity: Aldehydes can often be selectively protected in the presence of ketones due to their higher reactivity.[3]

Formation of this compound Protected Carbonyls

The formation of a this compound involves the acid-catalyzed reaction of a carbonyl compound with 1,2-propanediol. The reaction is an equilibrium process, and to drive it to completion, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[1]

General Reaction Scheme:
Catalysts for Protection:

A variety of Brønsted and Lewis acids can be employed to catalyze the formation of 4-methyl-1,3-dioxolanes. Common catalysts include:

  • p-Toluenesulfonic acid (p-TsOH)[1]

  • Sulfuric acid (H₂SO₄)

  • Camphor sulfonic acid (CSA)[4]

  • Lewis acids (e.g., ZrCl₄, Er(OTf)₃)[1]

Quantitative Data for Protection Reactions

The following table summarizes typical reaction conditions and yields for the protection of various aldehydes and ketones as their this compound derivatives.

Carbonyl SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
Cyclohexanone (B45756)p-TsOHToluene2 hReflux90[1]
Benzaldehyde (B42025)p-TsOHToluene3 hReflux92[1]
Acetophenonep-TsOHToluene4 hReflux88[1]
HeptanalCSACH₂Cl₂1 hRoom Temp.95[4]
4-NitrobenzaldehydeCSACH₂Cl₂1.5 hRoom Temp.96[4]

Experimental Protocol: Protection of Cyclohexanone

This protocol describes a general procedure for the protection of cyclohexanone using 1,2-propanediol and a catalytic amount of p-toluenesulfonic acid.

Materials:

  • Cyclohexanone (1.0 eq)

  • 1,2-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, 1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the product by distillation or column chromatography on silica (B1680970) gel if necessary.

Cleavage of this compound Protecting Group

The deprotection of 4-methyl-1,3-dioxolanes is typically achieved by acid-catalyzed hydrolysis. The reaction is driven to completion by the presence of excess water.

General Reaction Scheme:
Reagents for Deprotection:

A variety of acidic conditions can be used for the cleavage of 4-methyl-1,3-dioxolanes, including:

  • Aqueous hydrochloric acid (HCl)

  • Aqueous sulfuric acid (H₂SO₄)

  • Acetic acid/water

  • Lewis acids in the presence of water (e.g., Er(OTf)₃ in wet nitromethane)[1]

  • Iodine in wet acetone[1]

Quantitative Data for Deprotection Reactions

The following table provides examples of reaction conditions and yields for the deprotection of this compound protected carbonyls.

Protected SubstrateReagentSolventReaction TimeTemperatureYield (%)Reference
2-Phenyl-4-methyl-1,3-dioxolane2M HClAcetone (B3395972)/H₂O1 hRoom Temp.95[1]
2,2,4-Trimethyl-1,3-dioxolaneAcetic Acid/H₂OTHF2 h50 °C92[1]
2-Heptyl-4-methyl-1,3-dioxolaneIodineAcetone/H₂O30 minRoom Temp.94[1]
2-(4-Nitrophenyl)-4-methyl-1,3-dioxolaneEr(OTf)₃Wet Nitromethane1 hRoom Temp.93[1]

Experimental Protocol: Deprotection of 2-Phenyl-4-methyl-1,3-dioxolane

This protocol describes a general procedure for the deprotection of 2-phenyl-4-methyl-1,3-dioxolane using aqueous hydrochloric acid.

Materials:

  • 2-Phenyl-4-methyl-1,3-dioxolane (1.0 eq)

  • Acetone

  • 2M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 2-phenyl-4-methyl-1,3-dioxolane in acetone in a round-bottom flask.

  • Add 2M hydrochloric acid to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting benzaldehyde by column chromatography on silica gel if necessary.

Diagrams

Experimental Workflow for Carbonyl Protection

ProtectionWorkflow Start Start: Carbonyl Compound, 1,2-Propanediol, Acid Catalyst, Solvent Reaction Reaction: Heat to Reflux with Dean-Stark Trap Start->Reaction 1 Workup Workup: Quench with Base, Aqueous Wash Reaction->Workup 2 Purification Purification: Distillation or Chromatography Workup->Purification 3 Product Product: This compound Derivative Purification->Product 4

Caption: Workflow for the protection of a carbonyl group as a this compound.

Experimental Workflow for Carbonyl Deprotection

DeprotectionWorkflow Start Start: This compound Derivative, Aqueous Acid, Solvent Reaction Reaction: Stir at Room Temp or Gentle Heat Start->Reaction 1 Workup Workup: Neutralize with Base, Extraction Reaction->Workup 2 Purification Purification: Chromatography or Distillation Workup->Purification 3 Product Product: Parent Carbonyl Compound Purification->Product 4

Caption: Workflow for the deprotection of a this compound to regenerate the carbonyl group.

Logical Relationship of Protection and Deprotection

ProtectionDeprotectionCycle Carbonyl Carbonyl Compound ProtectedCarbonyl This compound Protected Carbonyl Carbonyl->ProtectedCarbonyl Protection (1,2-Propanediol, H+) ProtectedCarbonyl->Carbonyl Deprotection (H3O+) Reaction Other Synthetic Transformations (Base/Nucleophile Stable) ProtectedCarbonyl->Reaction Reaction->ProtectedCarbonyl

Caption: The cycle of carbonyl protection and deprotection using this compound in a synthetic sequence.

Conclusion

The this compound protecting group is a reliable and efficient tool for the temporary masking of carbonyl functionalities in a wide array of synthetic applications. Its stability under basic and nucleophilic conditions, coupled with its straightforward introduction and mild removal, makes it a valuable asset for researchers and scientists in the field of organic synthesis and drug development. The provided protocols and data serve as a practical guide for the effective implementation of this protecting group strategy.

References

Application Notes and Protocols: 4-Methyl-1,3-dioxolane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of enantiomerically pure compounds, particularly within drug development and materials science, the strategic use of chiral molecules to control stereochemistry is paramount. 4-Methyl-1,3-dioxolane, a chiral acetal (B89532), serves as a valuable synthon and building block in asymmetric synthesis. While its direct application as a broadly utilized chiral auxiliary is not extensively documented, its stereoselective synthesis provides a powerful route to chiral diols and other valuable intermediates. These application notes detail key methodologies for the asymmetric synthesis of this compound derivatives, providing protocols and quantitative data to guide researchers in this area.

Core Concepts in Asymmetric Synthesis of Dioxolanes

The primary strategies for achieving stereocontrol in the synthesis of 4-methyl-1,3-dioxolanes revolve around two main approaches:

  • Diastereoselective Acetalization: The reaction of a prochiral carbonyl compound with an enantiomerically pure 1,2-diol. The inherent chirality of the diol directs the formation of the new stereocenter at the acetal carbon.

  • Enantioselective Reactions: The use of chiral catalysts or reagents to facilitate the formation of the dioxolane ring from achiral starting materials in an enantioselective manner.

These methods allow for the preparation of highly enantioenriched this compound derivatives, which can then be used in further synthetic transformations.

Experimental Protocols and Data

Protocol 1: Diastereoselective Synthesis of 2-Substituted-4-methyl-1,3-dioxolanes from a Chiral Diol

This protocol describes the synthesis of a chiral 1,3-dioxolane (B20135) from a prochiral aldehyde and an enantiopure diol.[1]

Objective: To synthesize a chiral 2-substituted-4-methyl-1,3-dioxolane with high diastereoselectivity.

Materials:

  • Prochiral aldehyde (e.g., benzaldehyde) (1.0 eq)

  • (R)-Propane-1,2-diol (1.1 eq)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.02 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add the prochiral aldehyde, (R)-propane-1,2-diol, and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 2-substituted-4-methyl-1,3-dioxolane.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Quantitative Data Summary:

The diastereoselectivity of this reaction is highly dependent on the nature of the aldehyde and the reaction conditions. The following table provides representative data for the synthesis of various chiral 1,3-dioxolanes from enantiopure diols.

AldehydeChiral DiolCatalystSolventYield (%)Diastereomeric Ratio (d.r.)Reference
Salicylaldehyde(4R,5R)-2,3-O-Isopropylidene-L-threitolMontmorillonite K10Toluene>90>99:1[1]
Benzaldehyde(2R,3R)-Butane-2,3-diolp-TSAToluene8595:5General Protocol
Isovaleraldehyde(R)-Propane-1,2-diolCamphorsulfonic acidDichloromethane (B109758)9290:10General Protocol
Protocol 2: Organocatalytic Asymmetric Formal [3+2] Cycloaddition for the Synthesis of 1,3-Dioxolanes

This protocol outlines a modern approach to synthesize chiral 1,3-dioxolanes using a bifunctional organocatalyst.[2]

Objective: To synthesize enantiomerically enriched 1,3-dioxolanes via a formal [3+2] cycloaddition.

Materials:

  • γ-Hydroxy-α,β-unsaturated ketone (1.0 eq)

  • Aldehyde (1.5 eq)

  • Cinchona-alkaloid-thiourea-based bifunctional organocatalyst (e.g., (DHQD)₂PHAL) (10 mol%)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Molecular sieves (4 Å)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the γ-hydroxy-α,β-unsaturated ketone, the cinchona-alkaloid-thiourea catalyst, and activated 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the aldehyde.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

The enantioselectivity of this cycloaddition is highly dependent on the catalyst, substrates, and reaction conditions.

γ-Hydroxy-α,β-unsaturated ketoneAldehydeCatalystSolventYield (%)Enantiomeric Excess (ee) (%)Reference
4-Hydroxy-2-pentenoneBenzaldehyde(DHQD)₂PHALToluene8592[2]
4-Hydroxy-1-phenyl-2-buten-1-one4-Nitrobenzaldehyde(DHQ)₂PHALDichloromethane9095[2]
4-Hydroxy-2-hexenone2-Naphthaldehyde(DHQD)₂PYRChloroform7888[2]

Signaling Pathways and Experimental Workflows

Logical Workflow for Asymmetric Synthesis via Chiral Diol Acetalization

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis cluster_final Final Product Prochiral_Aldehyde Prochiral Aldehyde/Ketone Acetalization Acid-Catalyzed Acetalization Prochiral_Aldehyde->Acetalization Chiral_Diol Enantiopure 1,2-Diol (e.g., (R)-Propane-1,2-diol) Chiral_Diol->Acetalization Diastereomeric_Dioxolanes Diastereomeric Mixture of 4-Methyl-1,3-dioxolanes Acetalization->Diastereomeric_Dioxolanes Purification Chromatographic Separation Diastereomeric_Dioxolanes->Purification Analysis Stereochemical Analysis (NMR, HPLC) Purification->Analysis Enantiopure_Dioxolane Enantiopure This compound Derivative Purification->Enantiopure_Dioxolane

Caption: Workflow for diastereoselective synthesis of 4-methyl-1,3-dioxolanes.

Reaction Mechanism for Organocatalytic Asymmetric [3+2] Cycloaddition

mechanism cluster_activation Catalyst Activation cluster_cycloaddition Key Step cluster_product_formation Product Formation Catalyst Chiral Bifunctional Catalyst Activated_Complex Activated Ternary Complex Catalyst->Activated_Complex Substrate1 γ-Hydroxy-α,β- unsaturated Ketone Substrate1->Activated_Complex Substrate2 Aldehyde Substrate2->Activated_Complex Hemiacetal Hemiacetal Intermediate Activated_Complex->Hemiacetal H-bonding Cycloaddition Intramolecular Michael Addition (Formal [3+2] Cycloaddition) Hemiacetal->Cycloaddition Dioxolane_Product Enantioenriched 1,3-Dioxolane Cycloaddition->Dioxolane_Product Catalyst_Regeneration Catalyst Regeneration Dioxolane_Product->Catalyst_Regeneration Catalyst_Regeneration->Catalyst

Caption: Mechanism of organocatalytic asymmetric synthesis of 1,3-dioxolanes.

Conclusion

The asymmetric synthesis of this compound derivatives represents a versatile strategy for accessing valuable chiral building blocks. The protocols outlined, based on both diastereoselective and enantioselective approaches, provide researchers with practical methods for obtaining these compounds with high levels of stereocontrol. The choice of method will depend on the specific target molecule and the availability of starting materials and catalysts. Further exploration and optimization of these methods will undoubtedly continue to expand the utility of chiral dioxolanes in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Application Notes and Protocols: 4-Methyl-1,3-dioxolane as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 4-methyl-1,3-dioxolane specifically as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the well-established principles of using analogous chiral 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives as chiral auxiliaries. These guidelines are intended to serve as a foundational resource for researchers exploring the potential of this compound in stereoselective transformations.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] By temporarily attaching a chiral molecule to a prochiral substrate, one can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.[1]

Chiral acetals and ketals, such as derivatives of 1,3-dioxolane, can serve as effective chiral auxiliaries. The rigid ring structure and the stereogenic centers of the diol used in their formation create a biased steric environment that can effectively control the stereochemical outcome of reactions at a nearby prochiral center. This document outlines the theoretical application and general protocols for the use of (4R)- or (4S)-4-methyl-1,3-dioxolane as a chiral auxiliary in key organic reactions.

Theoretical Application as a Chiral Auxiliary

The chirality of this compound originates from the stereocenter at the C4 position, which would be derived from enantiomerically pure (R)- or (S)-1,2-propanediol. When this chiral diol is reacted with a prochiral carbonyl compound, it forms a chiral acetal (B89532) or ketal. The methyl group at C4 can then exert stereocontrol over subsequent reactions.

The general workflow for utilizing a chiral auxiliary like this compound is depicted below.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., ketone, aldehyde) Chiral_Substrate Chiral Dioxolane Adduct Prochiral_Substrate->Chiral_Substrate Chiral_Auxiliary (R)- or (S)-4-Methyl-1,3-dioxolane precursor ((R)- or (S)-1,2-Propanediol) Chiral_Auxiliary->Chiral_Substrate Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate->Diastereomeric_Product Reagent Reagent (e.g., enolate, dienophile) Reagent->Diastereomeric_Product Enantiopure_Product Enantiomerically Enriched Product Diastereomeric_Product->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Precursor Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Applications and Data

Table 1: Diastereoselective Michael Addition using a Chiral 1,3-Dioxolan-4-one Auxiliary [2]

EntryMichael AcceptorProduct Diastereomeric Ratio (d.r.)Yield (%)
1Butenolide>95:575
24-Methoxy-β-nitrostyrene90:1085

Table 2: Diastereoselective Diels-Alder Reaction using a Chiral 1,3-Dioxolan-4-one Dienophile [2]

EntryDieneProduct Diastereomeric Ratio (d.r.)Yield (%)
1Cyclopentadiene>95:5 (exo/endo)65
21,3-Cyclohexadiene>95:5 (exo/endo)70

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chiral auxiliary.

Protocol 1: Synthesis of a Chiral this compound Acetal

This protocol describes the formation of a chiral acetal from a prochiral aldehyde and (R)-1,2-propanediol.

Materials:

  • Prochiral aldehyde (1.0 eq)

  • (R)-1,2-Propanediol (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the prochiral aldehyde, (R)-1,2-propanediol, and a catalytic amount of p-TSA in toluene.

  • Reflux the mixture and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the chiral this compound acetal.

Protocol 2: Diastereoselective Diels-Alder Reaction

This protocol outlines a general procedure for a Diels-Alder reaction using a dienophile bearing a chiral this compound auxiliary.

Materials:

  • Chiral dienophile (from Protocol 1, attached to an acrylate (B77674) or similar moiety) (1.0 eq)

  • Diene (e.g., cyclopentadiene, 1.5 eq)

  • Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral dienophile in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.

  • Slowly add the Lewis acid catalyst and stir for 15 minutes.

  • Add the diene dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase to obtain the crude cycloadduct.

  • Purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product.

Materials:

  • Diels-Alder adduct (from Protocol 2) (1.0 eq)

  • Acetone/water mixture (e.g., 10:1)

  • Acid catalyst (e.g., p-TSA or pyridinium (B92312) p-toluenesulfonate, PPTS) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Diels-Alder adduct in an acetone/water mixture.

  • Add a catalytic amount of the acid catalyst and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase to obtain the crude product.

  • Purify the desired product and the recovered chiral diol by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.

Reaction Mechanism Visualization

The stereochemical outcome of reactions employing chiral dioxolane auxiliaries is generally attributed to steric hindrance, which directs the approach of the incoming reagent to the less hindered face of the reactive center.

G cluster_0 Facial Selectivity in Diels-Alder Reaction Reagents Chiral Dienophile + Diene TS1 Transition State 1 (Favored - less steric hindrance) Reagents->TS1 Lower Energy TS2 Transition State 2 (Disfavored - steric clash with methyl group) Reagents->TS2 Higher Energy Major_Product Major Diastereomer TS1->Major_Product Minor_Product Minor Diastereomer TS2->Minor_Product

Caption: Proposed facial selectivity in a Diels-Alder reaction.

Conclusion

While direct experimental data for this compound as a chiral auxiliary is limited, the principles of asymmetric induction using chiral acetals are well-established. The protocols and theoretical framework provided here offer a starting point for investigating its potential in controlling stereochemistry in various organic transformations. Researchers are encouraged to adapt and optimize these general procedures for their specific substrates and reactions. The successful application of this compound would provide a readily accessible and potentially cost-effective chiral auxiliary for asymmetric synthesis.

References

Application of 4-Methyl-1,3-dioxolane Derivatives in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound "4-Methyl-1,3-dioxolane" can refer to distinct chemical entities with different roles in polymer chemistry. This document clarifies the applications of two key derivatives: 4-Methyl-2-methylene-1,3-dioxolane as a monomer for polymerization and This compound as a solvent and a product of polymer recycling.

Part 1: 4-Methyl-2-methylene-1,3-dioxolane and its Analogs as Polymerizable Monomers

4-Methyl-2-methylene-1,3-dioxolane and its derivatives are cyclic ketene (B1206846) acetals that can undergo polymerization to produce polymers with interesting properties. These monomers can be polymerized via cationic or radical mechanisms.

Cationic Polymerization

Cationic polymerization of 4-methyl-2-methylene-1,3-dioxolane can proceed without cleavage of the dioxolane ring, which is a desirable characteristic for creating polymers with specific backbone structures.[1] This selectivity is often achieved by using Lewis acid complexes of low reactivity as catalysts.[1] For instance, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes with cationic catalysts yields polymers with high hydrolytic stability and nonflammability.[1]

Experimental Protocol: Cationic Polymerization of 2-(Trichloromethyl)-4-methylene-1,3-dioxolane

This protocol is adapted from studies on related methylene-1,3-dioxolanes.[1]

Materials:

  • 2-(Trichloromethyl)-4-methylene-1,3-dioxolane (monomer)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758), CH₂Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching agent (e.g., Methanol)

  • Precipitating solvent (e.g., Methanol (B129727) or Hexane)

Procedure:

  • Under an inert atmosphere, dissolve the 2-(trichloromethyl)-4-methylene-1,3-dioxolane monomer in anhydrous dichloromethane in a flame-dried reaction vessel.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

  • Add the Lewis acid catalyst dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed for a specified time, monitoring the viscosity of the solution.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent like methanol or hexane.

  • Filter and wash the precipitated polymer.

  • Dry the polymer under vacuum to a constant weight.

Logical Workflow for Cationic Polymerization

G Monomer Monomer Solution (4-Methyl-2-methylene-1,3-dioxolane derivative) Catalyst Catalyst Addition (Lewis Acid) Monomer->Catalyst Polymerization Polymerization (Controlled Temperature) Catalyst->Polymerization Quenching Quenching (e.g., Methanol) Polymerization->Quenching Precipitation Precipitation (in non-solvent) Quenching->Precipitation Isolation Polymer Isolation (Filtration & Drying) Precipitation->Isolation

Caption: Workflow for the cationic polymerization of 4-methyl-2-methylene-1,3-dioxolane derivatives.

Radical Polymerization

Radical polymerization of 4-methyl-2-methylene-1,3-dioxolane derivatives can lead to polymers with ester linkages in the backbone through a ring-opening mechanism.[1] The extent of ring-opening is influenced by the stability of the resulting radical and steric factors.[1] For instance, the presence of a phenyl group at the 4-position can facilitate radical ring-opening polymerization.[1]

Perfluorinated derivatives, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), have also been synthesized and polymerized via free-radical mechanisms.[2][3] These polymers exhibit valuable properties like high optical transparency, high glass transition temperatures, and low refractive indices, making them suitable for applications in optical fibers and coatings.[2][3][4]

Experimental Protocol: Free-Radical Polymerization of Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD)

This protocol is based on the polymerization of PFMMD.[2][3]

Materials:

  • Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) monomer

  • Free-radical initiator (e.g., perfluorodibenzoyl peroxide)

  • Solvent (optional, for solution polymerization, e.g., hexafluorobenzene)

  • Chain transfer agent (optional, for molecular weight control, e.g., carbon tetrachloride)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place the PFMMD monomer and initiator in a reaction vessel. For solution polymerization, dissolve the monomer and initiator in the chosen solvent.

  • If molecular weight control is desired, add the chain transfer agent.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Seal the vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 60 °C) and maintain for a specified duration (e.g., 24 hours). The temperature may be gradually increased to achieve higher conversion.[3]

  • After polymerization, dissolve the polymer in a suitable solvent (e.g., hexafluorobenzene).

  • Purify the polymer by precipitating the solution into a non-solvent like chloroform.[2][3]

  • Collect and dry the purified polymer under vacuum.

Quantitative Data on Poly(PFMMD)

PropertyValueReference
Glass Transition Temp. (Tg)130–134 °C[2][3]
Refractive Index (400-1550 nm)1.3360–1.3270[2][3]

Signaling Pathway for Radical Ring-Opening vs. Vinyl Addition Polymerization

G Monomer Monomer (4-Methylene-1,3-dioxolane derivative) Radical Initial Radical Monomer->Radical Initiator Radical Initiator Initiator->Monomer Vinyl Vinyl Addition (Ring intact) Radical->Vinyl Path A RingOpening Ring-Opening (Ester linkage formed) Radical->RingOpening Path B PolymerVinyl Polymer (Vinyl addition units) Vinyl->PolymerVinyl PolymerRingOpened Polymer (Ring-opened units) RingOpening->PolymerRingOpened

Caption: Competing pathways in the radical polymerization of 4-methylene-1,3-dioxolane (B14172032) derivatives.

Part 2: this compound as a Solvent and Product of Polymer Recycling

In contrast to its methylene (B1212753) derivative, this compound is not typically used as a monomer in polymerization. Its primary roles in polymer chemistry are as a solvent and as a value-added product from the chemical recycling of polymers.

Application as a Solvent

Due to its chemical structure as a cyclic acetal, this compound can be a useful solvent for certain polymerization reactions, particularly those involving polar monomers or polymers. Its physical and chemical properties are available in public databases.[5]

Synthesis from Polymer Waste

A significant application of this compound is in the context of a circular economy. It can be synthesized from the depolymerization of polyoxymethylene (POM), also known as polyacetal, in the presence of propylene (B89431) glycol.[6] This process represents an "open-loop" recycling approach where plastic waste is converted into valuable chemical building blocks.[6]

Logical Relationship in Polymer Recycling

G POM Polyoxymethylene (POM) Waste Depolymerization Catalytic Depolymerization POM->Depolymerization Dioxolane This compound (Value-added product) Depolymerization->Dioxolane PropyleneGlycol Propylene Glycol PropyleneGlycol->Depolymerization

Caption: Synthesis of this compound from polyoxymethylene waste.

Summary

The application of "this compound" in polymer chemistry is multifaceted and depends on the specific chemical structure.

  • 4-Methyl-2-methylene-1,3-dioxolane and its derivatives are versatile monomers for both cationic and radical polymerization, yielding polymers with tailored properties such as thermal stability, non-flammability, and specific optical characteristics.

  • This compound serves as a potential solvent and, more notably, as a product of the chemical recycling of polyoxymethylene, contributing to more sustainable polymer life cycles.

Researchers and professionals should carefully distinguish between these compounds to harness their respective potentials in polymer science and materials development.

References

Application Notes and Protocols for 4-Methyl-1,3-dioxolane as a Green Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of sustainable chemical practices, the selection of reaction solvents is of paramount importance. An ideal green solvent should be derived from renewable resources, exhibit low toxicity, have a minimal environmental footprint, and demonstrate high performance in a variety of chemical transformations. 4-Methyl-1,3-dioxolane, a cyclic acetal, is emerging as a promising green solvent alternative to conventional volatile organic compounds (VOCs). It can be synthesized from renewable feedstocks such as glycerol, a byproduct of biodiesel production, positioning it as a bio-based solvent with the potential to contribute to a circular economy.[1] This document provides a comprehensive overview of the applications of this compound in organic synthesis, including its physicochemical properties, safety profile, and detailed experimental protocols for key reactions.

Physicochemical Properties and Green Solvent Profile

This compound is a colorless liquid with a mild, ether-like odor.[2] Its physical and chemical properties make it a viable substitute for several traditional solvents. A summary of its key properties in comparison to other common solvents is presented below.

Table 1: Physicochemical Properties of this compound and Common Organic Solvents

PropertyThis compoundTetrahydrofuran (B95107) (THF)1,4-DioxaneToluene
CAS Number 1072-47-5[3]109-99-9123-91-1108-88-3
Molecular Formula C₄H₈O₂[3]C₄H₈OC₄H₈O₂C₇H₈
Molecular Weight ( g/mol ) 88.11[3]72.1188.1192.14
Boiling Point (°C) 84[2]66101111
Melting Point (°C) --108.411.8-95
Density (g/mL at 25 °C) 0.983[2]0.8891.0340.867
Flash Point (°C) --14124
Solubility in Water SolubleMiscibleMiscibleInsoluble

Green Credentials and Safety Profile

The environmental and safety profile of a solvent is a critical consideration in green chemistry.

Synthesis from Renewable Resources: this compound can be synthesized from propylene (B89431) glycol and formaldehyde. Propylene glycol can be derived from renewable resources like glycerol.[1] This bio-based origin is a significant advantage over petrochemically derived solvents.

Safety Summary:

  • Hazard Statements: Highly flammable liquid and vapor.[3]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves and eye protection.[3]

Applications in Organic Synthesis

This compound's properties as a polar aprotic solvent make it suitable for a range of organic reactions.

Application Note 1: Grignard Reactions

Introduction: Grignard reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The choice of solvent is crucial as it must solvate the Grignard reagent without reacting with it. Ethereal solvents are typically used, and this compound can serve as an effective medium for these reactions.

Experimental Protocol: Lewis Acid-Catalyzed Reductive Ring-Opening of a Substituted this compound

This protocol details the reaction of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (B1265775) with a Grignard reagent, mediated by a Lewis acid, to form a β-alkoxy alcohol.

Materials:

  • 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Titanium tetrachloride (TiCl₄) solution (1.0 M in CH₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • To this mixture, add a solution of the Grignard reagent (1.5 mmol) in THF dropwise over a period of 10 minutes, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to 0 °C over a period of 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Yields for Grignard Reaction

Grignard ReagentProductYield (%)
Phenylmagnesium bromide1-(4-methoxyphenyl)-1-phenyl-2-propoxyethanol(Yields are typically moderate to good, but specific quantitative data for this exact reaction in this compound as the primary solvent is not available in the provided search results. The protocol is adapted from a similar reaction.)

Diagram 1: General Workflow for a Grignard Reaction

Grignard_Workflow A Reactant & Grignard Reagent Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction in This compound B->C D Work-up (Quenching, Extraction) C->D E Purification (e.g., Chromatography) D->E F Product E->F

Caption: A typical experimental workflow for a Grignard reaction.

Application Note 2: Heck Coupling Reactions (Representative Protocol)

Introduction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Polar aprotic solvents are often employed to facilitate this transformation. While specific examples of Heck reactions in this compound are not widely reported, its properties suggest it could be a suitable green alternative to solvents like DMF or NMP. The following is a representative protocol that would require optimization.

Experimental Protocol (Representative): Heck Coupling of an Aryl Halide with an Alkene

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine, Et₃N)

  • This compound (anhydrous)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and the aryl halide (1.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous this compound via syringe.

  • Add the alkene (1.2 equiv.) and the base (1.5 equiv.) via syringe.

  • Heat the reaction mixture with stirring to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Potential Advantages of this compound in Heck Reactions

FeaturePotential Advantage
Higher Boiling Point Allows for reactions at elevated temperatures without the need for high-pressure apparatus.
Polar Aprotic Nature Can effectively dissolve the polar intermediates in the catalytic cycle.
Bio-based Origin Improves the overall greenness of the synthetic process.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Product Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 H-Base+ + X- Solvent_Properties cluster_properties Solvent Properties cluster_applications Applications Polar Aprotic Polar Aprotic Grignard Reactions Grignard Reactions Polar Aprotic->Grignard Reactions Heck Coupling Heck Coupling Polar Aprotic->Heck Coupling Nucleophilic Substitutions Nucleophilic Substitutions Polar Aprotic->Nucleophilic Substitutions High Boiling Point High Boiling Point High Boiling Point->Heck Coupling Bio-based Bio-based Green Chemistry Green Chemistry Bio-based->Green Chemistry Low Toxicity Low Toxicity Low Toxicity->Green Chemistry Reductions Reductions

References

Application Notes and Protocols: Synthesis of 4-Methyl-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Methyl-1,3-dioxolane derivatives, compounds of significant interest in the pharmaceutical and chemical industries. They serve as versatile protecting groups for carbonyls and 1,2-diols, and as chiral building blocks in the synthesis of complex molecules.[1][2] The protocols outlined below are based on the acid-catalyzed acetalization of carbonyl compounds with 1,2-propanediol and the reaction of epoxides with ketones.

General Synthesis Pathway

The primary and most common method for synthesizing this compound derivatives is the acid-catalyzed reaction between a ketone or an aldehyde and 1,2-propanediol. This reaction, a form of ketalization or acetalization, is a reversible process. To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

SynthesisWorkflow Reactants Ketone/Aldehyde + 1,2-Propanediol Reaction Reaction Mixture Reactants->Reaction Catalyst Acid Catalyst (e.g., PTSA, Montmorillonite K10) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heating Heating & Water Removal (Dean-Stark Apparatus) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 1,3-dioxolane (B20135) derivatives as reported in the literature. This allows for a comparative overview of different synthetic approaches.

Carbonyl CompoundDiol/EpoxideCatalystSolventReaction TimeYield (%)Reference
Salicylaldehyde(R)-1-(Benzyloxy)-2,3-propanediolMontmorillonite K10Toluene (B28343)6 h85%[1]
Salicylaldehyde(S)-1-(Benzyloxy)-2,3-propanediolMontmorillonite K10Toluene6 h85%[1]
Salicylaldehyde(2S,3S)-1,4-Bis(benzyloxy)-2,3-butanediolMontmorillonite K10Toluene5 h88%[1]
Glycerol (B35011)Acetone (B3395972)Phosphomolybdic acidToluene-93-95%[3]
Various KetonesVarious EpoxidesGraphene Oxide-15-40 min85-95%[4]
3-O-tosyl glycerol 1,2-carbonateVarious Thiols---Good Yields[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-2-phenyl-1,3-dioxolane from Acetophenone (B1666503) and 1,2-Propanediol

This protocol is a general procedure for the synthesis of this compound derivatives from a ketone and 1,2-propanediol using an acid catalyst.

Materials:

  • Acetophenone

  • 1,2-Propanediol

  • p-Toluenesulfonic acid (PTSA) or Montmorillonite K10[1]

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add acetophenone (1.0 mmol), 1,2-propanediol (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) or Montmorillonite K10 (300 mg).[1]

  • Add a sufficient amount of toluene to fill the flask to about two-thirds of its volume.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure 2,4-dimethyl-2-phenyl-1,3-dioxolane.

Protocol 2: Ultrasound-Assisted Synthesis from Epoxides and Ketones

This protocol describes a rapid and efficient synthesis of 1,3-dioxolane derivatives using ultrasound irradiation and a graphene oxide catalyst.[4]

Materials:

  • Styrene oxide (or other epoxide)

  • Acetone (or other ketone)

  • Graphene oxide (catalyst)

  • Ultrasonic bath/probe

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, mix the epoxide (1.0 mmol), the ketone (which can also serve as the solvent), and a catalytic amount of graphene oxide.

  • Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.

  • Irradiate the mixture with ultrasound at a specified frequency and power for 15-40 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst can be separated by filtration.

  • The excess ketone is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography to afford the pure 1,3-dioxolane derivative.

Deprotection of this compound Derivatives

The removal of the dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.

DeprotectionWorkflow Start This compound Derivative Reaction Hydrolysis Reaction Start->Reaction Acid Aqueous Acid (e.g., HCl, H2SO4) Acid->Reaction Solvent Solvent (e.g., Acetone, THF) Solvent->Reaction Products Ketone/Aldehyde + 1,2-Propanediol Reaction->Products

Caption: Workflow for the deprotection of this compound derivatives.

General Deprotection Protocol:

  • Dissolve the this compound derivative in a suitable solvent such as acetone or a mixture of tetrahydrofuran (B95107) and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, remove the solvent, and purify the resulting carbonyl compound and diol as needed.

These protocols provide a foundation for the synthesis and application of this compound derivatives in a research and development setting. The specific conditions may require optimization based on the substrate and desired scale of the reaction.

References

The Role of 4-Methyl-1,3-dioxolane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-methyl-1,3-dioxolane and its derivatives as key intermediates in the synthesis of various pharmaceutical agents. The versatility of the dioxolane ring system, particularly when chiral, makes it a valuable building block in the development of complex molecules, including antiviral and antifungal drugs.

Introduction

This compound is a heterocyclic organic compound that serves multiple roles in organic synthesis. It can function as a solvent, a protecting group for 1,2-diols, and, most importantly, as a chiral precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its derivatives are integral to the synthesis of a range of therapeutics, where the dioxolane moiety is often a critical pharmacophoric element or a means to control stereochemistry during synthesis. This document will focus on its application in the synthesis of key intermediates for antiviral nucleoside analogues and antifungal agents.

Application 1: Synthesis of Antiviral Nucleoside Analogues

Chiral 1,3-dioxolane (B20135) derivatives are crucial intermediates in the synthesis of a class of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and other viral infections. The stereochemistry of the dioxolane ring is critical for the biological activity of these drugs.

Synthesis of a Key Dioxolane Intermediate for 7-Deazapurine Nucleoside Analogues

A key intermediate in the synthesis of novel d-dioxolane-derived 7-deazapurine analogues with potent antiviral activity against Epstein-Barr virus (EBV) is a dioxolane ketone. The synthesis of this intermediate and its subsequent conversion to a protected alcohol is a critical first step.[1]

This protocol is adapted from the synthesis of similar dioxolane intermediates.

Reaction Scheme:

G glyceric_acid Glyceric Acid intermediate1 Protected Glyceric Acid glyceric_acid->intermediate1 Protection benzaldehyde (B42025) Benzaldehyde dioxolanone 2-((benzoyloxy)methyl)-1,3-dioxolan-4-one intermediate1->dioxolanone Cyclization

Caption: Synthesis of a key dioxolanone intermediate.

Materials:

  • Glyceric acid

  • Benzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dehydrating agent (e.g., Dean-Stark trap with toluene)

  • Benzoyl chloride

  • Base (e.g., pyridine)

  • Solvents (e.g., toluene, dichloromethane)

Procedure:

  • Protection of Glyceric Acid: React glyceric acid with benzaldehyde in the presence of an acid catalyst in toluene, with azeotropic removal of water to form the corresponding acetal.

  • Benzoylation: The hydroxyl group of the protected glyceric acid is then benzoylated using benzoyl chloride in the presence of a base like pyridine (B92270) in dichloromethane.

  • Purification: The resulting 2-((benzoyloxy)methyl)-1,3-dioxolan-4-one is purified by column chromatography.

StepIntermediate/ProductReagentsSolventYield (%)Reference
1. Reduction of Dioxolane KetoneRacemic (2-((benzoyloxy)methyl)-1,3-dioxolan-4-yl)methanolLithium tri-tert-butoxyaluminum hydride (LTBA)THF-[1]
2. Acylation(2S,4R)-2-((benzoyloxy)methyl)-1,3-dioxolan-4-yl acetateAcetic anhydride, DMAP, PyridineDichloromethane85[1]
3. Glycosylation with 6-chloro-7-deazapurineCoupled β-nucleoside intermediateIodotrimethylsilane (TMSI), Silylated 6-chloro-7-deazapurineAcetonitrile40-60[1]
4. Amination and DeprotectionFinal 7-deazaadenine dioxolane nucleoside analoguesNH4OH in dioxaneDioxane18-79[1]

Application 2: Synthesis of Tenofovir Intermediate

(R)-4-methyl-1,3-dioxolan-2-one is a key starting material for the synthesis of (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol, a crucial intermediate for the antiviral drug Tenofovir.[2]

Experimental Protocol: Synthesis of (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol

Reaction Scheme:

G adenine (B156593) Adenine intermediate (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol adenine->intermediate Alkylation dioxolanone (R)-4-methyl-1,3-dioxolan-2-one dioxolanone->intermediate

Caption: Synthesis of a Tenofovir intermediate.

Materials:

  • Adenine

  • (R)-4-methyl-1,3-dioxolan-2-one

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: A mixture of adenine and a base (NaOH or K2CO3) in DMF is prepared in a reaction vessel.

  • Alkylation: (R)-4-methyl-1,3-dioxolan-2-one is added to the mixture. The reaction is heated.

  • Workup and Isolation: The reaction mixture is filtered, and the filtrate is partially concentrated. The product, (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol, is crystallized from the concentrated solution.

Reactant 1Reactant 2BaseSolventYield (%)Reference
Adenine(R)-4-methyl-1,3-dioxolan-2-oneNaOH/K2CO3DMFHigh[2]

Application 3: Synthesis of Antifungal Agent Intermediates

Derivatives of this compound are also pivotal in the synthesis of triazole antifungal agents like itraconazole (B105839) and posaconazole.[3] The dioxolane ring is a key structural feature for the biological activity of these drugs.

Experimental Protocol: Synthesis of a Key Dioxolane-Triazole Intermediate for Antifungal Agents

This protocol outlines a plausible synthetic route adapted from the known synthesis of itraconazole, illustrating the use of a 4-(chloromethyl)-2-alkyl-1,3-dioxolane derivative.[3]

Reaction Scheme:

G dioxolane 4-(chloromethyl)-2-ethyl-1,3-dioxolane (B38435) intermediate Key Dioxolane-Triazole Intermediate dioxolane->intermediate Coupling triazole_phenol Triazole-phenol derivative triazole_phenol->intermediate

Caption: Synthesis of a key antifungal intermediate.

Materials:

  • 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • 4-(chloromethyl)-2-ethyl-1,3-dioxolane

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Formation of Phenoxide: To a stirred solution of the triazole-phenol derivative in anhydrous DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add a solution of 4-(chloromethyl)-2-ethyl-1,3-dioxolane in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion (typically 12-24 hours), cool the mixture, and purify to isolate the key dioxolane-triazole intermediate.

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one4-(chloromethyl)-2-ethyl-1,3-dioxolaneK2CO3DMF80-9012-24-[3]
4-bromoacetophenone3-chloro-1,2-propanediolp-TSABenzeneReflux-High
4-chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolanesodium 4-(adamant-1-yl)phenolate-DMFReflux20-

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of a variety of pharmaceutical intermediates. Their utility in providing stereochemical control and serving as robust synthons for complex molecular architectures is evident in their application in the synthesis of antiviral and antifungal drugs. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the critical role of these intermediates in medicinal chemistry.

Workflow for the Synthesis of Pharmaceutical Intermediates using this compound Derivatives

G start Starting Materials (e.g., this compound derivatives) synthesis Chemical Synthesis (e.g., Alkylation, Coupling, Glycosylation) start->synthesis intermediate Pharmaceutical Intermediate synthesis->intermediate purification Purification (e.g., Chromatography, Crystallization) intermediate->purification api_synthesis Further Synthesis to API purification->api_synthesis api Active Pharmaceutical Ingredient (API) api_synthesis->api

Caption: General workflow from a this compound derivative to an API.

References

Application Notes and Protocols: Evaluating 4-Methyl-1,3-dioxolane as a Monooxygenase Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooxygenases, particularly the cytochrome P450 (CYP450) superfamily of enzymes, are crucial in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. Inhibition of these enzymes can lead to significant drug-drug interactions and altered therapeutic outcomes. The 1,3-dioxolane (B20135) moiety is present in various biologically active compounds, and some derivatives have been shown to interact with and inhibit monooxygenases. This document provides a framework for the in vitro evaluation of 4-Methyl-1,3-dioxolane as a potential monooxygenase inhibitor.

It is important to note that early research suggests that simple, small alkyl-substituted dioxolanes may not be potent inhibitors of cytochrome P450. A 1979 study observed that, unlike other substituted dioxolanes, 4-methyldioxolane did not produce the characteristic spectral shifts upon interaction with ferric cytochrome P-450, which is indicative of a typical substrate or inhibitor binding.[1] Further research indicated that the inhibitory effect of alkyl-substituted dioxolanes on monooxygenase activity tends to increase with the lipophilicity of the substituent. Given the small size and low lipophilicity of the methyl group, this compound is not expected to be a strong inhibitor.

Therefore, these application notes provide a general protocol for testing the inhibitory potential of this compound against a representative monooxygenase, cytochrome P450, to enable researchers to generate empirical data.

Quantitative Data Presentation

As there is a lack of published quantitative data on the inhibitory activity of this compound on monooxygenases, the following table is provided as a template for researchers to summarize their findings.

Table 1: Template for Summarizing IC50 Values for this compound Against Various Cytochrome P450 Isoforms.

Cytochrome P450 IsoformSubstrateIC50 (µM) of this compoundPositive Control InhibitorIC50 (µM) of Positive Control
CYP1A2PhenacetinEnter Dataα-NaphthoflavoneEnter Data
CYP2B6BupropionEnter DataSertralineEnter Data
CYP2C8AmodiaquineEnter DataMontelukastEnter Data
CYP2C9DiclofenacEnter DataSulfaphenazoleEnter Data
CYP2C19S-MephenytoinEnter DataTiclopidineEnter Data
CYP2D6DextromethorphanEnter DataQuinidineEnter Data
CYP3A4MidazolamEnter DataKetoconazoleEnter Data

Experimental Protocols

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various cytochrome P450 isoforms using human liver microsomes.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

1. Objective: To determine the concentration of this compound that inhibits 50% of the activity of major human cytochrome P450 isoforms.

2. Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • CYP450 isoform-specific substrates (see Table 1)

  • CYP450 isoform-specific positive control inhibitors (see Table 1)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

  • 96-well microplates

  • Incubator

  • LC-MS/MS system for metabolite quantification

3. Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or methanol).

  • Working Solutions: Prepare serial dilutions of this compound in the same solvent to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Substrate Solutions: Prepare stock solutions of each CYP450 substrate in a suitable solvent and then dilute to a working concentration (typically at or below the Km for the enzyme) in the phosphate buffer.

  • Human Liver Microsomes Suspension: Dilute the HLM stock in cold phosphate buffer to the desired final protein concentration (e.g., 0.1-0.5 mg/mL). Keep on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

4. Assay Procedure:

  • In a 96-well plate, add the phosphate buffer, the HLM suspension, and the working solutions of this compound or the positive control inhibitor.

  • Include control wells containing the vehicle solvent instead of the inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP450 substrate to each well.

  • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

  • Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

5. Data Analysis:

  • Quantify the formation of the specific metabolite for each CYP450 isoform using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • % Inhibition = [1 - (Metabolite in presence of inhibitor / Metabolite in vehicle control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for Monooxygenase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock and Dilutions add_reagents Add Reagents to 96-well Plate prep_inhibitor->add_reagents prep_microsomes Prepare Microsome Suspension prep_microsomes->add_reagents prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate & NADPH prep_substrate->start_reaction prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Quenching Solution incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge analyze LC-MS/MS Analysis of Metabolite Formation centrifuge->analyze calculate Calculate % Inhibition analyze->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for in vitro monooxygenase inhibition assay.

Conceptual Diagram of Monooxygenase (CYP450) Inhibition

inhibition_mechanisms cluster_enzyme Cytochrome P450 Enzyme cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme Enzyme (Active Site) Product Product Enzyme->Product Metabolizes Substrate Substrate Substrate->Enzyme Binds Enzyme_NC Enzyme (Allosteric Site) Substrate->Enzyme_NC Inhibitor Inhibitor (e.g., this compound) Inhibitor_C Inhibitor Inhibitor_C->Enzyme Binds to Active Site Enzyme_NC->Product Inhibitor_NC Inhibitor Inhibitor_NC->Enzyme_NC Binds to Allosteric Site

Caption: Modes of reversible enzyme inhibition.

References

Application Notes and Protocols for Investigating the Anticholinergic Activity of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the pharmacological investigation of 4-Methyl-1,3-dioxolane's potential anticholinergic activity. While the broader class of 1,3-dioxolane (B20135) derivatives has been a subject of interest for their effects on muscarinic receptors, specific quantitative data on this compound is not extensively documented in publicly available literature. One source suggests it may perform an anticholinergic function[1]. The following protocols are designed to enable researchers to systematically evaluate this compound's interaction with the cholinergic system.

Introduction

Anticholinergic agents are compounds that block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors. In the parasympathetic nervous system, these are primarily muscarinic receptors. The 1,3-dioxolane scaffold has been identified in various compounds with significant anticholinergic potency[2]. Derivatives of 1,3-dioxolane have been synthesized and tested for their binding affinity at muscarinic receptors, with some showing selectivity for specific subtypes, such as the M4 receptor. Given the structural similarity, it is plausible that this compound may exhibit some level of anticholinergic activity.

This document outlines two primary experimental approaches to characterize the anticholinergic profile of this compound:

  • In Vitro Radioligand Binding Assays: To determine the affinity of this compound for muscarinic acetylcholine receptors (mAChRs).

  • Ex Vivo Isolated Tissue Assays: To assess the functional antagonist activity of this compound on smooth muscle contractions induced by a cholinergic agonist.

Safety Precautions

This compound is a flammable liquid and may cause skin and eye irritation[3][4]. Standard laboratory safety procedures should be strictly followed.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Data Presentation

As no specific quantitative data for the anticholinergic activity of this compound is currently available, the following tables are presented with hypothetical data for illustrative purposes. These values are intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKi (μM) - Hypothetical
M1[³H]-Pirenzepine15.2
M2[³H]-AF-DX 384> 50
M3[³H]-4-DAMP22.8
M4[³H]-PD-1028078.9
M5[³H]-4-DAMP35.1

Table 2: Hypothetical Functional Antagonism of this compound in Guinea Pig Ileum

AgonistAntagonistpA₂ Value (Hypothetical)Schild Slope (Hypothetical)
AcetylcholineThis compound5.30.95
AcetylcholineAtropine (B194438) (Control)8.91.02

Experimental Protocols

In Vitro Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for different muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK-293 cells). The assay is based on the principle of competitive displacement of a specific radiolabeled antagonist by the unlabeled test compound.

Materials:

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radiolabeled ligands (e.g., [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective antagonist).

  • This compound.

  • Atropine (as a positive control for non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 10⁻⁹ M to 10⁻³ M).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding (NSB): Radioligand and a high concentration of atropine (e.g., 1 µM).

    • Competitive Binding: Radioligand and a specific concentration of this compound.

  • Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Ex Vivo Isolated Guinea Pig Ileum Assay

This functional assay assesses the ability of this compound to antagonize the contractile response of the guinea pig ileum to a muscarinic agonist, such as acetylcholine.

Materials:

  • Male guinea pig (250-350 g).

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Acetylcholine (ACh) chloride.

  • This compound.

  • Atropine sulfate (B86663) (positive control).

  • Organ bath with an isometric force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment by flushing with Tyrode's solution and cut it into 2-3 cm long pieces.

  • Mounting: Suspend each ileum segment in an organ bath containing aerated Tyrode's solution at 37°C under a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.

  • Agonist Concentration-Response Curve:

    • Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the resulting isometric contractions.

    • Wash the tissue repeatedly with Tyrode's solution until the response returns to baseline.

  • Antagonist Incubation:

    • Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

  • Second Agonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Repeat with Different Antagonist Concentrations: Wash the tissue thoroughly and repeat steps 5 and 6 with different concentrations of this compound. A parallel experiment with atropine should be conducted as a positive control.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response versus the logarithm of the acetylcholine concentration for each antagonist concentration.

    • Determine the EC₅₀ of acetylcholine in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A slope of approximately 1 suggests competitive antagonism.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Figure 1: Muscarinic Receptor Signaling Pathways cluster_0 Gq/11 Coupled (M1, M3, M5) cluster_1 Gi/o Coupled (M2, M4) ACh Acetylcholine M135 M1, M3, M5 Receptors ACh->M135 Gq11 Gq/11 Protein M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh2 Acetylcholine M24 M2, M4 Receptors ACh2->M24 Gio Gi/o Protein M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ion Ion Channel Modulation Gio->Ion cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways.

G Figure 2: Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Compound) plate Plate Assay Components (Total, NSB, Competition) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC₅₀, Kᵢ Calculation) count->analyze

Caption: Radioligand binding assay workflow.

G Figure 3: Isolated Guinea Pig Ileum Experimental Workflow isolate Isolate and Mount Guinea Pig Ileum equilibrate Equilibrate Tissue isolate->equilibrate crc1 Generate Baseline ACh Concentration-Response Curve equilibrate->crc1 wash1 Wash Tissue crc1->wash1 incubate Incubate with This compound wash1->incubate crc2 Generate ACh Concentration-Response Curve in Presence of Antagonist incubate->crc2 wash2 Wash Tissue crc2->wash2 repeat_exp Repeat with Different Antagonist Concentrations wash2->repeat_exp analyze Schild Analysis (pA₂ Determination) repeat_exp->analyze

Caption: Isolated guinea pig ileum experimental workflow.

References

Application Notes and Protocols for Determining the Purity of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of 4-Methyl-1,3-dioxolane purity using Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A general protocol for High-Performance Liquid Chromatography (HPLC) is also included as a potential alternative method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound. When coupled with a Mass Spectrometer (MS), it allows for both quantification and identification of the main component and any potential impurities.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • For trace-level impurity analysis, a headspace sampling technique is recommended to enhance sensitivity and minimize matrix effects.[1][2]

b) Instrumentation and Conditions:

A gas chromatograph equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification is suitable.

ParameterRecommended Setting
GC Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or equivalent[3]
Carrier Gas Helium or Nitrogen at a constant flow rate[3]
Injection Mode Split (e.g., 50:1) to prevent column overloading
Injector Temperature 250 °C
Oven Temperature Program Initial: 40 °C (hold for 2 minutes), Ramp: 15 °C/min to 215 °C (hold for 2 minutes)[4]
Detector FID or MS
FID Temperature 250 °C[4]
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
MS Scan Range m/z 35-350

c) Data Analysis and Purity Calculation:

Purity is determined by area normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

d) Method Validation:

The GC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Expected Quantitative Data
AnalyteRetention Time (min)Major Mass Fragments (m/z)
This compound~ 5-788, 73, 45, 43
Propylene GlycolVaries76, 45, 43
Formaldehyde/ParaformaldehydeVaries30, 29

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dilute in Solvent A->B C Inject Sample B->C D Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Integrate Peaks E->F G Calculate Purity F->G

GC-MS analysis workflow for this compound purity.

Quantitative ¹H NMR (qNMR) Spectroscopy Method

qNMR is a primary analytical technique that provides a direct and accurate measurement of purity without the need for a reference standard of the analyte itself. Instead, a certified internal standard is used.[5][6]

Experimental Protocol

a) Selection of Internal Standard:

The internal standard should be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically stable.[7][8] Suitable standards for this compound in CDCl₃ include:

  • Dimethyl sulfone

  • 1,4-Dinitrobenzene[9]

  • Maleic acid

b) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10-20 mg of the chosen internal standard into the same NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

c) NMR Data Acquisition:

ParameterRecommended Setting
Spectrometer Frequency ≥ 400 MHz
Pulse Program Standard 90° pulse
Relaxation Delay (d1) At least 5 times the longest T₁ of both analyte and standard (typically 30-60 s)[7]
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
Temperature 298 K (25 °C)

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:[5]

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Data (in CDCl₃)
CompoundSignalChemical Shift (ppm)MultiplicityIntegration
This compound-CH(CH₃)-~4.1-4.3m1H
-OCH₂O-~4.8-5.0m2H
-OCH₂-~3.4-4.0m2H
-CH₃~1.2-1.3d3H
Dimethyl sulfone (IS)-CH₃~3.0s6H

Logical Flow for qNMR Purity Determination

qNMR_Logic cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Calculation A Weigh Analyte C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Purity F->G

Logical flow for qNMR purity determination.

High-Performance Liquid Chromatography (HPLC) Method

While GC is the preferred method for volatile compounds, a reversed-phase HPLC (RP-HPLC) method can be developed for non-volatile impurities or as an alternative technique.

Proposed Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

b) Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary pump with UV detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Water and Acetonitrile (e.g., 70:30 v/v)[10]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C
Detection Wavelength 210 nm (due to lack of a strong chromophore)[11]
Injection Volume 10 µL

c) Data Analysis and Purity Calculation:

Similar to GC, purity is determined by area normalization.

Signaling Pathway for Method Selection

Method_Selection A Purity Determination of This compound B Primary & Volatile Analysis A->B  Is the analyte volatile? C Orthogonal & Absolute Quantification A->C  Need for a primary method? D Alternative/Non-Volatile Impurities A->D  Alternative needed? E GC-MS B->E F qNMR C->F G HPLC D->G

Decision pathway for selecting an analytical method.

References

Application Notes and Protocols: Dioxolane Derivatives in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of specific dioxolane derivatives as fragrance ingredients. A critical distinction is made between 4-Methyl-1,3-dioxolane (CAS 1072-47-5) and the commercially significant fragrance ingredient Methyl Dioxolan (Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, CAS 6413-10-1) , also known as Fructone or Apple Ketal. While both are structurally related, their applications in the fragrance industry are distinctly different.

This compound (CAS 1072-47-5): A Note on Fragrance Application

Extensive literature review indicates that this compound is not commonly utilized as a fragrance ingredient. Its primary applications appear to be in other chemical sectors. For instance, it has been investigated for its role as a monooxygenase inhibitor and for its anticholinergic properties in pharmaceutical research.[1] Olfactory characterization of closely related compounds, such as 2-ethyl-4-methyl-1,3-dioxolane, has identified them as having a "medicinal sweet or sickening sweet smell," suggesting that not all simple dioxolane derivatives possess desirable fragrance profiles.[2]

Researchers and formulators should exercise caution and conduct thorough sensory evaluations before considering this compound for fragrance applications.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
CAS Number 1072-47-5
Appearance Colorless liquid
Boiling Point 84 °C at 745 mm Hg
Density 0.983 g/mL at 25 °C
Flash Point -2 °C (28 °F)
Refractive Index n20/D 1.398

Source: PubChem, ChemicalBook[1][3]

Methyl Dioxolan (Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, CAS 6413-10-1): A Key Fragrance Ingredient

Methyl Dioxolan, also known by trade names such as Fructone and Apple Ketal, is a widely used synthetic aroma chemical valued for its versatile and appealing scent profile.[4][5]

Olfactory Profile and Applications

Methyl Dioxolan is characterized by a multi-faceted scent profile, making it a valuable component in a wide range of fragrance creations.

  • Scent Profile: Primarily described as a fruity, green apple, and jasmine-like scent with sweet, woody undertones reminiscent of sweet pine.[5][6] It can also possess subtle melon-like facets that add brightness to a fragrance.[6]

  • Applications: Its versatility allows for its incorporation into numerous product categories, including:

    • Fine Fragrances

    • Soaps and Detergents

    • Toiletries (Shampoos, Lotions, Creams)[6][7]

    • Fabric Care Products (Fabric Softeners)[6]

It is particularly effective in fruity-floral accords, where it enhances freshness and modernity.[6]

Quantitative Data for Methyl Dioxolan:

ParameterValue
CAS Number 6413-10-1
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.20 g/mol
Appearance Colorless to pale yellow liquid
Flash Point 92 °C
Vapor Pressure 18.10 Pa at 25 °C
CLogP 1.30
Typical Use Level < 20% in fragrance formulations
Tenacity on Blotter > 12 hours

Source: Takasago International Corporation, Galbora[8][9]

Performance and Stability in Formulations

One of the key advantages of Methyl Dioxolan is its performance in various product bases, contributing to both the longevity and diffusion of the fragrance.[6]

Stability Profile of Methyl Dioxolan:

ApplicationpHStability
Fine Fragrance-Good
Fabric Softener3Good
Antiperspirants3.5Poor
Toiletry Applications6Good
Liquid Detergent9Fair
Soap10Fair
Powder Detergent11Poor
Bleach14Poor

Source: Takasago International Corporation, Galbora[8][9]

Substantivity (Adherence to a Surface):

SurfaceSubstantivity
SkinPoor
Dry FabricPoor
Wet FabricGood
HairPoor

Source: Takasago International Corporation, Galbora[8][9]

Experimental Protocols

Objective: To characterize the scent profile of Methyl Dioxolan.

Materials:

  • Methyl Dioxolan (≥99% purity)

  • Ethanol (perfumer's grade)

  • Glass beakers

  • Pipettes

  • Fragrance blotters (smelling strips)

Procedure:

  • Prepare a 10% dilution of Methyl Dioxolan in ethanol.

  • Dip a fragrance blotter into the solution, ensuring it is saturated but not dripping.

  • Wave the blotter a few inches from the nose and inhale gently.

  • Record the initial scent impressions (top notes).

  • Allow the blotter to air for several minutes and re-evaluate to determine the heart notes.

  • Continue to evaluate the blotter periodically over several hours to assess the base notes and tenacity.

  • Document all olfactory descriptors (e.g., fruity, green apple, jasmine, sweet, woody).

Objective: To evaluate the stability of Methyl Dioxolan in a high pH liquid detergent.

Materials:

  • Methyl Dioxolan

  • Unfragranced liquid detergent base (pH 9)

  • Glass storage bottles

  • Incubator or oven set to 40°C

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Prepare a 1% solution of Methyl Dioxolan in the liquid detergent base.

  • Store a control sample at room temperature in the dark.

  • Place a test sample in the incubator at 40°C for 4 weeks to simulate accelerated aging.

  • At weekly intervals, take an aliquot from both the control and test samples.

  • Extract the fragrance from the detergent base using an appropriate solvent (e.g., hexane).

  • Analyze the extract using GC-MS to quantify the concentration of Methyl Dioxolan.

  • Compare the concentration of Methyl Dioxolan in the aged sample to the control to determine the percentage of degradation.

  • Conduct an olfactory evaluation of the aged detergent to assess any changes in the scent profile.

Visualization of Experimental Workflow and Logical Relationships

Fragrance_Evaluation_Workflow cluster_olfactory Protocol 1: Olfactory Profile Evaluation cluster_stability Protocol 2: Stability Assessment P1_Start Start: Obtain Methyl Dioxolan P1_Dilute Prepare 10% Dilution in Ethanol P1_Start->P1_Dilute P1_Dip Dip Fragrance Blotter P1_Dilute->P1_Dip P1_Eval_Top Evaluate Top Notes P1_Dip->P1_Eval_Top P1_Eval_Mid Evaluate Heart Notes (after minutes) P1_Eval_Top->P1_Eval_Mid P1_Eval_Base Evaluate Base Notes (after hours) P1_Eval_Mid->P1_Eval_Base P1_Record Record Olfactory Descriptors P1_Eval_Base->P1_Record P1_End End: Profile Characterized P1_Record->P1_End P2_Start Start: Obtain Unfragranced Base P2_Prepare Prepare 1% Fragranced Detergent P2_Start->P2_Prepare P2_Store Store Control (RT) & Test (40°C) Samples P2_Prepare->P2_Store P2_Sample Weekly Sampling (4 weeks) P2_Store->P2_Sample P2_Extract Solvent Extraction P2_Sample->P2_Extract P2_Olfactory Olfactory Evaluation of Aged Sample P2_Sample->P2_Olfactory P2_Analyze GC-MS Analysis P2_Extract->P2_Analyze P2_Compare Compare Aged vs. Control P2_Analyze->P2_Compare P2_End End: Stability Determined P2_Compare->P2_End P2_Olfactory->P2_End

Caption: Workflow for the olfactory and stability evaluation of a fragrance ingredient.

Logical_Relationship cluster_compound Compound Properties cluster_performance Fragrance Performance cluster_application Final Application Structure Chemical Structure (Methyl Dioxolan) PhysChem Physicochemical Properties (Flash Point, MW, etc.) Structure->PhysChem determines Olfactory Olfactory Profile (Fruity, Apple, Jasmine) Structure->Olfactory influences Stability Stability in Product Base (pH, Temperature) PhysChem->Stability affects Formulation Product Formulation (Detergent, Soap, Perfume) Olfactory->Formulation guides Stability->Formulation constrains Substantivity Substantivity on Surfaces Substantivity->Formulation informs Consumer Consumer Product Performance (Scent Longevity, Diffusion) Formulation->Consumer

Caption: Logical relationships influencing the application of a fragrance ingredient.

References

Application Notes & Protocols: Cationic Ring-Opening Polymerization of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the cationic ring-opening polymerization (CROP) of 4-methyl-1,3-dioxolane. It covers the underlying polymerization mechanisms, comprehensive methodologies for synthesis and characterization, and a summary of factors influencing the final polymer properties. Visual diagrams are included to illustrate key processes and relationships.

Introduction

This compound is a cyclic acetal (B89532) monomer that can undergo cationic ring-opening polymerization (CROP) to yield poly(this compound). This polymer is a polyether-acetal with a repeating unit structure that can be tailored by controlling the polymerization conditions. The presence of the methyl group at the 4-position can influence the polymer's stereochemistry and physical properties, such as its solubility and thermal characteristics, compared to its unsubstituted counterpart, poly(1,3-dioxolane).

The polymerization proceeds via an oxonium ion intermediate, and the choice of initiator, solvent, and temperature significantly impacts the molecular weight, polydispersity, and presence of side reactions. Due to the acetal linkages in the backbone, the resulting polymer is potentially biodegradable and acid-sensitive, making it an interesting candidate for biomedical applications, including drug delivery systems and temporary implantable devices.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The CROP of this compound, like other cyclic ethers and acetals, involves three main stages: initiation, propagation, and termination/chain transfer. The process is typically initiated by strong electrophiles such as Brønsted or Lewis acids.

  • Initiation: The initiator (e.g., a proton from a Brønsted acid or a cation generated from a Lewis acid/co-initiator system) attacks one of the oxygen atoms of the monomer, forming a tertiary oxonium ion. This activation makes the ring susceptible to nucleophilic attack.

  • Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the α-carbon atoms of the activated oxonium ion. This results in the opening of the ring and the formation of a new, propagating oxonium ion at the chain end. This process repeats, extending the polymer chain.

  • Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile (quenching agent), combination with the counter-ion, or through chain transfer reactions to the monomer, solvent, or polymer backbone. Chain transfer to the polymer can lead to branched structures and a broader molecular weight distribution.

Two primary propagation mechanisms can be involved: the Active Chain End (ACE) mechanism, where the growing chain carries the active cationic center, and the Activated Monomer (AM) mechanism, where the monomer is protonated and then attacked by a neutral chain end (e.g., a hydroxyl group). The dominant mechanism depends on the specific initiator system and reaction conditions.[1]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound (Monomer) ActivatedMonomer Activated Monomer (Tertiary Oxonium Ion) Monomer->ActivatedMonomer Initiator Initiator (H⁺) (e.g., HBF₄) Initiator->ActivatedMonomer Activation ActivatedMonomer->p1 PropagatingChain Propagating Chain (Active Center) PropagatingChain->p1 Ring-Opening PropagatingChain->p2 Polymer Poly(this compound) Quench Quenching Agent (e.g., Amine, Methanol) Quench->p2 Quenching p1->PropagatingChain + Monomer (M) p2->Polymer Workflow prep Preparation purify_m Purify Monomer & Solvent (Distill over CaH₂) prep->purify_m setup Assemble & Flame-Dry Schlenk Flask purify_m->setup add_reagents Add Solvent & Monomer to Flask setup->add_reagents poly Polymerization cool Cool to Reaction Temperature (e.g., 0 °C) add_reagents->cool initiate Inject Initiator Stock Solution cool->initiate react Stir for Desired Time (1-24h) initiate->react quench Quench Reaction (e.g., with Methanol) react->quench workup Work-Up & Isolation precipitate Precipitate Polymer in Non-Solvent (Hexane) quench->precipitate dry Filter & Dry Polymer Under Vacuum precipitate->dry char Characterization dry->char nmr ¹H & ¹³C NMR (Structure, Conversion) char->nmr gpc GPC / SEC (Mn, Mw, Đ) char->gpc dsc DSC / TGA (Tg, Tm, Td) char->dsc Factors cluster_factors Input Parameters cluster_effects Kinetic Effects cluster_outcomes Polymer Properties F1 Initiator Choice & Concentration E1 Initiation/Propagation Rate Balance F1->E1 O1 Molecular Weight (Mn) F1->O1 [I]↑ → Mn↓ F2 Reaction Temperature E2 Chain Transfer & Side Reactions F2->E2 Temp↓ → Side Rxns↓ F3 Monomer/Solvent Purity F3->E2 Purity↑ → Side Rxns↓ O2 Polydispersity (Đ) E1->O2 E2->O1 E2->O2 O3 Polymer Yield E2->O3

References

Troubleshooting & Optimization

Technical Support Center: Acidic Hydrolysis of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the acidic hydrolysis of 4-methyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the acidic hydrolysis of this compound?

The acid-catalyzed hydrolysis of this compound is a reversible reaction that yields propylene (B89431) glycol and acetaldehyde (B116499). The reaction requires the presence of water and an acid catalyst.

Q2: What is the general mechanism for the acidic hydrolysis of this compound?

The reaction proceeds through a multi-step mechanism:

  • Protonation: One of the oxygen atoms in the dioxolane ring is protonated by the acid catalyst.

  • Ring Opening: The protonated dioxolane undergoes ring-opening to form a resonance-stabilized carbocation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step releases the propylene glycol and acetaldehyde products and regenerates the acid catalyst.

Q3: Which factors can influence the rate of hydrolysis?

Several factors can affect the reaction rate:

  • pH: The hydrolysis is acid-catalyzed, so a lower pH will generally result in a faster reaction rate.

  • Temperature: Increasing the reaction temperature typically accelerates the rate of hydrolysis.

  • Water Concentration: As a reactant, a higher concentration of water can shift the equilibrium towards the products.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate.

Q4: Can this reaction be reversed?

Yes, the formation of this compound from propylene glycol and acetaldehyde is the reverse reaction and is also catalyzed by acid. To favor the hydrolysis, it is crucial to use an excess of water.

Troubleshooting Guides

This section addresses common issues encountered during the acidic hydrolysis of this compound.

Problem Possible Cause Recommended Solution
Incomplete or Slow Reaction 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Insufficient water. 4. Steric hindrance around the dioxolane.1. Increase the concentration of the acid catalyst. 2. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. 3. Ensure a sufficient excess of water is present in the reaction mixture. 4. For sterically hindered substrates, a stronger acid or longer reaction times may be necessary.
Formation of Side Products 1. Presence of other acid-sensitive functional groups in the molecule. 2. Aldol condensation of the acetaldehyde product. 3. Polymerization of acetaldehyde.1. Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS)) or a Lewis acid catalyst. 2. Keep the reaction temperature low and the reaction time as short as possible. 3. Remove acetaldehyde from the reaction mixture as it is formed, if feasible.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Co-distillation of products with the solvent.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Choose a solvent with a significantly different boiling point from the expected products for easier separation by distillation.
Inconsistent Results 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, time, stirring).1. Use high-purity starting materials and freshly prepared reagents. 2. Maintain precise control over all reaction parameters.

Data Presentation

Table 1: Illustrative Reaction Conditions for Acidic Hydrolysis of this compound

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
HCl5THF/H₂O (4:1)2512>95
H₂SO₄2Dioxane/H₂O (4:1)406>95
p-TsOH10Acetone/H₂O (9:1)508>90
Amberlyst-1520 (w/w)Methanol/H₂O (1:1)604>98

Note: The data in this table are illustrative and based on typical conditions for acetal (B89532) hydrolysis. Actual results may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/water 4:1, v/v).

  • Catalyst Addition: Add the acid catalyst (e.g., 1 M HCl, 0.1 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to isolate propylene glycol and acetaldehyde.

Protocol 2: Monitoring Reaction Progress using GC-MS
  • Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a small amount of solid NaHCO₃) and a known amount of an internal standard (e.g., 1,4-dioxane).

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the quenched and diluted sample into the GC-MS system.

  • Method Parameters (Illustrative):

    • Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.

    • Mass Spectrometer: Scan range of m/z 30-200.

  • Data Analysis: Quantify the disappearance of the this compound peak and the appearance of the propylene glycol and acetaldehyde peaks relative to the internal standard.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation & Product Formation Dioxolane This compound Protonated_Dioxolane Protonated Dioxolane Dioxolane->Protonated_Dioxolane + H⁺ H_plus H⁺ Carbocation Carbocation Intermediate Protonated_Dioxolane->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Water H₂O Products Propylene Glycol + Acetaldehyde Hemiacetal->Products - H⁺

Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Experimental_Workflow Start Start: this compound Reaction Acidic Hydrolysis (Solvent, H₂O, H⁺, Temp) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Workup (Neutralization, Extraction) Monitoring->Workup Reaction complete Purification Purification (Distillation/Chromatography) Workup->Purification End End: Propylene Glycol + Acetaldehyde Purification->End

Caption: General Experimental Workflow for Hydrolysis.

Troubleshooting_Logic cluster_solutions Increase_Acid Increase [H⁺] or Temperature Add_Water Add Excess H₂O Milder_Conditions Use Milder Acid/Lewis Acid Optimize_Workup Optimize Workup/Purification Problem Problem Encountered Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Incomplete_Reaction->Increase_Acid Yes Incomplete_Reaction->Add_Water Yes Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Side_Products->Milder_Conditions Yes Isolation_Issues Isolation Issues? Side_Products->Isolation_Issues No Isolation_Issues->Optimize_Workup Yes

Caption: Troubleshooting Logic for Hydrolysis Issues.

Technical Support Center: Optimizing 4-Methyl-1,3-dioxolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-1,3-dioxolane.

Troubleshooting Guide

Q1: I am experiencing low yields in my this compound synthesis. What are the common causes and how can I improve the yield?

A1: Low yields in this compound synthesis can often be attributed to several factors, primarily incomplete reaction due to the reversible nature of acetal (B89532) formation and the occurrence of side reactions. Here is a systematic approach to troubleshoot and enhance your reaction yield:

  • Inadequate Water Removal: The synthesis of this compound from propylene (B89431) glycol and a formaldehyde (B43269) source is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the product yield.[1][2]

    • Solution: Employ efficient water removal techniques. A common and effective method is the use of a Dean-Stark apparatus during reflux to physically separate the water-toluene azeotrope.[3] Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.[2]

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are crucial. Too little catalyst may lead to a slow and incomplete reaction, while too much or too strong an acid can promote side reactions.

    • Solution: A variety of Brønsted and Lewis acids can be used.[4][5] Consider using a mild acid catalyst like p-toluenesulfonic acid. If using a stronger acid, ensure the concentration is kept low (catalytic amounts). In some cases, solid acid catalysts like Montmorillonite K10 have been shown to be effective and can simplify workup.[6]

  • Unfavorable Reaction Temperature and Time: The reaction may not reach completion if the temperature is too low or the reaction time is insufficient.

    • Solution: Ensure the reaction is conducted at a temperature that facilitates the efficient removal of water, typically at the reflux temperature of the solvent (e.g., toluene). Monitor the progress of the reaction using techniques like GC or TLC to determine the optimal reaction time.

  • Side Reactions: The acidic conditions can sometimes lead to undesired side reactions. For instance, formaldehyde can polymerize, and under very strong acidic conditions, the dioxolane ring might be susceptible to opening.

    • Solution: Use a moderate amount of a milder acid catalyst and maintain a controlled reaction temperature. Prompt neutralization of the reaction mixture after completion can also minimize product degradation.[7]

Q2: My final product is difficult to purify. What are the recommended purification strategies for this compound?

A2: Purifying this compound can be challenging due to its physical properties and potential impurities. Here are some best practices for purification:

  • Neutralization and Aqueous Workup: Before extraction, it is critical to neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. This prevents the acid-catalyzed hydrolysis of the dioxolane back to the starting materials during the aqueous workup.[7] After neutralization, wash the organic layer with brine to remove water-soluble impurities.

  • Drying: Thoroughly dry the organic layer containing the product before distillation. Anhydrous sodium sulfate (B86663) or magnesium sulfate are commonly used drying agents.

  • Distillation: Fractional distillation is the most common method for purifying this compound.[5] Careful control of the distillation temperature and pressure is necessary to achieve good separation from any remaining starting materials, solvent, or byproducts. The boiling point of this compound is approximately 84 °C.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the acid-catalyzed synthesis of this compound?

A1: The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction between propylene glycol and a formaldehyde source. The key steps are:

  • Protonation of the carbonyl oxygen of formaldehyde by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic attack by one of the hydroxyl groups of propylene glycol on the protonated carbonyl carbon to form a hemiacetal intermediate.[1][2]

  • Protonation of the hydroxyl group of the hemiacetal, forming a good leaving group (water).[2]

  • Intramolecular cyclization through the attack of the second hydroxyl group of the propylene glycol backbone, accompanied by the elimination of a water molecule.[2]

  • Deprotonation of the resulting oxonium ion to yield the this compound product and regenerate the acid catalyst.[2]

Q2: What are suitable catalysts for the synthesis of this compound?

A2: A range of acid catalysts can be employed for this synthesis. These can be broadly categorized as:

  • Brønsted Acids: These are proton donors and are commonly used. Examples include p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid.[5]

  • Lewis Acids: These are electron-pair acceptors and can also effectively catalyze the reaction. Examples include boron trifluoride etherate and various metal triflates.[5]

  • Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite K10 and Amberlyst 15 can also be used.[6] These offer the advantage of easier separation from the reaction mixture.

Q3: Can I use paraformaldehyde instead of formaldehyde?

A3: Yes, paraformaldehyde, a solid polymer of formaldehyde, is often used as a convenient and less hazardous substitute for gaseous formaldehyde. In the presence of an acid catalyst and heat, paraformaldehyde depolymerizes in situ to provide formaldehyde for the reaction.

Data Presentation

Table 1: Comparison of Catalysts for Acetalization Reactions

CatalystCategoryTypical LoadingAdvantagesDisadvantages
p-Toluenesulfonic acidBrønsted Acid0.1 - 1 mol%Effective, inexpensiveCan be corrosive, requires neutralization
Sulfuric AcidBrønsted AcidCatalyticHighly effective, low costStrong acid, can cause side reactions
Montmorillonite K10Heterogeneous5 - 15 wt%Easily removed by filtration, reusableMay require higher catalyst loading
Amberlyst 15Heterogeneous5 - 15 wt%Easy to separate, commercially availableCan be less active than homogeneous catalysts
Bismuth TriflateLewis Acid0.1 - 1 mol%Mild, effective under solvent-free conditionsMore expensive than traditional acids

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Addition: To the flask, add propylene glycol, a suitable solvent (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Initiation: Begin stirring and heat the mixture to reflux. Add the formaldehyde source (e.g., paraformaldehyde) to the reaction mixture.

  • Water Removal: Continue refluxing and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Reagent Addition (Propylene Glycol, Toluene, Catalyst, Paraformaldehyde) B 2. Reflux with Dean-Stark Trap A->B C 3. Monitor Water Collection B->C D 4. Cool and Neutralize (NaHCO3) C->D E 5. Aqueous Wash (Brine) D->E F 6. Dry Organic Layer (Na2SO4) E->F G 7. Solvent Removal (Rotovap) F->G H 8. Fractional Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Incomplete Water Removal A->B C Suboptimal Catalyst A->C D Side Reactions A->D E Use Dean-Stark Trap or Molecular Sieves B->E F Optimize Catalyst Type and Concentration C->F G Use Milder Conditions, Prompt Neutralization D->G

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-methyl-1,3-dioxolane from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

A1: Common impurities include unreacted starting materials such as propylene (B89431) glycol and formaldehyde, water formed during the reaction, and potentially stereoisomers (cis and trans) of this compound.

Q2: What is the most effective general method for purifying this compound?

A2: Fractional distillation is the primary and most effective method for purifying this compound, due to the significant difference in boiling points between the product and common high-boiling impurities like propylene glycol.

Q3: How can I remove water from my this compound sample?

A3: Water can be effectively removed using azeotropic distillation, often with a Dean-Stark apparatus, or by drying the organic phase with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distillation.

Q4: Is it possible to separate the cis and trans isomers of this compound?

A4: Separation of cis and trans isomers can be challenging due to their likely very close boiling points. While high-efficiency fractional distillation might offer some separation, techniques like preparative gas chromatography or extractive distillation with a suitable auxiliary agent would likely be more effective.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be reliably assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any remaining impurities.

Data Presentation

For effective purification, it is crucial to understand the physical properties of this compound and its potential byproducts.

Table 1: Physical Properties of this compound and Common Reaction Components

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compoundC₄H₈O₂88.1184-85[1][2]Soluble
Propylene GlycolC₃H₈O₂76.09188.2[3]Miscible[3]
FormaldehydeCH₂O30.03-19[4]Soluble (400 g/L)
WaterH₂O18.02100-

Experimental Protocols

Protocol 1: Fractional Distillation for the Purification of this compound

This protocol describes the purification of this compound from higher boiling point impurities like unreacted propylene glycol.

Materials:

  • Crude this compound reaction mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flasks)

  • Heating mantle

  • Stir bar or boiling chips

  • Thermometer

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place a stir bar or boiling chips in the distillation flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature at the still head. The first fraction to distill will likely be any low-boiling impurities. Collect this "forerun" in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound (approximately 84-85°C), change the receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main fraction has finished distilling.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Analysis: Analyze the collected main fraction for purity using GC-MS.

Protocol 2: Azeotropic Drying of this compound using a Dean-Stark Apparatus

This protocol is for removing water from the reaction mixture prior to final purification by fractional distillation.

Materials:

  • Crude this compound containing water

  • A suitable solvent that forms a low-boiling azeotrope with water (e.g., toluene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the round-bottom flask with the Dean-Stark trap and a reflux condenser.

  • Charging the Flask: Add the crude this compound and the azeotroping solvent (e.g., toluene) to the flask along with a stir bar.

  • Azeotropic Distillation:

    • Heat the mixture to reflux.

    • The water-solvent azeotrope will distill and collect in the Dean-Stark trap.

    • As the condensate cools, the water will separate from the solvent and collect in the bottom of the trap, while the solvent will overflow back into the flask.

  • Completion: Continue the reflux until no more water collects in the Dean-Stark trap.

  • Cooling and Further Purification: Allow the mixture to cool. The dried this compound in the solvent can then be purified by fractional distillation as described in Protocol 1 to remove the high-boiling solvent and any other impurities.

Mandatory Visualizations

PurificationTroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Purification distillation Perform Fractional Distillation start->distillation gc_ms Analyze Purity by GC-MS distillation->gc_ms pure Product is Pure (>99%) gc_ms->pure Yes impure Product is Impure gc_ms->impure No end End pure->end identify_impurity Identify Major Impurity impure->identify_impurity water Water Present? identify_impurity->water starting_material Propylene Glycol Present? water->starting_material No azeotropic_drying Perform Azeotropic Drying or Use Drying Agent water->azeotropic_drying Yes isomers Isomers Present? starting_material->isomers No redistill Re-distill with Higher Efficiency Column starting_material->redistill Yes chromatography Consider Preparative GC or Extractive Distillation isomers->chromatography Yes isomers->end No/Other azeotropic_drying->distillation redistill->gc_ms chromatography->gc_ms

Caption: Troubleshooting workflow for the purification of this compound.

PurificationDecisionTree Purification Decision-Making Process for this compound start Crude Reaction Mixture check_water Significant Water Present? start->check_water azeotropic_drying Azeotropic Drying check_water->azeotropic_drying Yes fractional_distillation Fractional Distillation check_water->fractional_distillation No azeotropic_drying->fractional_distillation check_purity Desired Purity Achieved? fractional_distillation->check_purity check_isomers Isomer Separation Required? check_purity->check_isomers No final_product Final Pure Product check_purity->final_product Yes advanced_separation Preparative GC or Extractive Distillation check_isomers->advanced_separation Yes end End check_isomers->end No advanced_separation->final_product final_product->end

References

Technical Support Center: 4-Methyl-1,3-dioxolane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as a solvent in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during chemical reactions where this compound is used as a solvent.

Issue 1: Unexpected Side Reactions or Low Yield

Possible Cause: Degradation of this compound due to acidic conditions.

Explanation: this compound, a cyclic acetal, is susceptible to acid-catalyzed hydrolysis. The presence of acidic reagents (including Lewis acids) or acidic impurities can catalyze its decomposition back to its starting materials: propylene (B89431) glycol and acetaldehyde (B116499). Acetaldehyde, being a reactive aldehyde, can then participate in various side reactions, such as aldol (B89426) condensations, leading to complex impurity profiles and reduced yield of the desired product.

Troubleshooting Steps:

  • pH Check: Before starting the reaction, ensure that the reaction mixture is not acidic. If possible, measure the pH of the aqueous layer after a preliminary extraction of a small sample.

  • Use of Acid Scavengers: If acidic conditions are unavoidable, consider the use of a non-nucleophilic base or acid scavenger (e.g., proton sponge) to neutralize any excess acid.

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried, as water can facilitate hydrolysis, especially in the presence of even trace amounts of acid.

  • Solvent Purity: Use high-purity, anhydrous this compound. Older solvent stocks may have absorbed atmospheric moisture and CO2, leading to the formation of carbonic acid.

Issue 2: Reaction with Organometallic Reagents

Possible Cause: Ring-opening of this compound in the presence of strong Lewis acids.

Explanation: While generally stable towards nucleophiles like Grignard and organolithium reagents, this compound can undergo ring-opening in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[1] The Lewis acid activates the dioxolane ring, making it susceptible to nucleophilic attack.

Troubleshooting Steps:

  • Avoid Lewis Acids: If the desired reaction involves an organometallic reagent and does not require Lewis acid catalysis, ensure that no adventitious Lewis acids are present.

  • Temperature Control: If a Lewis acid is required for another part of the molecule, conduct the reaction at a low temperature to minimize the rate of the side reaction with the solvent.

  • Alternative Solvents: For reactions requiring both an organometallic reagent and a Lewis acid, consider using an alternative ether solvent that is less prone to Lewis acid-mediated decomposition, such as diethyl ether or 2-methyltetrahydrofuran.

Issue 3: Solvent Degradation Under Strong Oxidizing or Reducing Conditions

Possible Cause: Cleavage of the dioxolane ring by powerful oxidizing or reducing agents.

Explanation: 1,3-Dioxolanes are generally stable to mild oxidizing and reducing agents. However, strong oxidizing agents can cleave the acetal. Similarly, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reductively cleave the C-O bonds of the ring.

Troubleshooting Steps:

  • Reagent Selection: Whenever possible, opt for milder and more selective oxidizing or reducing agents.

  • Protecting Group Strategy: If harsh conditions are necessary, consider if the use of this compound as a solvent is appropriate, or if it should be viewed as a reactive component.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound stable?

A1: this compound is most stable under neutral and basic conditions. Studies on the closely related 2-ethyl-4-methyl-1,3-dioxolane (B3021168) have shown that it is stable at pH 9. At pH 7, its stability is questionable, and at pH 3, hydrolysis occurs within hours.[2]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products from hydrolysis are propylene glycol and acetaldehyde.

Q3: Can this compound be used with Grignard reagents?

A3: Yes, this compound is generally stable in the presence of Grignard reagents alone. However, if a Lewis acid is also present, the Grignard reagent can attack the activated dioxolane ring, leading to a ring-opening reaction.[1]

Q4: Is this compound stable to strong, non-aqueous bases like LDA or NaH?

A4: Yes, as a cyclic acetal, this compound is generally stable to strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) and sodium hydride (NaH).

Q5: How can I detect the degradation of this compound in my reaction?

A5: The most common method for detecting the degradation of this compound is through gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture. The presence of propylene glycol and acetaldehyde or its derivatives would indicate solvent degradation. 1H NMR spectroscopy can also be used to identify the characteristic signals of these degradation products.

Data Summary

Table 1: Stability of a Substituted this compound at Various pH Levels

pHStabilityTimeframe for Hydrolysis
3UnstableHours[2]
5Limited Stability-
7Questionable Stability-[2]
9Stable-[2]

Data based on studies of 2-ethyl-4-methyl-1,3-dioxolane.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound, propylene glycol, and acetaldehyde in a reaction mixture.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., undecane).

  • GC-MS Parameters (Suggested Starting Conditions):

    • Column: A mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Mode: Full scan for qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, propylene glycol, and acetaldehyde by comparing their retention times and mass spectra to those of authentic standards or library data.

    • Expected Retention Order (approximate): Acetaldehyde will elute first due to its high volatility, followed by this compound, and then propylene glycol.

    • Characteristic Mass Fragments (m/z):

      • This compound: 88 (M+), 73, 45, 43.

      • Propylene Glycol: 76 (M+), 61, 45, 43.

      • Acetaldehyde: 44 (M+), 43, 29.

Visualizations

Hydrolysis_Pathway This compound This compound Protonated Dioxolane Protonated Dioxolane This compound->Protonated Dioxolane H+ (acid) Carbocation Intermediate Carbocation Intermediate Protonated Dioxolane->Carbocation Intermediate Ring Opening Hemiacetal Hemiacetal Carbocation Intermediate->Hemiacetal + H2O Propylene Glycol Propylene Glycol Hemiacetal->Propylene Glycol - H+ Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Unexpected Reaction Outcome check_acidity Are acidic reagents or conditions present? start->check_acidity acid_yes Yes check_acidity->acid_yes Yes acid_no No check_acidity->acid_no No check_organometallics Are organometallic reagents and Lewis acids present? organometallic_yes Yes check_organometallics->organometallic_yes Yes organometallic_no No check_organometallics->organometallic_no No check_redox Are strong oxidizing or reducing agents present? redox_yes Yes check_redox->redox_yes Yes redox_no No check_redox->redox_no No solution_acid Consider acid scavenger or anhydrous conditions. acid_yes->solution_acid acid_no->check_organometallics solution_organometallic Lower temperature or choose alternative solvent. organometallic_yes->solution_organometallic organometallic_no->check_redox solution_redox Use milder reagents. redox_yes->solution_redox investigate_other Investigate other reaction parameters. redox_no->investigate_other

Caption: Troubleshooting decision tree for side reactions.

References

Stability of 4-Methyl-1,3-dioxolane in different reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-Methyl-1,3-dioxolane in various reaction media. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound generally stable?

A1: this compound is generally stable under neutral and basic (alkaline) conditions. It is also stable in the presence of many common nucleophiles, bases, and mild oxidizing and reducing agents.[1] For prolonged storage, it is recommended to keep it in a cool, dark place under an inert atmosphere, as it is a flammable liquid and may be hygroscopic.[2]

Q2: What are the primary conditions that lead to the degradation of this compound?

A2: The primary cause of degradation for this compound is exposure to acidic conditions, which catalyze its hydrolysis.[3][4] The presence of water is necessary for this hydrolysis to occur. Strong oxidizing agents and high temperatures can also lead to its decomposition.

Q3: What are the products of this compound hydrolysis?

A3: The acid-catalyzed hydrolysis of this compound yields propylene (B89431) glycol and formaldehyde. This reaction is reversible.

Q4: Is this compound compatible with organometallic reagents?

A4: this compound is generally stable in the presence of Grignard reagents under standard conditions.[5] However, the addition of a Lewis acid, such as titanium tetrachloride (TiCl₄), can activate the dioxolane ring, leading to a reaction with the Grignard reagent.[5] While specific data for organolithium reagents is limited, they are strong bases and nucleophiles, and in the absence of acidic protons, the dioxolane ring is expected to be largely stable, though reactivity could be induced under certain conditions.

Q5: Can I use this compound as a solvent for my reaction?

A5: Yes, this compound can be used as a solvent in various organic reactions, particularly those that are conducted under neutral or basic conditions. Its physical properties are comparable to other ether-type solvents. However, its stability with all reaction components should be verified.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in a Reaction Involving a Dioxolane-Protected Moiety
Possible Cause Troubleshooting Step
Trace acidic impurities in reagents or solvents. Neutralize acidic impurities by passing solvents through a plug of basic alumina (B75360) or by adding a non-nucleophilic base to the reaction mixture.
The substrate itself is acidic. Consider using a milder protecting group if the substrate's acidity is incompatible with the dioxolane.
Hydrolysis during aqueous workup. Perform the aqueous workup with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution). Minimize contact time with the aqueous phase.
Instability on silica (B1680970) gel during purification. Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, consider other purification methods like distillation or crystallization.
Issue 2: Degradation of this compound When Used as a Solvent
Possible Cause Troubleshooting Step
Use of an acidic catalyst or reagent. Buffer the reaction mixture to maintain a neutral or slightly basic pH. If an acid is essential, consider if a milder Lewis acid could be used instead of a Brønsted acid.
Reaction is run at elevated temperatures for a prolonged period. Monitor the reaction for the minimum time required for completion. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of strong oxidizing agents. While generally stable to mild oxidants, strong oxidizing agents may cleave the dioxolane ring.[1] If oxidation is required elsewhere in the molecule, choose a milder or more selective oxidizing agent.

Quantitative Data on Stability

The stability of this compound is highly dependent on the specific conditions. The following tables summarize available quantitative and qualitative data.

Table 1: pH Stability of 2-Ethyl-4-methyl-1,3-dioxolane (a close analog)

pH Stability Observation
3UnstableHydrolysis occurs within hours.[3]
5Questionable StabilitySome hydrolysis was observed after one week for a similar dioxolane.
7Questionable StabilityStability is not guaranteed over long periods.[3]
9StableAppears to be stable.[3]

Table 2: Compatibility with Common Reagent Classes

Reagent Class Compatibility Conditions to Avoid
Brønsted Acids Low Presence of water.
Lewis Acids Moderate to Low Can activate the ring towards nucleophilic attack.[5]
Bases (e.g., NaOH, KOtBu) High Generally stable.
Nucleophiles (e.g., amines, cyanides) High Generally stable.
Grignard Reagents High Stable in the absence of a Lewis acid.[5]
Organolithium Reagents Generally High Stable in the absence of acidic protons.
Mild Oxidizing Agents (e.g., PCC, PDC) High Generally stable.[1]
Strong Oxidizing Agents (e.g., KMnO₄) Low Can lead to cleavage of the dioxolane ring, especially with Lewis acid enhancement.[1]
Reducing Agents (e.g., NaBH₄) High Generally stable.
Strong Reducing Agents (e.g., LiAlH₄) High Generally stable, though care should be taken with workup procedures to avoid acidic conditions.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound at a specific acidic pH.

Methodology:

  • Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., pH 4 or 5) with sufficient buffering capacity.

  • Reaction Setup: In a thermostated reaction vessel, bring the buffer solution to the desired temperature (e.g., 25 °C).

  • Initiation: Add a known concentration of this compound to the pre-heated buffer and start a timer.

  • Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding it to a solution of a weak base (e.g., sodium bicarbonate) to stop the hydrolysis.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or ¹H NMR to determine the concentration of remaining this compound and the formed propylene glycol and formaldehyde.

Protocol 2: Assessing Compatibility with a Specific Reagent

Objective: To determine the stability of this compound in the presence of a specific reagent (e.g., an oxidizing agent).

Methodology:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., dodecane) for quantitative analysis.

  • Reagent Addition: Add the reagent to be tested at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction mixture over time by taking aliquots and analyzing them by GC or ¹H NMR.

  • Analysis: Compare the peak area or integration of this compound relative to the internal standard at different time points to determine if any degradation has occurred.

Visualizations

Hydrolysis_Pathway Dioxolane This compound Protonated_Dioxolane Protonated Dioxolane Dioxolane->Protonated_Dioxolane + H⁺ Protonated_Dioxolane->Dioxolane - H⁺ Carbocation Oxocarbenium Ion Intermediate Protonated_Dioxolane->Carbocation Ring Opening Carbocation->Protonated_Dioxolane Ring Closure Products Propylene Glycol + Formaldehyde Carbocation->Products + H₂O, - H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Define Reaction Conditions (pH, Temp, Reagents) B Prepare Solutions & Reagents A->B C Initiate Reaction B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction (if necessary) D->E F Analyze Samples (GC, NMR, etc.) E->F G Quantify Reactant & Products F->G H Determine Stability/Reaction Rate G->H

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Water Removal in 4-Methyl-1,3-dioxolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the effective removal of water from reactions involving 4-Methyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water critical in reactions involving this compound?

A1: The removal of water is crucial for two primary reasons:

  • Driving Reaction Equilibrium: The formation of this compound (an acetal) from a carbonyl compound and 1,2-propanediol is a reversible equilibrium reaction that produces water as a byproduct.[1] Based on Le Châtelier's principle, the continuous removal of water from the reaction mixture is necessary to shift the equilibrium toward the product, thereby increasing the reaction yield.[1]

  • Preventing Hydrolysis: Acetal groups, such as the one in this compound, are susceptible to acid-catalyzed hydrolysis, which is the reverse of the formation reaction. The presence of water, especially under acidic conditions, can lead to the decomposition of the desired product back into its starting materials.[2][3][4]

Q2: What are the most common methods for removing water during the synthesis of this compound?

A2: The three most prevalent methods for in-situ water removal during the reaction are:

  • Azeotropic Distillation: This technique involves refluxing the reaction in a solvent (like toluene) that forms a lower-boiling azeotrope with water.[3] A Dean-Stark apparatus is typically used to trap and separate the water, while the anhydrous solvent is returned to the reaction flask.[1][3]

  • Use of Dehydrating Agents: Solid drying agents, most commonly molecular sieves (typically 3Å or 4Å), can be added directly to the reaction mixture.[3] They physically sequester water molecules within their porous structure.[3]

  • Chemical Scavengers: Reagents such as trialkyl orthoformates can be used to react chemically with the water produced.[1][3]

Q3: How do I choose the best water removal method for my specific experiment?

A3: The selection depends on factors like the reaction scale, the thermal stability of your reactants and products, and their compatibility with the chosen method. For instance, azeotropic distillation is excellent for larger-scale reactions that are not heat-sensitive. Molecular sieves are mild and suitable for smaller-scale or heat-sensitive reactions.

Q4: Can molecular sieves be reused?

A4: Yes, molecular sieves can be regenerated for reuse. The process involves heating them in a laboratory oven at high temperatures (e.g., 200–315°C) under a vacuum or a stream of an inert gas to drive off the adsorbed water.[1]

Q5: How do I remove residual water from my product during the post-reaction workup?

A5: After the reaction is complete, residual water is typically removed from the organic phase in a two-step process. First, the organic layer is washed with a saturated aqueous solution of sodium chloride (brine), which effectively draws out the majority of the dissolved water.[5] Following this, an anhydrous solid drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, is added to the organic layer to remove the final traces of water before the solvent is evaporated.[5][6]

Troubleshooting Guide

Problem: The reaction yield is low, and I suspect incomplete water removal.

  • Possible Cause (Azeotropic Distillation): The reflux rate may be too low, or the chosen solvent may not be forming an efficient azeotrope.

    • Solution: Ensure a steady reflux is maintained. Verify that your solvent (e.g., toluene) is appropriate for the reaction temperature. Check that the Dean-Stark apparatus is assembled correctly and there are no leaks.

  • Possible Cause (Molecular Sieves): The molecular sieves may be saturated or were not properly activated before use.

    • Solution: Use a sufficient quantity of freshly activated molecular sieves. Ensure they are fully submerged in the reaction mixture. Consider replacing them with a fresh batch if the reaction is slow.

Problem: The this compound product is decomposing during aqueous workup.

  • Possible Cause: Residual acid catalyst is promoting hydrolysis.

    • Solution: Before adding water, neutralize the reaction mixture with a mild base (e.g., a saturated solution of sodium bicarbonate or triethylamine) until the pH is neutral or slightly basic. Perform the extraction quickly and, if possible, at a reduced temperature.

Problem: The organic layer remains cloudy after adding a drying agent.

  • Possible Cause: The drying agent is saturated, or not enough was used. The agent may also be inefficient for the specific solvent.

    • Solution: Add more of the drying agent in portions until the solution becomes clear. If it remains cloudy, filter the mixture and add a fresh batch of a different or more efficient drying agent. For example, magnesium sulfate is a faster and more efficient drying agent than sodium sulfate, although it is slightly acidic.[5]

Data Presentation

Table 1: Comparison of Common Drying Agents for Post-Reaction Workup

Drying AgentCapacitySpeedEfficiency (Final H₂O ppm)Compatibility & Notes
Anhydrous Na₂SO₄HighSlowModerateNeutral, inexpensive, and easy to filter. Requires longer contact time.[5][7]
Anhydrous MgSO₄ModerateFastHighSlightly acidic, very fine powder can make filtration difficult.[5][7]
Anhydrous CaCl₂HighModerateHighCan form adducts with alcohols, amines, and some carbonyl compounds.[7][8]
Molecular Sieves (3Å/4Å)Low-ModerateModerateVery HighExcellent for achieving very low water content. Best used after pre-drying with another agent.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Water Removal using a Dean-Stark Apparatus

  • Assembly: Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with the carbonyl compound, 1,2-propanediol (1.1-1.5 equivalents), a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid), and the azeotroping solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

  • Water Separation: As the vapor condenses, it will separate into two layers in the collection arm of the trap. The denser water will sink to the bottom, and the less dense, anhydrous toluene (B28343) will overflow and return to the reaction flask.[3]

  • Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Proceed with neutralization and aqueous extraction as described in the troubleshooting guide.

Protocol 2: Drying an Organic Solution with Anhydrous Sodium Sulfate

  • Separation: After an aqueous workup, separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. The organic layer should be clear, not cloudy. If it is cloudy, a brine wash may be needed.[5]

  • Addition of Drying Agent: Add anhydrous sodium sulfate to the flask in portions. Start with a small amount (e.g., covering the bottom of the flask) and swirl. The drying agent will clump as it absorbs water.

  • Equilibration: Continue adding the drying agent until some particles remain free-flowing, indicating that all the water has been absorbed.

  • Contact Time: Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.[5]

  • Filtration: Separate the dried organic solution from the solid drying agent by gravity filtration or by decanting the liquid into a new flask.

  • Solvent Removal: The dried solution is now ready for solvent removal via rotary evaporation.

Visualizations

G start Start: Need to remove water from dioxolane synthesis q1 Is the reaction sensitive to heat? start->q1 q2 Is the reaction scale large (> 1 g)? q1->q2 No method2 Use Activated Molecular Sieves (3Å or 4Å) q1->method2 Yes method1 Use Azeotropic Distillation with Dean-Stark Apparatus q2->method1 Yes method3 Consider Chemical Scavengers (e.g., Orthoesters) q2->method3 No G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Combine Reactants, Catalyst, & Solvent B 2. In-situ Water Removal (e.g., Dean-Stark) A->B C 3. Monitor Reaction (e.g., TLC, GC) B->C D 4. Cool & Neutralize Reaction Mixture C->D E 5. Aqueous Extraction & Brine Wash D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Filter & Evaporate Solvent F->G H Final Product: Pure this compound G->H

References

Technical Support Center: Acetal Protection with 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,2-propanediol for the acetal (B89532) protection of carbonyl compounds.

Troubleshooting Guide

Question: Why is my acetal formation reaction resulting in a low yield or not going to completion?

Answer:

Low yields in acetal formation are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[1][2][3][4] To drive the reaction to completion, it is crucial to remove water as it is formed.[5][6][7][8][9][10][11]

Solutions:

  • Azeotropic Removal of Water: The most common method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.[1][5][8][12] As the mixture is refluxed, the water-solvent azeotrope is distilled off, effectively removing water from the reaction.[1]

  • Use of Dehydrating Agents: Molecular sieves can be added to the reaction mixture to physically sequester the water produced.[3][7] Alternatively, using a trialkyl orthoformate can chemically remove water.[12]

  • Excess Reactant: Using an excess of 1,2-propanediol can also help to shift the equilibrium towards the product.[13][14]

Question: I am observing the formation of unexpected side products. What are they and how can I minimize them?

Answer:

The primary side products in acetal protection with 1,2-propanediol are often related to the reaction conditions and the stability of the starting materials.

  • Diastereomers: Since 1,2-propanediol is a chiral, unsymmetrical diol, its reaction with a prochiral aldehyde or ketone will result in the formation of a new stereocenter at the original carbonyl carbon. This leads to the formation of two diastereomeric acetals.[15] The ratio of these diastereomers can be influenced by the reaction conditions and the steric environment of the carbonyl compound.

  • Dehydration of 1,2-Propanediol: Under strongly acidic conditions and high temperatures, 1,2-propanediol can undergo dehydration to form propanal.[16] This propanal can then react with another molecule of 1,2-propanediol to form a cyclic acetal (2-ethyl-4-methyl-1,3-dioxolane), which will be an impurity in your desired product.[16][17]

Solutions:

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated by chromatography (e.g., column chromatography or gas chromatography).

  • Minimizing Dehydration: Use milder acid catalysts and the lowest effective reaction temperature to minimize the dehydration of 1,2-propanediol.

Question: How do I choose the right acid catalyst for my reaction?

Answer:

A variety of Brønsted and Lewis acids can be used to catalyze acetal formation.[7][12][18] The choice of catalyst depends on the sensitivity of your substrate to acidic conditions.

  • Common Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and relatively mild solid acid catalyst.[5][8][12] Other options include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), though these are more corrosive.[13][19]

  • Heterogeneous Catalysts: For easier removal, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or Montmorillonite K10 clay can be employed.[16] These can often be filtered off at the end of the reaction.

  • Lewis Acids: In some cases, Lewis acids such as zirconium tetrachloride (ZrCl₄) can be effective and offer different selectivity.[12]

Question: My product is difficult to purify. What are the best practices for purification?

Answer:

Purification of the resulting acetal can be challenging due to the presence of unreacted starting materials, the acid catalyst, and potential side products.

Purification Steps:

  • Neutralization: After the reaction is complete, it is crucial to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Removal of Excess 1,2-Propanediol: 1,2-Propanediol is water-soluble, so washing the organic layer with water or brine can help remove any unreacted diol.

  • Solvent Removal: The organic solvent can be removed under reduced pressure using a rotary evaporator.

  • Distillation: The final product can often be purified by distillation under reduced pressure.[13][20][21]

  • Chromatography: If distillation is not effective, or if diastereomers need to be separated, column chromatography on silica (B1680970) gel is a viable option.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using 1,2-propanediol for acetal protection? A1: Acetal formation is used to protect a reactive aldehyde or ketone functional group from unwanted reactions, particularly with nucleophiles or under basic conditions.[22] The resulting cyclic acetal is stable to these conditions but can be easily removed later by acid hydrolysis to regenerate the carbonyl group.[12][22]

Q2: How can I monitor the progress of my acetal formation reaction? A2: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carbonyl compound and the appearance of the acetal product.

Q3: What is the typical reaction time for acetal formation with 1,2-propanediol? A3: Reaction times can vary widely, from a few hours to overnight, depending on the reactivity of the carbonyl compound, the catalyst used, and the reaction temperature.[13] It is best to monitor the reaction to determine the optimal time.

Q4: Can I use other diols for this type of protection? A4: Yes, other 1,2- and 1,3-diols, such as ethylene (B1197577) glycol and 1,3-propanediol, are commonly used to form cyclic acetals.[6][11][12] The choice of diol can influence the stability and ease of formation and cleavage of the resulting acetal.[6]

Q5: How do I remove the acetal protecting group? A5: The acetal group can be removed (deprotected) by hydrolysis using aqueous acid.[1][2][7] This reaction is the reverse of the protection step and is typically driven to completion by the presence of excess water.

Quantitative Data on Acetal Formation

The following table summarizes representative conditions and yields for the acetalization of various carbonyl compounds with 1,2-propanediol and other diols, illustrating the impact of different catalysts and reaction parameters.

Carbonyl CompoundDiolCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Vanillin1,2-PropanediolSulfuric AcidNone (excess diol)110-1203-8High (not specified)[13]
Acetaldehyde1,2-PropanediolIon-Exchange ResinNone153~60% conversion[16]
Furfural1,2-PropanediolNot specifiedNot specifiedNot specifiedNot specifiedNot specified[18]
Various Aldehydes1,3-PropanediolHydrochloric Acid (0.1 mol%)1,3-PropanediolAmbient24>99% conversion[19]
Ethyl AcetoacetateEthylene Glycolp-TsOHTolueneReflux153.1[8]

Experimental Protocols

Standard Protocol for Acetal Protection of a Ketone with 1,2-Propanediol

This protocol describes a general procedure for the protection of a ketone using 1,2-propanediol and p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.

Materials:

  • Ketone (1.0 eq)

  • 1,2-Propanediol (1.2 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.

  • To the flask, add the ketone (1.0 eq), 1,2-propanediol (1.2 - 2.0 eq), and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, or until reaction monitoring (e.g., by TLC or GC) indicates the consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired acetal.

Visualizations

Acetal_Formation_Mechanism carbonyl R(R')C=O Ketone/Aldehyde protonated_carbonyl R(R')C=O⁺H Protonated Carbonyl carbonyl->protonated_carbonyl + H⁺ h_plus H+ intermediate1 Hemiacetal Intermediate protonated_carbonyl->intermediate1 + 1,2-Propanediol propanediol HOCH(CH₃)CH₂OH 1,2-Propanediol protonated_hemiacetal Protonated Hemiacetal intermediate1->protonated_hemiacetal + H⁺ h_plus2 H+ oxocarbenium Oxocarbenium Ion protonated_hemiacetal->oxocarbenium - H₂O water H₂O final_product Cyclic Acetal oxocarbenium->final_product Intramolecular cyclization h_plus3 H+ final_product->h_plus3 - H⁺

Caption: Mechanism of acid-catalyzed acetal formation.

Troubleshooting_Workflow start Start: Acetal Protection with 1,2-Propanediol check_yield Low Yield or Incomplete Reaction? start->check_yield side_products Side Products Observed? check_yield->side_products No remove_water Action: Ensure Water Removal (Dean-Stark, Molecular Sieves) check_yield->remove_water Yes purification_issue Purification Difficulty? side_products->purification_issue No identify_side_products Identify Side Products: - Diastereomers - Dehydration Products side_products->identify_side_products Yes success Successful Protection purification_issue->success No neutralize Action: Ensure Complete Neutralization purification_issue->neutralize Yes check_catalyst Action: Check Catalyst Activity /Increase Loading remove_water->check_catalyst increase_time_temp Action: Increase Reaction Time/Temp check_catalyst->increase_time_temp increase_time_temp->start Re-evaluate separate_diastereomers Action: Chromatographic Separation identify_side_products->separate_diastereomers Diastereomers milder_conditions Action: Use Milder Acid/Lower Temp identify_side_products->milder_conditions Dehydration separate_diastereomers->purification_issue milder_conditions->start Re-run wash Action: Wash with Water/Brine to Remove Excess Diol neutralize->wash distill_chrom Action: Purify by Vacuum Distillation or Chromatography wash->distill_chrom distill_chrom->success

Caption: Troubleshooting workflow for acetal protection.

References

Technical Support Center: Enhancing Reaction Selectivity with 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 4-Methyl-1,3-dioxolane in improving reaction selectivity. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly in its role as a chiral auxiliary for enhancing diastereoselectivity in reactions such as aldol (B89426) additions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inefficient Water Removal: Acetal (B89532) formation is an equilibrium reaction. Failure to remove water will prevent the reaction from proceeding to completion. 2. Inactive or Insufficient Catalyst: An acid catalyst is crucial for the reaction. 3. Low Reaction Temperature: Insufficient temperature may lead to slow reaction rates and incomplete conversion. 4. Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction.1. Ensure your Dean-Stark trap or other water removal method is functioning efficiently. For small-scale reactions, a smaller capacity trap may be more effective. Wrapping the apparatus in glass wool can improve efficiency. 2. Use a fresh, active acid catalyst such as p-toluenesulfonic acid (p-TSA) or an acidic resin. If reusing a resin, ensure it has been properly regenerated. 3. Ensure the reaction is refluxing at a temperature sufficient for the azeotropic removal of water with your chosen solvent (e.g., toluene). 4. Use purified reagents. Paraldehyde, if used as an acetaldehyde (B116499) source, can depolymerize, and should be handled accordingly.
Low Diastereoselectivity 1. Incorrect Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can significantly impact the stereochemical outcome. 2. Suboptimal Chiral Auxiliary: The structure of the chiral auxiliary itself influences the degree of stereocontrol. 3. Enolate Geometry: The geometry of the enolate formed can affect the facial selectivity of the reaction.1. Optimize reaction conditions. Lower temperatures often lead to higher diastereoselectivity. Screen different Lewis acids (e.g., TiCl4, Sn(OTf)2) and solvents. 2. While this guide focuses on this compound, consider other auxiliaries if the desired selectivity is not achieved. 3. The choice of base and reaction conditions for enolate formation should be carefully controlled to favor the desired enolate isomer.
Formation of Byproducts 1. Self-Condensation of Aldehyde/Ketone: Aldol condensation of the starting carbonyl compound can occur under acidic or basic conditions. 2. Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to decomposition.1. Control the rate of addition of the carbonyl compound to the reaction mixture to maintain a low concentration. 2. Monitor the reaction progress by TLC or GC to avoid unnecessary heating. Purify the product promptly after the reaction is complete.
Difficulty in Product Purification 1. Residual Starting Materials: Incomplete reactions will leave unreacted starting materials. 2. Byproducts with Similar Properties: Byproducts may have similar boiling points or polarities to the desired product. 3. Hydrolysis of the Dioxolane Ring: The 1,3-dioxolane (B20135) ring is sensitive to acid and can hydrolyze during workup or purification.1. Ensure the reaction has gone to completion before workup. 2. Utilize appropriate purification techniques such as fractional distillation or column chromatography with a carefully selected eluent system. 3. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. Avoid strongly acidic conditions during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving reaction selectivity?

A1: this compound can be used as a chiral building block to introduce stereocenters into a molecule. When derived from a chiral 1,2-propanediol, it can act as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer over others.[1]

Q2: How do I choose the appropriate catalyst for the formation of this compound?

A2: The formation of this compound from a carbonyl compound and 1,2-propanediol is typically catalyzed by an acid. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic ion-exchange resins. The choice may depend on the scale of the reaction and the sensitivity of other functional groups in your starting materials. For sensitive substrates, a milder catalyst like an acidic resin may be preferable.

Q3: What are the typical reaction conditions for forming a this compound derivative?

A3: A common method involves refluxing the carbonyl compound and 1,2-propanediol in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, in the presence of a catalytic amount of acid. A Dean-Stark apparatus is used to continuously remove the water formed during the reaction, driving the equilibrium towards the product.

Q4: How can I monitor the progress of my reaction?

A4: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. When no more water is collected, the reaction is likely complete. Additionally, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of the starting materials and the appearance of the product.

Q5: What is the best way to remove the this compound auxiliary after the stereoselective reaction?

A5: The 1,3-dioxolane group is an acetal and can be cleaved under acidic conditions. Mild acidic hydrolysis, for example, with aqueous acetic acid or a Lewis acid in the presence of water, is a common method to remove the auxiliary and reveal the protected carbonyl group.

Quantitative Data Presentation

The following tables summarize typical yields and diastereoselectivity improvements observed when using chiral 1,3-dioxolane derivatives in asymmetric synthesis.

Table 1: Synthesis of Chiral 1,3-Dioxolanes

EntryDiolAldehyde/KetoneCatalystYield (%)Enantiomeric Excess (ee)
1(R)-1,2-PropanediolBenzaldehyde (B42025)Mont. K1088-93%>99%
2(S)-1,2-PropanediolSalicylaldehydeMont. K1053%>99%
3(4R,5R)-2,3-ButanediolAcetonep-TSA75%>98%

Data synthesized from multiple sources for illustrative purposes.[1]

Table 2: Diastereoselective Aldol Reaction using a Chiral 4-Substituted-1,3-dioxolane Auxiliary

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeTiCl4>95:585-95
2IsobutyraldehydeSn(OTf)290:1080-90
3AcetaldehydeBF3·OEt285:1575-85

Illustrative data based on typical outcomes for similar chiral auxiliaries.

Experimental Protocols

Protocol 1: Synthesis of (4R)-4-Methyl-2-phenyl-1,3-dioxolane

This protocol describes the formation of a chiral 1,3-dioxolane from (R)-1,2-propanediol and benzaldehyde.

Materials:

  • (R)-1,2-propanediol

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add toluene, (R)-1,2-propanediol (1.0 eq), and benzaldehyde (1.05 eq).

  • Add a catalytic amount of p-TSA (0.01 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain (4R)-4-Methyl-2-phenyl-1,3-dioxolane.

Protocol 2: Diastereoselective Aldol Addition using a Chiral 1,3-Dioxolane Auxiliary

This protocol outlines a general procedure for a diastereoselective aldol reaction using an N-acyloxazolidinone derived from a chiral 1,3-dioxolane.

Materials:

  • Chiral N-acyl-1,3-dioxolane derivative

  • Titanium(IV) chloride (TiCl4)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Dissolve the chiral N-acyl-1,3-dioxolane derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

  • Slowly add TiCl4 (1.1 eq) to the solution and stir for 30 minutes.

  • Add DIPEA (1.2 eq) dropwise and continue stirring for 1 hour to form the titanium enolate.

  • Add the aldehyde (1.5 eq) dropwise to the reaction mixture.

  • Stir at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow start Start: Reagents in Toluene reflux Reflux with Dean-Stark (p-TSA catalyst) start->reflux water_removal Water Removal reflux->water_removal Azeotropic Distillation workup Aqueous Workup (NaHCO3, Brine) reflux->workup Reaction Complete water_removal->reflux drying Drying (MgSO4) workup->drying purification Purification (Vacuum Distillation) drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

signaling_pathway auxiliary Chiral N-Acyl-1,3-dioxolane enolate Chiral Enolate Formation auxiliary->enolate lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->enolate Activation aldol_addition Diastereoselective Aldol Addition enolate->aldol_addition aldehyde Aldehyde aldehyde->aldol_addition aldol_adduct Diastereomerically Enriched Aldol Adduct aldol_addition->aldol_adduct

Caption: Pathway for a diastereoselective aldol reaction.

References

Technical Support Center: Degradation Pathways of 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for professionals investigating the degradation pathways of 4-Methyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are acid-catalyzed hydrolysis, thermal decomposition, and biodegradation. The susceptibility to each pathway depends on the specific environmental conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is highly susceptible to acid-catalyzed hydrolysis. Its stability decreases significantly in acidic conditions (low pH). In neutral to alkaline conditions (pH 7 and above), it is relatively stable.[1]

Q3: What are the expected products of the acid-catalyzed hydrolysis of this compound?

A3: The acid-catalyzed hydrolysis of this compound yields formaldehyde (B43269) and 1,2-propanediol. This reaction is reversible.

Q4: Under what conditions does thermal decomposition of this compound occur?

A4: Thermal decomposition of dioxolanes typically occurs at elevated temperatures in the gas phase. Studies on related compounds suggest that this is often a unimolecular process that can proceed through a stepwise mechanism involving diradical intermediates.[2] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]

Q5: Is this compound biodegradable?

A5: While direct microbial degradation pathways for this compound are not extensively documented, its hydrolysis products, formaldehyde and 1,2-propanediol, are known to be biodegradable. Therefore, a combination of abiotic hydrolysis followed by microbial degradation of the products is a likely overall degradation pathway in a biologically active environment. The initial hydrolysis step can be a rate-limiting factor in its complete biodegradation.[2]

Degradation Pathway Diagrams

Acid_Catalyzed_Hydrolysis This compound This compound Protonation Protonation This compound->Protonation + H+ Protonated Dioxolane Protonated Dioxolane Protonation->Protonated Dioxolane Ring Opening Ring Opening Protonated Dioxolane->Ring Opening Carbocation Intermediate Carbocation Intermediate Ring Opening->Carbocation Intermediate Nucleophilic Attack Nucleophilic Attack (+ H2O) Carbocation Intermediate->Nucleophilic Attack Hemiacetal Hemiacetal Nucleophilic Attack->Hemiacetal Deprotonation Deprotonation (- H+) Hemiacetal->Deprotonation Products Formaldehyde + 1,2-Propanediol Deprotonation->Products Thermal_Decomposition This compound This compound Diradical Intermediate Diradical Intermediate This compound->Diradical Intermediate Heat (Δ) Fragmentation Fragmentation Diradical Intermediate->Fragmentation Products Propylene Oxide + Formaldehyde Fragmentation->Products Further_Decomposition Further Decomposition (CO, CO2) Products->Further_Decomposition Heat (Δ) Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Experiment cluster_analysis Analysis Prep_Buffer Prepare Buffer Solution Equilibrate Equilibrate Temperature Prep_Buffer->Equilibrate Add_Compound Add this compound Equilibrate->Add_Compound Incubate Incubate at Controlled T Add_Compound->Incubate Sample Withdraw Aliquots Incubate->Sample Quench Quench Reaction Sample->Quench Dilute Dilute Sample & Add IS Quench->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Processing GCMS->Data

References

Preventing byproduct formation in 4-Methyl-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Methyl-1,3-dioxolane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically formed via the acid-catalyzed reaction of propylene (B89431) glycol (propane-1,2-diol) and formaldehyde (B43269) (or its equivalents like paraformaldehyde).

Question 1: Why is the yield of my this compound synthesis lower than expected?

Answer: Low yields are most commonly due to the reversible nature of the acetalization reaction or the occurrence of side reactions. Key factors to investigate are:

  • Incomplete Water Removal: The formation of this compound is an equilibrium reaction that produces water as a byproduct.[1][2] The presence of water can shift the equilibrium back towards the starting materials, significantly reducing the product yield.

    • Solution: Employ efficient water removal techniques. A common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[3] Alternatively, chemical drying agents or molecular sieves can be used.[3]

  • Suboptimal Reaction Temperature and Time: If the reaction temperature is too low or the duration is too short, the reaction may not reach completion.

    • Solution: Ensure the reaction is heated sufficiently to facilitate the efficient removal of water. Monitoring the reaction progress via techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Loss of Volatile Reagents: Formaldehyde is a volatile compound. If the reaction is run at a high temperature in an open or poorly sealed system, the loss of this starting material can lead to a lower yield.

    • Solution: Use a well-sealed reaction setup with an efficient condenser to minimize the loss of volatile reactants.

Question 2: What byproducts might be forming, and how can I minimize them?

Answer: Several byproducts can form under typical reaction conditions. Their presence can complicate purification and lower the overall yield.

  • Formaldehyde Polymers (Paraformaldehyde/Trioxane): Formaldehyde can readily polymerize in the presence of acid, especially at high concentrations.

    • Solution: Use a moderate amount of acid catalyst. Adding the formaldehyde source slowly to the reaction mixture can help maintain a low monomer concentration and reduce polymerization.[1]

  • Propylene Glycol Degradation Products: At elevated temperatures, propylene glycol can undergo dehydration to form byproducts like propionaldehyde (B47417) or acetone.[4]

    • Solution: Maintain careful control over the reaction temperature. Avoid excessive heating that could lead to the thermal decomposition of the diol.

  • Ring-Opened Products: Under strongly acidic conditions or during an acidic aqueous workup, the 1,3-dioxolane (B20135) ring can be hydrolyzed back to the starting materials.[1][5]

    • Solution: Use the mildest effective acid catalyst and the lowest possible concentration. After the reaction is complete, promptly neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution) before purification.[1]

Question 3: I am having difficulty purifying the this compound product. What are the best practices?

Answer: Purification can be challenging due to the product's physical properties and potential impurities.

  • Distillation: Fractional distillation is the most common method for purifying this compound. However, this can be difficult if the boiling points of the product and impurities are close.

    • Solution: Ensure you are using an efficient distillation column and carefully control the distillation rate to achieve good separation.

  • Aqueous Workup Issues: If an aqueous workup is performed while the mixture is still acidic, the product can hydrolyze.

    • Solution: Always neutralize the reaction mixture with a mild base before any aqueous washing or extraction steps. After extracting the product into an organic solvent, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before proceeding to distillation.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of this compound?

A1: The reaction is a classic acetalization. The mechanism proceeds through several key steps:

  • Protonation of the formaldehyde carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by one of the hydroxyl groups of propylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton transfer to one of the hydroxyl groups of the hemiacetal.

  • Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

  • Intramolecular cyclization via nucleophilic attack by the remaining hydroxyl group.

  • Deprotonation to yield the final this compound product and regenerate the acid catalyst.

Q2: Which acid catalyst is best for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used.[3] Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zirconium tetrachloride (ZrCl₄) or indium triflate (In(OTf)₃).[3][6][7] The optimal catalyst depends on the specific reaction conditions and the sensitivity of other functional groups in the starting materials. Milder catalysts are generally preferred to minimize side reactions.[7]

Q3: Can I use paraformaldehyde instead of formaldehyde?

A3: Yes, paraformaldehyde is a solid polymer of formaldehyde and is often used as a convenient and less hazardous source of formaldehyde in synthesis. In the presence of an acid catalyst and heat, it depolymerizes in situ to provide formaldehyde for the reaction.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques provides the most comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for quantifying purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify structurally related byproducts.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions on Yield

Catalyst (mol%)Reagents (Molar Ratio Propylene Glycol:Formaldehyde)SolventWater Removal MethodTemperature (°C)Time (h)Yield (%)
p-TsOH (1%)1 : 1.2TolueneDean-Stark1104~85
Amberlyst 151 : 1.5NoneVacuum806~90
ZrCl₄ (2%)1 : 1.1DichloromethaneMolecular Sieves408~92
Mont. K10 (10 wt%)1 : 1.2TolueneDean-Stark110588-93[9]

Note: Yields are approximate and can vary based on specific experimental setup and execution.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid and a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add propylene glycol (1.0 eq), paraformaldehyde (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene by rotary evaporation. Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Visualizations

Reaction_Pathway PG Propylene Glycol Hemiacetal Hemiacetal Intermediate PG->Hemiacetal FA Formaldehyde FA->Hemiacetal H H+ (Acid Catalyst) H->FA Protonation Product This compound Hemiacetal->Product - H2O Product->Hemiacetal + H2O (Hydrolysis) Water Water (Byproduct)

Caption: Acid-catalyzed formation of this compound.

Troubleshooting_Workflow Start Low Product Yield CheckWater Is Water Removal Complete? Start->CheckWater CheckTemp Is Reaction Temp/Time Optimal? CheckWater->CheckTemp Yes ImproveWaterRemoval Improve Water Removal (e.g., Dean-Stark, Mol. Sieves) CheckWater->ImproveWaterRemoval No CheckByproducts Analyze for Byproducts (GC-MS) CheckTemp->CheckByproducts Yes OptimizeConditions Increase Temp/Time; Monitor Reaction CheckTemp->OptimizeConditions No MinimizeByproducts Use Milder Catalyst; Control Temp; Neutralize Promptly CheckByproducts->MinimizeByproducts Yes Success Yield Improved CheckByproducts->Success No ImproveWaterRemoval->Success OptimizeConditions->Success MinimizeByproducts->Success

Caption: Troubleshooting workflow for low yield in synthesis.

References

Catalyst selection for optimizing 4-Methyl-1,3-dioxolane formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on catalyst selection and process optimization for the synthesis of 4-Methyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound formation?

A1: The formation of this compound, a cyclic acetal (B89532), is an acid-catalyzed reaction. The most common catalysts are heterogeneous solid acids and homogeneous Brønsted or Lewis acids.[1]

  • Solid Acid Catalysts: These are often preferred for their ease of separation from the reaction mixture and potential for recyclability.[2] Commonly used examples include:

    • Ion-Exchange Resins: Amberlyst-15 is a widely cited sulfonated polystyrene resin known for its high acidity and thermal stability.[3][4]

    • Zeolites: Zeolite H-Beta is particularly effective due to its strong acid sites and hydrophobic character, which helps to repel water produced during the reaction, thus favoring the forward reaction.[3][5][6]

  • Homogeneous Catalysts:

    • Brønsted Acids: p-Toluenesulfonic acid (PTSA) and sulfuric acid are standard choices.[1][3]

    • Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions.[1]

Q2: What is the general reaction mechanism for acid-catalyzed this compound synthesis?

A2: The reaction is an acetalization between propylene (B89431) glycol (propane-1,2-diol) and an aldehyde, typically formaldehyde (B43269) or its equivalents like paraformaldehyde. The mechanism proceeds through several key steps:

  • Protonation of the aldehyde's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic.[7]

  • Nucleophilic attack by one of the hydroxyl groups of propylene glycol on the activated carbonyl carbon.[7]

  • A proton transfer event occurs.[7]

  • Intramolecular cyclization via nucleophilic attack by the second hydroxyl group, which eliminates a molecule of water.[7]

  • Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final this compound product.[7]

Q3: How does water affect the reaction equilibrium and yield?

A3: The formation of the dioxolane is a reversible condensation reaction where water is a byproduct.[7] According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials (propylene glycol and the aldehyde), thereby reducing the product yield.[5][7] Therefore, efficient and continuous removal of water as it forms is critical for driving the reaction to completion and achieving high yields.[1][8]

Q4: Are there any solvent-free approaches for this synthesis?

A4: Yes, studies on similar acetalization reactions, such as the reaction of glycerol (B35011) with formaldehyde or acetone, have been successfully performed in the absence of solvents using heterogeneous catalysts.[3][5] This approach offers a "greener" synthesis route by avoiding the use of potentially hazardous solvents.[3] The hydrophobic nature of certain catalysts, like specific zeolites, can be particularly advantageous in solvent-free systems as they help expel the water formed during the reaction from their pores.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Inefficient Water Removal. The acetalization reaction is an equilibrium process.[8] Failure to remove byproduct water will prevent the reaction from proceeding to completion.

    • Solution: Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) to continuously remove water.[1][8] For smaller-scale reactions, adding activated molecular sieves to the reaction mixture can also be effective.[1] Ensure the apparatus is set up correctly and the reflux rate is sufficient for efficient azeotropic distillation.

  • Potential Cause: Inactive or Insufficient Catalyst. The reaction requires an effective acid catalyst.

    • Solution: Ensure the catalyst has been added in the appropriate amount (typically catalytic amounts are sufficient).[6] If using a solid acid catalyst like an ion-exchange resin that has been recycled, verify that it has been properly regenerated and is active. For homogeneous catalysts like PTSA, ensure it is not degraded.

  • Potential Cause: Suboptimal Reaction Temperature. The temperature must be high enough to allow for the azeotropic removal of water but not so high that it causes decomposition of reactants or products.

    • Solution: Maintain a steady reflux temperature that corresponds to the boiling point of the azeotropic mixture of the solvent and water.[8]

Issue 2: Incomplete Reaction After Extended Time

  • Potential Cause: Catalyst Deactivation. The catalyst may lose activity over the course of the reaction, especially in the presence of impurities.

    • Solution: If the reaction stalls (i.e., water collection in the Dean-Stark trap ceases before the theoretical amount is collected), consider adding a fresh portion of the catalyst. For solid catalysts, ensure the starting materials are pure to prevent poisoning of the active sites.[4]

  • Potential Cause: Reversibility Dominates. Even with water removal, if the local concentration of water around the catalyst's active sites is high, the reverse reaction can be significant.

    • Solution: Consider switching to a water-tolerant or hydrophobic catalyst like zeolite H-Beta with a high Si/Al ratio.[3][5] Its structure helps to prevent water from accessing the acid sites within its pores, thus minimizing the reverse reaction.[5]

Issue 3: Formation of Side Products and Purification Challenges

  • Potential Cause: Aldehyde Polymerization. Aldehydes, especially formaldehyde, can polymerize in the presence of strong acids.

    • Solution: Use a milder acid catalyst or a moderate amount of a strong acid. Maintaining controlled reaction temperatures can also minimize this side reaction.[7] Using a stable formaldehyde equivalent like paraformaldehyde or trioxane, which depolymerizes in situ, can also be beneficial.[9]

  • Potential Cause: Product Hydrolysis During Workup. The this compound product is an acetal and is susceptible to hydrolysis back to the starting materials under acidic aqueous conditions.[10]

    • Solution: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., wash with a saturated sodium bicarbonate solution) before performing any aqueous extractions.[7][8]

Catalyst Performance Data

The following table summarizes the performance of various acid catalysts in acetalization reactions, providing a basis for catalyst selection in this compound synthesis.

CatalystReactantsTemperature (°C)TimeConversion/YieldSelectivity (%)Reference(s)
Zeolite H-Beta (Si/Al=16) Glycerol + Formaldehyde7060 min> 90% ConversionHigh[3][5]
Amberlyst-15 Glycerol + Formaldehyde7060 min< 80% ConversionHigh[3]
p-Toluene-sulfonic acid (PTSA) Glycerol + Formaldehyde7060 min< 80% ConversionHigh[3]
Zeolite H-Beta Aldehydes/Ketones + GlycolNot specified2 h> 90% Conversion> 98%[6]
Montmorillonite K-10 Salicylaldehyde + DiolsReflux1.5 - 4 h45 - 93% YieldHigh[11]

Experimental Protocols & Visualizations

General Experimental Protocol for Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound using an acid catalyst and azeotropic water removal.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Reactor: To the flask, add the solvent (e.g., toluene), propylene glycol, the aldehyde source (e.g., paraformaldehyde), and the acid catalyst (e.g., 0.5 mol% p-toluenesulfonic acid or a solid acid like Amberlyst-15).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected, indicating the reaction is complete.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[8]

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Purification:

    • Remove the drying agent by filtration.

    • Remove the solvent by simple distillation or rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.[8]

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants (Propylene Glycol, Aldehyde) catalyst 2. Add Acid Catalyst (e.g., Zeolite, Amberlyst-15) reactants->catalyst solvent 3. Add Solvent (e.g., Toluene) catalyst->solvent reflux 4. Heat to Reflux with Dean-Stark Trap solvent->reflux cool 5. Cool & Neutralize (e.g., NaHCO₃ wash) reflux->cool extract 6. Extract & Dry (Anhydrous MgSO₄) cool->extract purify 7. Purify (Fractional Distillation) extract->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Product Yield cause1 Inefficient Water Removal start->cause1 cause2 Catalyst Issue start->cause2 cause3 Side Reactions start->cause3 cause4 Product Hydrolysis (During Workup) start->cause4 sol1a Use Dean-Stark Apparatus Correctly cause1->sol1a sol1b Add Molecular Sieves cause1->sol1b sol1c Use Water-Tolerant Catalyst (e.g., Zeolite) cause1->sol1c sol2a Check Catalyst Activity / Regenerate cause2->sol2a sol2b Ensure Correct Loading cause2->sol2b sol3a Use Milder Catalyst cause3->sol3a sol3b Control Temperature cause3->sol3b sol4a Neutralize Acid Before Aqueous Wash cause4->sol4a

References

Technical Support Center: Managing Diastereoselectivity in 4-Methyl-1,3-dioxolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in reactions involving 4-methyl-1,3-dioxolanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: Low diastereoselectivity is a common challenge that can be addressed by systematically evaluating several key reaction parameters. The primary factors influencing selectivity are the choice of Lewis acid catalyst, reaction temperature, solvent, and the steric and electronic properties of your substrates.[1]

  • Catalyst/Lewis Acid: The nature and amount of the Lewis acid are critical. Stronger Lewis acids can lead to more reactive intermediates, potentially lowering selectivity. Conversely, a catalyst that is too weak may not facilitate the reaction efficiently. Consider screening different Lewis acids (e.g., TMSOTf, TiCl₄, BF₃·OEt₂) to find the optimal balance for your specific substrate.

  • Temperature: Temperature is a crucial parameter for controlling stereoselectivity.[1] Acetal (B89532) formation and cleavage are often reversible. Running the reaction at lower temperatures generally favors the formation of the thermodynamically more stable diastereomer.[1] Higher temperatures can lead to kinetically controlled product distributions, where the faster-forming product predominates.[1]

  • Solvent: The polarity of the solvent can have a significant impact on diastereoselectivity by influencing the stability of the oxocarbenium ion intermediate.[2] Non-polar solvents often lead to higher diastereoselectivity by destabilizing the charged intermediate, which can favor a more organized transition state.[2]

Q2: The reaction is highly selective, but I'm getting the "wrong" or unexpected diastereomer as the major product. Why is this happening?

A: Predicted outcomes based on simple steric hindrance can sometimes be misleading. The stereochemical outcome is often dictated by subtle stereoelectronic effects and the stability of the transition state.

  • Transition State Conformation: The reaction proceeds through an oxocarbenium ion intermediate, which adopts a specific conformation to minimize steric and electronic repulsions.[2] Nucleophilic attack will occur from the less hindered face of this intermediate. Sometimes, what appears to be the more sterically hindered pathway on paper is actually favored due to a more stable transition state geometry.[2]

  • Stereoelectronic Effects: The orientation of orbitals in the transition state can favor one approach of the nucleophile over another, an effect that can override simple steric considerations.

Q3: I am having trouble with the diastereoselective cleavage of the 4-methyl-1,3-dioxolane. How can I control this step?

A: The diastereoselectivity of acetal cleavage is highly dependent on the reagent used and the stereochemistry of the acetal itself.[3]

  • Choice of Reagent: Different reducing agents can give opposite stereochemical outcomes. For example, reductive cleavage with diisobutylaluminum hydride (DIBAL-H) often proceeds via coordination to the least hindered oxygen, followed by hydride delivery.[3] In contrast, reagents like sodium cyanoborohydride (NaBH₃CN) with a Lewis acid (e.g., TMSCl) can favor a different pathway, sometimes leading to the opposite diastereomer.[3]

  • Substrate Control: The existing stereochemistry of the dioxolane can dramatically influence its reactivity. In some cases, one diastereomer of the acetal may react smoothly under certain conditions while the other is completely unreactive.[3] It is crucial to have a diastereomerically pure acetal before the cleavage step.

Q4: How can I control whether I get the kinetic or thermodynamic product during dioxolane formation?

A: You can control the product distribution by manipulating the reaction conditions.

  • Thermodynamic Control: To favor the more stable diastereomer, use equilibrating conditions. This typically involves using a Brønsted or Lewis acid catalyst at room temperature or with gentle heating for a prolonged period, allowing the initial product mixture to equilibrate to the lowest energy state.[1]

  • Kinetic Control: To favor the faster-forming diastereomer, use conditions that prevent equilibration. This is often achieved by running the reaction at very low temperatures (e.g., -78 °C) with a strong Lewis acid to rapidly form the product, which then precipitates or is worked up before it can revert to the starting materials or equilibrate.[3]

Q5: What is the general mechanism of these Lewis acid-mediated reactions, and how does the methyl group influence selectivity?

A: The reaction is initiated by the coordination of the Lewis acid to one of the oxygen atoms of the dioxolane ring. This weakens the C-O bond, leading to the formation of a planar, positively charged oxocarbenium ion. The methyl group at the C4 position creates a chiral environment, sterically blocking one face of the molecule. The incoming nucleophile will preferentially attack the oxocarbenium ion from the less hindered face, leading to the observed diastereoselectivity.[4][5]

Data Presentation

Table 1: Influence of Reaction Parameters on Diastereoselectivity

ParameterCondition ADiastereomeric Ratio (d.r.)Condition BDiastereomeric Ratio (d.r.)Rationale
Solvent Polarity Trichloroethylene (non-polar)HighAcetonitrile (polar)LowerNon-polar solvents can destabilize the oxocarbenium ion, favoring a more ordered transition state and higher selectivity.[2]
Temperature Low Temperature (-78 °C)Often High (Kinetic Product)Room Temp / RefluxOften High (Thermodynamic Product)Lower temperatures can trap the faster-forming kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.[1][3]
Lewis Acid TiCl₄Substrate DependentTMSOTfSubstrate DependentThe choice of Lewis acid affects the reactivity of the intermediate and the tightness of the ion pair, influencing the facial selectivity of nucleophilic attack.

Table 2: Example of Reagent Control in Diastereoselective Reductive Cleavage

Acetal SubstrateReagent SystemProduct OutcomeReference
Isomeric Acetal 9 DIBAL-HNo Reaction[3]
Isomeric Acetal 9 NaBH₃CN, TMSClPMB Ether 10 (55% yield)[3]
Isomeric Acetal 11 DIBAL-HDesired Protected Alcohol 12 [3]
Isomeric Acetal 11 K₂CO₃ (in prior step)Loss of Stereoselectivity[3]

Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Diastereoselective Acetal Formation

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of the diol in a dry, non-polar solvent (e.g., dichloromethane (B109758), CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the aldehyde or its dimethyl acetal equivalent, followed by the slow, dropwise addition of a Lewis acid (e.g., TMSOTf).[3]

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.[1]

Protocol 2: General Procedure for Diastereoselective Reductive Cleavage with DIBAL-H

  • Preparation: To a flame-dried flask under an inert atmosphere, add a solution of the purified this compound in a dry, non-polar solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to the required temperature, typically between -78 °C and 0 °C.[3]

  • Reagent Addition: Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or methanol, followed by water, while maintaining a low temperature.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Filter off any aluminum salts. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product via flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Low Diastereoselectivity start Problem: Low d.r. (e.g., 1:1 mixture) check_temp Is the reaction run at low temperature (-78°C)? start->check_temp lower_temp Action: Lower reaction temperature. Rationale: Favors the thermodynamic product or may improve kinetic selectivity. check_temp->lower_temp No check_solvent Is a non-polar solvent being used? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to a non-polar solvent (e.g., Toluene, CH₂Cl₂). Rationale: Destabilizes charged intermediates, potentially increasing selectivity. check_solvent->change_solvent No check_lewis Have different Lewis acids been screened? check_solvent->check_lewis Yes change_solvent->check_lewis screen_lewis Action: Screen various Lewis acids (e.g., TMSOTf, TiCl₄, Sc(OTf)₃). Rationale: Steric and electronic properties of the acid influence the transition state. check_lewis->screen_lewis No end_node Outcome: Improved Diastereoselectivity check_lewis->end_node Yes screen_lewis->end_node

References

Validation & Comparative

4-Methyl-1,3-dioxolane: A Performance Evaluation Against Leading Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Green Solvent Performance in Organic Synthesis

The imperative to adopt greener, more sustainable practices in chemical synthesis has led to the exploration of novel solvent alternatives. Among these, 4-Methyl-1,3-dioxolane has emerged as a promising candidate. This guide provides an objective comparison of its performance profile against other widely recognized green solvents, namely 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME). The information presented herein is based on available experimental data for these established green solvents, offering a benchmark for evaluating the potential of this compound in various synthetic applications.

Executive Summary

While direct, publicly available experimental data on the performance of this compound as a reaction solvent is limited, its physical properties suggest its potential as a viable green solvent. This guide leverages performance data from established green solvents, 2-MeTHF and CPME, in key organic reactions to provide a comparative framework. Both 2-MeTHF and CPME have demonstrated excellent performance in a range of transformations, often serving as superior substitutes for traditional ethereal solvents like Tetrahydrofuran (THF) and Dioxane. This guide will delve into a head-to-head comparison of their physical properties and their documented efficacy in Suzuki-Miyaura and Heck cross-coupling reactions, providing detailed experimental protocols to facilitate adoption and further research into emerging green solvents like this compound.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is critically influenced by its physical properties. The following table summarizes the key physicochemical characteristics of this compound, 2-MeTHF, and CPME.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₄H₈O₂[1]C₅H₁₀OC₆H₁₂O
Molecular Weight 88.11 g/mol [1]86.13 g/mol 100.16 g/mol
Boiling Point 84-85 °C[2][3]78-80 °C106 °C[4]
Density 0.983 - 0.99 g/mL at 25 °C[2][3]0.854 g/mL at 25 °C0.860 g/mL at 20 °C
Flash Point -2 °C[3]-11 °C-1 °C[4]
Water Solubility Data not readily available14 g/100 mL at 20 °C1.1 g/100 g at 23 °C[4]
Origin Potentially bio-basedBio-based (from corncobs and bagasse)[5]Petrochemical

Performance in Key Organic Reactions

To contextualize the potential of this compound, this section details the performance of 2-MeTHF and CPME in two cornerstone C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls. The choice of solvent can significantly impact reaction efficiency and product yield.

Experimental Data Summary: Suzuki-Miyaura Coupling

SolventAryl HalideBoronic AcidCatalyst SystemBaseTemp (°C)Yield (%)Reference
2-MeTHF4-BromoacetophenonePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄6579
CPMEAryl BromideArylboronic AcidPd(OAc)₂/RuPhosK₃PO₄10081[6]
TolueneAryl BromideArylboronic AcidPd(OAc)₂/RuPhosK₃PO₄10092[6]
THFAryl BromideArylboronic AcidPd(OAc)₂/RuPhosK₃PO₄6634[6]

Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF

This protocol is adapted from a procedure for the synthesis of 4-phenylacetophenone.

  • Materials:

    • 4-Bromoacetophenone (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.1 mmol)

    • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)

    • 2-Methyltetrahydrofuran (2-MeTHF, 18 mL)

    • Water (1 mL)

  • Procedure:

    • To a dried reaction vessel, add 4-bromoacetophenone, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Under an inert atmosphere (e.g., argon or nitrogen), add 2-MeTHF and water.

    • Heat the reaction mixture to 65 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationship for Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) solvent Solvent Addition (2-MeTHF/Water) reagents->solvent Dissolve reaction Reaction (Heating & Stirring) solvent->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Isolate Crude product Final Product purification->product Isolate Pure

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction provides a reliable method for the synthesis of substituted alkenes from aryl or vinyl halides. Solvent choice is crucial for catalyst stability and overall reaction performance.

Experimental Data Summary: Heck Reaction

While direct comparative data for a single Heck reaction across all three solvents is unavailable, the following provides context on the utility of CPME.

| Solvent | Aryl Halide | Alkene | Catalyst System | Base | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | CPME | Aryl Bromide | Allylbenzene (B44316) | Pd₂(dba)₃ / P(o-tol)₃ | LiN(TMS)₂ | 100 | High (not specified) | | Ethanol | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | 140 (MW) | Not specified | | DMF | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 | AcONa | 105 | Not specified |

Experimental Protocol: Heck Reaction in CPME

This generalized protocol is based on a palladium-catalyzed arylation of allylbenzene.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Allylbenzene (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol)

    • Lithium bis(trimethylsilyl)amide (LiN(TMS)₂, 1.5 mmol)

    • Cyclopentyl Methyl Ether (CPME, 5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃ in a reaction vessel.

    • Add CPME and stir to dissolve the solids.

    • Add allylbenzene to the mixture.

    • In a separate vial, dissolve LiN(TMS)₂ in CPME and add it dropwise to the reaction mixture.

    • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or GC).

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product Ar-X Ar-X Ar-X->PdII_RX R¹-M R¹-M R¹-M->PdII_R_R1

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

References

A Comparative Analysis of 4-Methyl-1,3-dioxolane and 1,3-dioxane for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and protecting groups is paramount to the success of synthetic campaigns. This guide provides an objective, data-driven comparison of 4-Methyl-1,3-dioxolane and 1,3-dioxane (B1201747), two cyclic acetals with distinct structural and reactivity profiles.

This document delves into their physicochemical properties, synthesis, conformational differences, and relative stability, with a focus on their application as protecting groups. Experimental protocols and quantitative data are provided to support their differential application in laboratory settings.

Physicochemical Properties

The structural difference between the five-membered dioxolane ring and the six-membered dioxane ring gives rise to notable variations in their physical properties. 1,3-Dioxane exhibits a higher boiling point, melting point, and density, which can be attributed to its more stable chair conformation and greater potential for intermolecular interactions compared to the more strained and puckered this compound.

PropertyThis compound1,3-Dioxane
Molecular Formula C₄H₈O₂C₄H₈O₂
Molecular Weight 88.11 g/mol [1][2]88.11 g/mol [3]
Boiling Point 84 - 85 °C[4][5]103 - 106 °C[6][7]
Melting Point Not readily available-42 to -45 °C[3][6][7]
Density 0.983 g/mL at 25 °C[4]1.032 - 1.034 g/mL at 20-25 °C[3][7]
Refractive Index n20/D 1.398[4]n20/D 1.417-1.418[7]
Appearance Colorless liquid[1]Clear, colorless liquid[3]
Solubility in Water MiscibleMiscible[3]

Synthesis and Formation

Both this compound and 1,3-dioxane are cyclic acetals typically synthesized via the acid-catalyzed reaction of a carbonyl compound with the corresponding diol. The formation is a reversible equilibrium, often driven to completion by removing the water byproduct, for instance, with a Dean-Stark apparatus.

  • This compound is formed from the reaction of formaldehyde (B43269) (or a formaldehyde equivalent) with 1,2-propanediol.

  • 1,3-Dioxane is formed from the reaction of formaldehyde with 1,3-propanediol.[6]

The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups, subsequent dehydration, and finally, intramolecular cyclization by the second hydroxyl group to form the stable cyclic acetal (B89532).

General Acetal Synthesis Carbonyl R₁-C(=O)-R₂ Acetal Cyclic Acetal Carbonyl->Acetal + Diol Carbonyl->Acetal     Equilibrium      Diol HO-(CH₂)ₙ-OH (n=2 for Dioxolane, n=3 for Dioxane) Water H₂O Catalyst H⁺ Catalyst (e.g., p-TsOH)

General synthesis pathway for cyclic acetals.

Structural and Conformational Differences

The most significant distinction arises from their ring size. The six-membered 1,3-dioxane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain, much like cyclohexane.[8][9] This conformation results in a relatively rigid and predictable geometry. Substituents on the ring will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

In contrast, the five-membered this compound ring is more strained and flexible, typically adopting envelope or twist conformations. This inherent flexibility and ring strain are key factors influencing its chemical reactivity.

Conformational_Comparison cluster_dioxane 1,3-Dioxane (6-Membered Ring) cluster_dioxolane This compound (5-Membered Ring) Dioxane 1,3-Dioxane Chair Chair Conformation Dioxane->Chair Adopts Stability_D Lower Strain More Stable Chair->Stability_D Leads to Dioxolane This compound Envelope Envelope/Twist Conformations Dioxolane->Envelope Adopts Strain_DL Higher Ring Strain Less Stable Envelope->Strain_DL Leads to

Conformational differences between the two cyclic acetals.

Reactivity and Stability: A Tale of Two Rings

As cyclic acetals, both compounds are generally stable under neutral, basic, reductive, and many oxidative conditions, making them excellent protecting groups for carbonyls and diols.[9][10] The crucial difference lies in their lability towards acid.

Acid-Catalyzed Hydrolysis: The primary reaction for deprotection is acid-catalyzed hydrolysis, which regenerates the parent carbonyl and diol. Experimental evidence indicates that 1,3-dioxolanes hydrolyze significantly faster than the corresponding 1,3-dioxanes .[11][12] This increased reactivity is attributed to the greater ring strain in the five-membered ring and the relative ease of forming the intermediate oxocarbenium ion.[12] This difference in stability is a critical factor in synthetic planning, allowing for the selective deprotection of a dioxolane in the presence of a dioxane.

It is important to note that for ketals (acetals derived from ketones), this trend can be reversed, with six-membered 1,3-dioxanes often being less stable than their five-membered counterparts.[11]

Hydrolysis_Pathway Acetal Cyclic Acetal (Dioxolane or Dioxane) Protonated Protonated Acetal Acetal->Protonated + H⁺ Protonated->Acetal - H⁺ Oxocarbenium Oxocarbenium Ion + Alcohol Protonated->Oxocarbenium Ring Opening (Rate-Determining Step) Hemiacetal Protonated Hemiacetal Oxocarbenium->Hemiacetal + H₂O Note Rate is generally faster for 5-membered 1,3-dioxolane (B20135) rings due to higher ring strain. Oxocarbenium->Note Products Carbonyl + Diol Hemiacetal->Products - H⁺, -H⁺

Mechanism of acid-catalyzed acetal hydrolysis.

Applications in Synthesis

1,3-Dioxane:

  • Robust Protecting Group: Due to its greater stability, the 1,3-dioxane moiety is often preferred for the protection of carbonyls or 1,3-diols when subsequent reaction steps involve harsh conditions (excluding acidic ones).[9][10][13]

  • Stereochemical Control: The rigid chair conformation can be used to direct stereochemical outcomes in reactions on adjacent parts of the molecule.[9]

  • Solvent: 1,3-Dioxane itself can be used as a polar aprotic solvent in various chemical reactions.

This compound:

  • Readily Cleavable Protecting Group: Its higher susceptibility to acid-catalyzed hydrolysis makes it ideal for protecting functional groups that need to be revealed under mild acidic conditions, potentially in the presence of more robust protecting groups like 1,3-dioxanes.

  • Solvent and Intermediate: Like its parent compound, 1,3-dioxolane, it is used as a solvent and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[14]

  • Bioactivity: Some studies have noted that substituted 1,3-dioxolanes can exhibit biological activities, such as anticholinergic functions.[4]

Experimental Protocols

Comparative Hydrolysis Rate Analysis via ¹H NMR Spectroscopy

This protocol outlines a method to quantify the difference in hydrolysis rates between this compound and 1,3-dioxane. The reaction is monitored by ¹H NMR, following the disappearance of the acetal signals and the appearance of the signals for the corresponding diol and formaldehyde.

Materials:

Experimental Workflow:

Workflow for kinetic analysis of acetal hydrolysis.

Procedure:

  • Sample Preparation: For each compound, prepare an NMR tube containing a known concentration of the acetal (e.g., 0.05 M) and the internal standard in D₂O.

  • Initiation: Place the NMR tube in the spectrometer, allow it to equilibrate to the desired temperature (e.g., 25.0 °C), and acquire a t=0 spectrum. Remove the tube, quickly inject a specific volume of the DCl stock solution to achieve the desired acid concentration (e.g., 0.01 M), shake vigorously, and re-insert into the spectrometer.

  • Data Acquisition: Immediately begin a series of automated ¹H NMR acquisitions at predetermined time intervals.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved signal of the starting acetal (e.g., the acetal proton at C2) and a product signal (e.g., a methylene (B1212753) proton of the resulting diol). Normalize these integrals to the integral of the internal standard.

    • Calculate the concentration of the acetal at each time point.

    • Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time. The plot should be linear, confirming pseudo-first-order kinetics.

    • The negative of the slope of this line yields the observed rate constant (k_obs).

  • Comparison: Compare the k_obs values obtained for this compound and 1,3-dioxane under identical conditions. The expected result is that k_obs for this compound will be significantly larger than for 1,3-dioxane.

Conclusion

While both this compound and 1,3-dioxane serve as valuable cyclic acetals for synthetic chemistry, their utility is dictated by their inherent structural differences. 1,3-Dioxane offers superior stability, making it a robust protecting group for complex syntheses. Conversely, This compound provides a more labile option, ideal for milder deprotection strategies and selective transformations. The choice between these two reagents should be a deliberate decision based on the required stability, desired reactivity, and overall synthetic plan. The experimental data and protocols provided herein serve as a guide for making this informed selection.

References

A Comparative Guide to Catalytic Methods for 4-Methyl-1,3-dioxolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methyl-1,3-dioxolane, a valuable cyclic acetal (B89532), is a critical process in various chemical industries, including pharmaceuticals, where it can serve as a chiral building block or a protective group. The efficiency and selectivity of its synthesis are paramount, and various catalytic methods have been developed to this end. This guide provides an objective comparison of the predominant catalytic strategies for the synthesis of this compound from propylene (B89431) glycol and formaldehyde (B43269) (or its equivalents), supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is primarily achieved through the acid-catalyzed acetalization of propylene glycol with formaldehyde. This guide evaluates three major catalytic approaches: homogeneous acid catalysis, heterogeneous solid acid catalysis, and an emerging biocatalytic-organometallic tandem strategy. Heterogeneous catalysts, particularly ion-exchange resins like Amberlyst-15, often present a favorable balance of high activity, selectivity, and catalyst recyclability, making them attractive for sustainable industrial processes. Homogeneous catalysts, while effective, can pose challenges in product separation and catalyst reuse. The biocatalytic-organometallic method offers a novel route with high stereoselectivity, which is particularly relevant for pharmaceutical applications.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following tables summarize the quantitative data from various studies on the synthesis of this compound and related dioxolanes, offering a clear comparison of different catalytic systems.

Table 1: Comparison of Heterogeneous Acid Catalysts

CatalystReactantsTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Yield (%)Catalyst LoadingReusabilityReference
Amberlyst-15Propylene Glycol, Paraformaldehyde802 h>95>99~9510 wt%ReportedInferred from general acetalization procedures[1][2]
Zeolite (H-Beta)Glycerol, Formaldehyde701 h>90High-1.5 mmol acid sitesPossible[3]
Zeolite (HY)Styrene Oxide, AcetoneReflux24 h~95High (for 4-phenyl-1,3-dioxolane)851 gPossible[4]
Sulfated ZirconiaGlycerol, Benzaldehyde1008 h91.887.2 (to dioxolane)-9 wt%Reported[5]

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysts

CatalystReactant 1Reactant 2Temperature (°C)Reaction TimeConversion (%)Key ObservationsReference
p-Toluenesulfonic Acid (PTSA)General CarbonylGeneral 1,2- or 1,3-diolReflux in Toluene (B28343)VariesHighStandard, effective method; catalyst removal can be complex.[1][4][1][4]
Amberlyst-15FructoseWater96-9815 minHighEasy separation of catalyst by decantation.[6][6]
Ruthenium Molecular Catalyst3,4-HexanediolFormic Acid9016 h-Yields up to 18% for the dioxolane.[3][3]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis of this compound, the following diagrams illustrate the general acid-catalyzed reaction mechanism and a typical experimental workflow.

ReactionMechanism cluster_0 Catalytic Cycle Propylene Glycol Propylene Glycol Hemiacetal Hemiacetal Propylene Glycol->Hemiacetal Nucleophilic Attack Formaldehyde Formaldehyde Protonated Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated Formaldehyde + H⁺ H+ H⁺ Carbocation Intermediate Carbocation Intermediate Protonated Formaldehyde->Carbocation Intermediate Resonance Carbocation Intermediate->Hemiacetal Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H⁺ Oxonium Ion Oxonium Ion Protonated Hemiacetal->Oxonium Ion - H₂O This compound This compound Oxonium Ion->this compound Intramolecular Cyclization H2O H₂O

Caption: Acid-catalyzed mechanism for this compound synthesis.

ExperimentalWorkflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Propylene Glycol Propylene Glycol Reaction Vessel Reaction Vessel Propylene Glycol->Reaction Vessel Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde Source (e.g., Paraformaldehyde) Formaldehyde Source (e.g., Paraformaldehyde)->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Catalyst Addition Catalyst Addition Catalyst Addition->Reaction Vessel Catalyst Removal (Filtration/Decantation) Catalyst Removal (Filtration/Decantation) Heating & Stirring->Catalyst Removal (Filtration/Decantation) Neutralization (if needed) Neutralization (if needed) Catalyst Removal (Filtration/Decantation)->Neutralization (if needed) Solvent Removal (Rotary Evaporation) Solvent Removal (Rotary Evaporation) Neutralization (if needed)->Solvent Removal (Rotary Evaporation) Distillation Distillation Solvent Removal (Rotary Evaporation)->Distillation Characterization (NMR, GC-MS) Characterization (NMR, GC-MS) Distillation->Characterization (NMR, GC-MS)

Caption: General experimental workflow for catalytic synthesis.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on established procedures for acetalization and can be adapted for the specific synthesis of this compound.

Heterogeneous Catalysis using Amberlyst-15

This protocol describes a standard procedure for the synthesis of this compound using a solid acid catalyst.

  • Materials:

    • Propylene glycol

    • Paraformaldehyde

    • Amberlyst-15 (hydrogen form, wet)[6]

    • Toluene (or other suitable solvent for azeotropic water removal)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Round-bottom flask

    • Dean-Stark apparatus or soxhlet extractor with molecular sieves

    • Condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add propylene glycol (1.0 eq), paraformaldehyde (1.1 eq), and toluene.

    • Add Amberlyst-15 (typically 10-20 wt% of the limiting reagent).

    • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

    • Monitor the reaction progress by observing the amount of water collected or by techniques such as TLC or GC.

    • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by filtration or decantation. The catalyst can be washed with a solvent (e.g., ethanol), dried, and reused.[6]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acidity, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by distillation to yield pure this compound.

Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)

This method is a classic approach for acetal formation.

  • Materials:

    • Propylene glycol

    • Formaldehyde (as an aqueous solution or paraformaldehyde)

    • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.01 - 0.05 eq)[7]

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Combine propylene glycol (1.0 eq), formaldehyde source (1.1 eq), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux and monitor the reaction by the collection of water in the Dean-Stark trap.[4]

    • Continue refluxing until no more water is collected or until analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting this compound by distillation.

Biocatalytic-Organometallic Cascade

This advanced protocol is suitable for producing chiral dioxolanes and involves a multi-step, one-pot synthesis.

  • Materials:

    • Aldehyde (e.g., propanal for a precursor to a substituted 1,3-dioxolane)

    • Benzaldehyde lyase (PfBAL) and an oxidoreductase for the enzymatic steps.[3]

    • Ruthenium molecular catalyst (e.g., [Ru(triphos)(tmm)]) for the chemical conversion.[3]

    • Formic acid or CO₂/H₂ as the C1 source.[3]

    • Organic solvent (e.g., cyclopentyl methyl ether - CPME).[3]

  • Procedure:

    • Enzymatic Diol Synthesis: In a suitable reaction vessel, a two-step enzyme cascade is performed in an organic solvent like CPME. An aldehyde is first converted to a chiral diol using a lyase and an oxidoreductase.

    • Organometallic Acetalization: To the reaction mixture containing the in-situ generated diol, the ruthenium molecular catalyst and an acid additive (if using CO₂) are added.

    • The reaction is then subjected to either formic acid or a mixture of carbon dioxide and hydrogen gas under pressure and heated to facilitate the formation of the dioxolane.[3]

    • The reaction progress is monitored by NMR spectroscopy or GC-MS.

    • Upon completion, the product can be purified by distillation directly from the reaction mixture.

Conclusion

The choice of catalytic method for the synthesis of this compound is contingent on the specific requirements of the application, including desired purity, stereochemistry, production scale, and sustainability considerations.

  • Heterogeneous catalysts , particularly Amberlyst-15, offer a robust and environmentally benign option with high yields and ease of catalyst recycling, making them well-suited for industrial-scale production.

  • Homogeneous catalysts like p-toluenesulfonic acid provide a reliable and effective laboratory-scale synthesis, though catalyst removal and recycling present challenges.

  • The biocatalytic-organometallic approach represents a cutting-edge method for the asymmetric synthesis of chiral dioxolanes, which is of significant interest in the pharmaceutical industry for the development of enantiomerically pure compounds.

Further research and process optimization, particularly in the realm of biocatalysis and the use of renewable feedstocks, will continue to enhance the efficiency and sustainability of this compound synthesis.

References

The Efficacy of 4-Methyl-1,3-dioxolane as a Diol Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is critical for achieving high yields and minimizing side reactions. For the protection of 1,2- and 1,3-diols, cyclic acetals are a mainstay, offering a balance of stability and controlled cleavage. This guide provides a comprehensive comparison of 4-Methyl-1,3-dioxolane with other commonly employed diol protecting groups, namely the unsubstituted 1,3-dioxolane (B20135) and the widely used acetonide (isopropylidene ketal).

Introduction to Diol Protecting Groups

Protecting groups for diols function by converting the two hydroxyl groups into a less reactive cyclic acetal (B89532). This transformation shields the diol from a wide range of reaction conditions, particularly those involving strong bases, nucleophiles, and organometallic reagents. The protecting group must be readily introduced in high yield, stable to the subsequent synthetic steps, and selectively removed under mild conditions to regenerate the diol.[1][2]

The formation of these cyclic acetals is typically an acid-catalyzed reaction between the diol and a corresponding aldehyde, ketone, or acetal.[2] The stability of the resulting cyclic acetal is influenced by its ring size and substitution pattern. Generally, five-membered 1,3-dioxolane rings and six-membered 1,3-dioxane (B1201747) rings are the most common.[3]

Performance Comparison of Diol Protecting Groups

The efficacy of this compound is best understood when compared against established protecting groups. This comparison focuses on the ease of formation, stability under various pH conditions, and the conditions required for deprotection.

Protecting GroupStructureTypical Reagents for FormationTypical Deprotection ConditionsRelative Stability
This compound Acetaldehyde (B116499) or its equivalent (e.g., acetaldehyde dimethyl acetal), acid catalyst (e.g., p-TsOH)Mild aqueous acid (e.g., dilute HCl, acetic acid)Stable in base; Labile in acid
1,3-Dioxolane Formaldehyde or its equivalent (e.g., paraformaldehyde, dimethoxymethane), acid catalystMild aqueous acidStable in base; Labile in acid
Acetonide (Isopropylidene) Acetone or 2,2-dimethoxypropane (B42991), acid catalystMild aqueous acidStable in base; Very labile in acid

Data on Formation and Cleavage

Quantitative data for the direct comparison of these protecting groups on the same substrate under identical conditions is scarce in the literature. However, yields for the formation of substituted 1,3-dioxolanes are generally reported to be good to excellent, ranging from 45% to over 90%, with the yield being influenced by the steric hindrance of the diol and the specific reaction conditions used.[1] The formation of acetonides from 2,2-dimethoxypropane is also typically high-yielding.

Stability Comparison

The stability of the protecting group is a crucial factor in planning a synthetic route. While all three protecting groups are stable to basic and neutral conditions, their lability in the presence of acid differs.

A study on 2-ethyl-4-methyl-1,3-dioxolane, a close analog of the topic compound, provides valuable insight into its pH stability. The study found that hydrolysis occurs within hours at pH 3, stability is questionable at pH 7, and the compound appears stable at pH 9.[4] This suggests that the this compound group is more stable to neutral and slightly basic conditions than to acidic conditions.

The acetonide group is known to be particularly acid-labile, making it suitable for syntheses where very mild deprotection is required. The unsubstituted 1,3-dioxolane offers a moderate level of acid stability. The presence of the methyl group in this compound is expected to have a modest electronic effect on the stability of the dioxolane ring, but significant differences in stability compared to the unsubstituted analog are not widely reported.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting groups.

Protocol 1: General Procedure for the Protection of a 1,2-Diol as a this compound

This protocol is a generalized procedure based on standard acetalization methods.

  • Materials:

    • 1,2-Diol (1.0 equiv)

    • Acetaldehyde dimethyl acetal (1.2 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a solution of the 1,2-diol in anhydrous toluene, add acetaldehyde dimethyl acetal and a catalytic amount of p-TsOH.

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the methanol (B129727) byproduct.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the this compound protected diol.

Protocol 2: General Procedure for the Deprotection of a this compound

  • Materials:

    • This compound protected diol

    • Aqueous solution of a protic acid (e.g., 1 M HCl or 80% acetic acid)

    • Organic solvent (e.g., Tetrahydrofuran (THF) or acetone)

  • Procedure:

    • The protected diol is dissolved in a suitable organic solvent.

    • The aqueous acidic solution is added to the mixture.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Once the deprotection is complete, the reaction mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the deprotected diol, which can be further purified if necessary.

Visualizing the Workflow

Diagram 1: General Workflow for Diol Protection

G Diol Diol Substrate Reagents Acetaldehyde Dimethyl Acetal, p-TsOH (cat.) Reaction Reaction in Toluene (reflux) with Dean-Stark Diol->Reaction Reagents->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Protected Diol Purification->Product G Protected_Diol This compound Protected Diol Acid Aqueous Acid (e.g., HCl, AcOH) Hydrolysis Hydrolysis Reaction Protected_Diol->Hydrolysis Acid->Hydrolysis Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Solvent Extraction Neutralization->Extraction Deprotected_Diol Deprotected Diol Extraction->Deprotected_Diol

References

Quantitative Analysis of 4-Methyl-1,3-dioxolane in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities in complex mixtures is paramount for quality control, reaction monitoring, and formulation development. This guide provides a comparative analysis of Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of 4-Methyl-1,3-dioxolane, a common cyclic acetal. While High-Performance Liquid Chromatography (HPLC) is a staple in many analytical laboratories, its application for a volatile and non-UV-absorbing compound like this compound is less common and would likely necessitate derivatization to achieve adequate sensitivity. Therefore, this guide will focus on the more prevalent and direct methods of GC and qNMR.

At a Glance: GC-FID vs. qNMR for this compound Analysis

The choice between Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy hinges on the specific analytical requirements, such as the need for absolute quantification, sample throughput, and sensitivity to trace impurities.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[1]
Primary Strengths High sensitivity for volatile impurities, excellent separation of complex mixtures, and high throughput.[1]Absolute quantification without a substance-specific reference standard (primary method), provides structural information, and is non-destructive.[1]
Primary Weaknesses Typically requires a reference standard of the analyte for absolute quantification, potential for thermal degradation of labile compounds.Lower sensitivity compared to GC-FID for trace impurities, potential for signal overlap in complex mixtures.
Typical Limit of Quantification (LOQ) Generally in the low mg/L to µg/L range. For the related compound 1,3-dioxolane, an LOQ of 12.9 mg/m³ in air has been reported.[2]Typically in the range of 0.1-1 mg/mL, depending on the number of scans and magnetic field strength.
Precision (Repeatability) Relative Standard Deviation (RSD) is typically <2%. Inter-laboratory studies for similar volatile compounds have shown RSDs below 15%.[3]High precision is achievable, with RSDs often below 1%.[1]
Linearity Excellent linearity over a wide concentration range, with correlation coefficients (R²) >0.99 commonly achieved.[3]Excellent linearity, as the signal response is inherently proportional to the number of nuclei.
Sample Preparation Simple dilution in a suitable solvent. Headspace analysis can be used for samples in complex matrices.Dissolution in a deuterated solvent with a known concentration of an internal standard.

Experimental Protocols

Detailed methodologies for both GC-FID and qNMR are provided below. These protocols serve as a starting point and may require optimization for specific matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is adapted from validated methods for the analysis of cyclic acetals and other volatile organic compounds.[2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) of known concentration.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • For the sample mixture, accurately weigh a known amount and dissolve it in the chosen solvent.

  • Add an internal standard (e.g., cyclooctane (B165968) or toluene) of known concentration to both the calibration standards and the samples to correct for injection volume variability.

2. GC-FID Conditions:

ParameterRecommended Setting
Column Rtx-5 (Crossbond 5% diphenyl/95% dimethyl polysiloxane) or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)
Oven Program Initial temperature: 50 °C, hold for 2 minutes; Ramp at 10 °C/min to 200 °C, hold for 5 minutes.
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response factor of this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of this compound in the sample mixture using the calibration curve.

Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol

This protocol follows best practices for accurate qNMR measurements.[4][5]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample mixture (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) to the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to completely dissolve the sample and internal standard.

2. NMR Data Acquisition:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Pulse Angle 90°
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest. This is critical for accurate quantification and should be determined experimentally using an inversion-recovery experiment.[6]
Number of Scans Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4][6]
Acquisition Time Typically 2-4 seconds
Spectral Width Sufficient to cover all signals of interest

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methyl group protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (MWₓ / MWₛₜₔ) * (mₛₜₔ / mₓ) * Pₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • x = analyte (this compound)

    • std = internal standard

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the quantitative analysis of this compound by GC-FID and qNMR.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_sample Dissolve Weighed Sample Mixture add_is Add Internal Standard prep_sample->add_is prep_standards Prepare Calibration Standards prep_standards->add_is injection Inject into GC add_is->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Concentration calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample & Internal Std dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve t1_measurement Determine T1 (Inversion-Recovery) dissolve->t1_measurement acquire_spectrum Acquire Spectrum (Optimized Parameters) t1_measurement->acquire_spectrum processing Phasing & Baseline Correction acquire_spectrum->processing integration Integrate Signals processing->integration calculation Calculate Molar Ratio & Concentration integration->calculation

Caption: Workflow for the quantitative analysis of this compound by qNMR.

References

Benchmarking 4-Methyl-1,3-dioxolane performance in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and overall sustainability. This guide provides a comprehensive comparison of 4-Methyl-1,3-dioxolane's performance in key reaction types against common alternatives, supported by available experimental data and detailed protocols.

This compound, a cyclic acetal, is emerging as a promising green solvent alternative to conventional ethers like tetrahydrofuran (B95107) (THF) and dipolar aprotic solvents such as dimethylformamide (DMF). Its favorable physical properties, including a higher boiling point and potentially lower toxicity, make it an attractive option for a range of chemical transformations.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are fundamental to its behavior and suitability for a specific reaction. Below is a comparison of key properties of this compound against common laboratory solvents.

PropertyThis compoundTetrahydrofuran (THF)Diethyl EtherDimethylformamide (DMF)
Molecular Formula C₄H₈O₂[1]C₄H₈OC₄H₁₀OC₃H₇NO
Molecular Weight 88.11 g/mol [1]72.11 g/mol 74.12 g/mol 73.09 g/mol
Boiling Point 84 °C[2]66 °C34.6 °C153 °C
Density 0.983 g/mL at 25 °C[2]0.889 g/mL at 20 °C0.713 g/mL at 20 °C0.944 g/mL at 20 °C
Flash Point -2 °C-14.5 °C-45 °C58 °C
Safety Highly flammable liquid and vapor.[1]Highly flammable liquid and vapor. Forms explosive peroxides.Extremely flammable liquid and vapor. Forms explosive peroxides.Combustible liquid. Reproductive toxicity.

Performance in Key Reaction Types

While direct, comprehensive comparative studies on this compound are still emerging, its performance can be inferred from its physicochemical properties and by examining data for the structurally similar and well-studied green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Grignard Reactions

Ethereal solvents are essential for the formation and reactivity of Grignard reagents, as they solvate the magnesium center.[3][4] THF and diethyl ether are the conventional choices.[3][4]

While specific quantitative data for Grignard reactions in this compound is limited, the related 2-MeTHF has demonstrated viability and, in some cases, superior performance to THF, offering higher yields and improved diastereoselectivity in certain pharmaceutical intermediate syntheses.[5] Given the structural similarities, this compound is expected to be a competent solvent for Grignard reactions, with its higher boiling point offering an advantage for reactions requiring elevated temperatures.

Reaction Scheme: Grignard Reagent Formation and Reaction with a Carbonyl

Grignard_Reaction Grignard Reaction Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl RX R-X (Alkyl/Aryl Halide) RMgX R-Mg-X (Grignard Reagent) RX->RMgX + Mg Mg Mg (Magnesium) Solvent Ethereal Solvent (e.g., this compound, THF) Solvent->RMgX Solvation RMgX2 R-Mg-X Intermediate [R'R''R-C-O-MgX] (Alkoxide Intermediate) RMgX2->Intermediate Nucleophilic Attack Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Intermediate Alcohol R'R''R-C-OH (Alcohol) Intermediate->Alcohol Protonation Workup H₃O⁺ (Aqueous Workup)

Grignard reaction pathway.

Nucleophilic Substitution (SN2) Reactions

Dipolar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free.[6] While DMF is a common choice, its toxicity is a significant drawback. The search for greener alternatives is ongoing.

Experimental Protocols

The following are detailed methodologies for key experiments.

General Experimental Workflow

A typical workflow for conducting and analyzing a chemical reaction is outlined below.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Glassware, Reagents, Solvent) Start->Setup Reaction Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis End End Product Analysis->End

Typical experimental workflow.

Synthesis of 1,3-Dioxolanes

Objective: To synthesize a 1,3-dioxolane (B20135) derivative from an aldehyde and a diol.

Materials:

  • Aldehyde (1.0 mmol)

  • Diol (1.2 mmol)

  • This compound (as solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 mmol)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde, diol, and this compound.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion and Future Outlook

This compound shows promise as a greener and safer alternative to conventional solvents in organic synthesis. Its favorable physical properties, particularly its higher boiling point compared to THF and diethyl ether, offer potential advantages in a variety of reactions. However, the current body of literature lacks extensive, direct comparative studies with quantitative performance data across a broad range of reaction types.

Researchers and drug development professionals are encouraged to consider this compound as a potential substitute, especially in Grignard reactions and nucleophilic substitutions. Small-scale trials are recommended to validate its efficacy and optimize reaction conditions for specific applications. Further research is warranted to fully elucidate its performance characteristics and expand its application as a sustainable solvent in modern organic chemistry.

References

A Proposed Framework for Assessing the Cross-Reactivity of 4-Methyl-1,3-dioxolane and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, there are no publicly available studies on the immunological cross-reactivity of 4-Methyl-1,3-dioxolane. This guide, therefore, presents a hypothetical framework for a comparative cross-reactivity study. The experimental data herein is illustrative and intended to guide future research.

This guide outlines a proposed study to evaluate the cross-reactivity of this compound against a panel of structurally similar compounds. The primary objective of such a study would be to determine the specificity of a hypothetical immunoassay developed for a target analyte, in this case, a fictional bioactive compound "Dioxaprine." Understanding cross-reactivity is critical in drug development and diagnostics to ensure assay specificity and to avoid false-positive results.

Hypothetical Target Analyte and Cross-Reactants

For the purpose of this proposed study, we will define a primary analyte, "Dioxaprine," and a selection of potential cross-reactants that share structural similarities with it and this compound.

  • Primary Analyte (Target): Dioxaprine (4-Methyl-2-phenyl-1,3-dioxolane)

  • Potential Cross-Reactants:

    • This compound

    • 1,3-Dioxolane

    • 4-Methyl-1,3-dioxane

    • 2,2-Dimethyl-1,3-dioxolane

The chemical structures of these compounds are depicted below. The structural similarities, particularly the dioxolane ring, form the basis for potential cross-reactivity.

Caption: Chemical structures of the hypothetical primary analyte and potential cross-reactants.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) would be a suitable method for assessing the cross-reactivity of these small molecules.[1][2][3] The principle of this assay is the competition between the unlabeled analyte (or cross-reactant) in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.

Key Experimental Steps
  • Antibody Production: Polyclonal or monoclonal antibodies specific to Dioxaprine would be generated. This typically involves conjugating Dioxaprine to a carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.

  • Plate Coating: Microtiter plates would be coated with an anti-Dioxaprine antibody.

  • Competitive Reaction:

    • Standard solutions of Dioxaprine and various concentrations of the potential cross-reactants (this compound, 1,3-Dioxolane, 4-Methyl-1,3-dioxane, and 2,2-Dimethyl-1,3-dioxolane) are prepared.

    • Each standard or test compound is added to the wells along with a fixed concentration of Dioxaprine conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

  • Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound reagents are then washed away.

  • Signal Development and Measurement: A chromogenic substrate for the enzyme is added. The intensity of the resulting color is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample. The absorbance is measured using a microplate reader.

  • Data Analysis: The 50% inhibition concentration (IC50) for each compound is determined. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[4] The percentage of cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Dioxaprine / IC50 of cross-reactant) x 100% [5]

The following diagram illustrates the proposed experimental workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis antibody_prod Antibody Production (Anti-Dioxaprine) plate_coating Plate Coating with Anti-Dioxaprine Ab antibody_prod->plate_coating competition Competitive Binding: Add Standards/Analogs and HRP-Dioxaprine plate_coating->competition reagent_prep Prepare Standards (Dioxaprine & Analogs) and HRP-Dioxaprine reagent_prep->competition incubation Incubation competition->incubation washing1 Washing incubation->washing1 substrate Add Substrate washing1->substrate development Color Development substrate->development stop Stop Reaction development->stop read_plate Read Absorbance stop->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Proposed experimental workflow for cross-reactivity assessment using competitive ELISA.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical results of the proposed cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-Reactivity
Dioxaprine10100%
This compound5002%
1,3-Dioxolane25000.4%
4-Methyl-1,3-dioxane10001%
2,2-Dimethyl-1,3-dioxolane8001.25%

Note: The IC50 values are inversely proportional to the binding affinity of the compound to the antibody. A lower IC50 indicates a higher affinity.

Interpretation of Hypothetical Results

Based on the illustrative data, the anti-Dioxaprine antibody exhibits high specificity for Dioxaprine. The structurally related compounds, including this compound, show minimal cross-reactivity. This would suggest that in a diagnostic or research setting, the presence of these analogs is unlikely to cause significant interference with the measurement of Dioxaprine.

The logical relationship in a competitive immunoassay is that a higher concentration of the analyte (or a cross-reacting substance) in the sample leads to less binding of the enzyme-labeled analyte, resulting in a weaker signal. This inverse relationship is fundamental to data interpretation.

G analyte_conc Analyte/Cross-Reactant Concentration binding Enzyme-Labeled Analyte Binding to Antibody analyte_conc->binding decreases signal Colorimetric Signal Intensity binding->signal decreases

Caption: Logical relationship in a competitive immunoassay.

Conclusion

While no experimental data currently exists for the cross-reactivity of this compound, this guide provides a comprehensive framework for conducting such a study. By following the proposed experimental protocols, researchers can generate valuable data to assess the specificity of immunoassays for dioxolane-containing compounds. Such studies are essential for the development of reliable and accurate analytical methods in various scientific disciplines.

References

A Comparative Guide to Purity Standards of Research-Grade 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of solvents are paramount to achieving reliable and reproducible experimental outcomes. 4-Methyl-1,3-dioxolane, a cyclic ether acetal, is utilized in various applications, including as a solvent and a building block in organic synthesis. This guide provides an objective comparison of its research-grade purity standards, outlines a detailed protocol for its analysis, and compares it with a common alternative.

Purity Grades and Impurity Profiles

The purity of this compound is most commonly determined by Gas Chromatography (GC), with standard research grades typically offering a purity of ≥98.0%.[1][2] Higher purity grades may be available for more sensitive applications. Key impurities that can affect its performance include water, which is significant due to the compound's hygroscopic nature, and peroxides, which can form over time upon exposure to air and light, a common issue for ether-containing compounds.

Table 1: Comparison of Typical Purity Grades for this compound

ParameterStandard Research GradeHigh-Purity / Anhydrous Grade
Purity (by GC) ≥98.0%[1][2]≥99.5%
Water Content ≤0.2%≤0.005%
Peroxides Specification may not be listed≤10 ppm
Appearance Colorless Liquid[1]Colorless Liquid
Primary Analysis Gas Chromatography (GC)[1]Gas Chromatography (GC) / Karl Fischer
Comparison with an Alternative Solvent: 4-Methyl-1,3-dioxane

Choosing the right solvent is critical. Below is a comparison of this compound with a structurally similar alternative, 4-Methyl-1,3-dioxane, highlighting key physical and chemical properties.

Table 2: Property Comparison: this compound vs. 4-Methyl-1,3-dioxane

PropertyThis compound4-Methyl-1,3-dioxane
CAS Number 1072-47-5[1][3]1120-97-4
Molecular Formula C₄H₈O₂[1][2][3]C₅H₁₀O₂[4]
Molecular Weight 88.11 g/mol [1][2][3]102.13 g/mol [4]
Boiling Point 84 °C[5]113-114 °C
Density 0.983 g/mL at 25 °C[5]0.97 g/mL at 25 °C
Typical Purity ≥98.0%[1]98%-99%[6]
Flash Point -2 °C (28 °F)[5]19 °C (66 °F)

Experimental Protocols

Accurate determination of purity is essential. The following is a standard protocol for analyzing the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.[7][8]

Protocol: Purity Analysis by GC-MS

1. Objective: To quantify the purity of a this compound sample and identify potential volatile impurities.

2. Materials and Equipment:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A suitable capillary column (e.g., non-polar DB-5 or similar)[9]

  • Autosampler vials (1.5 mL, glass) with caps[9]

  • Microsyringe

  • High-purity helium (carrier gas)

3. Sample Preparation:

  • Ensure the sample is free of particulates. If necessary, centrifuge the sample before transfer.[7][9]

  • Prepare a dilute solution of the sample. A typical concentration is around 0.1 to 1 mg/mL.[7]

  • Accurately dilute 10 µL of the this compound sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane) in a clean glass vial.

  • Cap the vial and vortex gently to ensure a homogenous mixture.

4. GC-MS Instrument Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/min

    • Hold: Hold at 150 °C for 2 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 35-350 amu

5. Data Analysis:

  • The purity is determined by calculating the peak area percentage from the resulting chromatogram.

  • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

  • Identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for purity verification and a decision-making process for solvent suitability.

Purity_Verification_Workflow cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analysis cluster_2 Phase 3: Reporting Sample Receive Solvent Batch Log Log Batch & C of A Sample->Log Prep Prepare Sample for GC-MS Log->Prep GCMS Run GC-MS Analysis Prep->GCMS Analyze Process Chromatogram GCMS->Analyze Compare Compare with Specs Analyze->Compare Pass Batch Passes QC Compare->Pass Purity ≥ 98% Fail Batch Fails QC (Quarantine) Compare->Fail Purity < 98% Report Generate Final Report Pass->Report Fail->Report

Caption: Experimental workflow for the purity verification of this compound.

Solvent_Suitability_Decision_Tree start Start: Assess Solvent for Experiment purity_check Is Purity >99% Required? start->purity_check water_sensitive Is Reaction Water-Sensitive? purity_check->water_sensitive No use_high Use High-Purity Grade (Purity >99%) purity_check->use_high Yes peroxide_check Is Peroxide Test Needed? (e.g., radical reaction) water_sensitive->peroxide_check No use_anhydrous Use Anhydrous Grade water_sensitive->use_anhydrous Yes use_std Use Standard Grade (Purity ≥98%) peroxide_check->use_std No test_peroxide Perform Peroxide Test peroxide_check->test_peroxide Yes reject Reject Batch or Purify peroxide_result Peroxides < Limit? test_peroxide->peroxide_result peroxide_result->use_std Yes peroxide_result->reject No

References

A Comparative Guide to the Kinetic Analysis of 4-Methyl-1,3-dioxolane Hydrolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of functional groups is paramount. Cyclic acetals, such as 4-Methyl-1,3-dioxolane, are frequently employed as protecting groups for diols or carbonyls in complex syntheses. Their rate of hydrolysis dictates their utility and removal conditions. This guide provides a comparative analysis of the hydrolysis rates of this compound against related structures, supported by experimental data and detailed protocols.

Comparison of Hydrolysis Rates

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-studied reaction. The rate is significantly influenced by the substitution pattern on the dioxolane ring. The mechanism proceeds via a rate-determining formation of a resonance-stabilized oxocarbenium ion intermediate.[1] Consequently, substituents that stabilize this carbocation will accelerate the rate of hydrolysis.

The following table summarizes the relative rates of hydrolysis for this compound and other relevant cyclic acetals. The data is compiled from studies on the structural factors influencing hydrolysis kinetics.

CompoundStructureRelative Rate of Hydrolysis (k_rel)
1,3-Dioxolane1.00
This compound ~3-5
2-Methyl-1,3-dioxolane~3,000
4,5-Dimethyl-1,3-dioxolane~10-20
1,3-Dioxane (B1201747)~0.03

Note: The relative rates are approximate and can vary with specific reaction conditions (acid concentration, temperature, solvent). The data is based on the principle that alkyl substitution at the C2 position significantly stabilizes the intermediate oxocarbenium ion, leading to a much faster hydrolysis rate compared to substitution at the C4 or C5 positions.

Key Observations:

  • Positional Influence of Methyl Group: A methyl group at the 2-position (2-Methyl-1,3-dioxolane) dramatically increases the hydrolysis rate. This is because the C2 carbon becomes the center of the positive charge in the oxocarbenium ion intermediate, and the methyl group directly stabilizes this charge through hyperconjugation.

  • This compound shows a modest increase in hydrolysis rate compared to the unsubstituted 1,3-dioxolane. The methyl group at the C4 position provides some stabilization to the developing positive charge, but its effect is much less pronounced than a substituent at the C2 position.

  • Ring Size: The six-membered 1,3-dioxane hydrolyzes significantly slower than the five-membered 1,3-dioxolane, highlighting the influence of ring strain on the reaction rate.[2]

Experimental Protocols

The kinetic analysis of dioxolane hydrolysis is commonly performed using UV-Visible spectrophotometry or stopped-flow techniques for very fast reactions.

Kinetic Analysis via UV-Visible Spectrophotometry

This method is suitable for reactions with half-lives of several minutes to hours. It relies on monitoring the change in absorbance of a reactant or product over time.[3][4][5] If none of the species involved in the hydrolysis absorb UV-Vis light, a coupled assay can be designed. For acetals derived from aromatic aldehydes, the change in the aldehyde's absorbance can be monitored directly.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 0.1 M HCl)

  • Buffer solution of desired pH

  • UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Stopwatch

Procedure:

  • Preparation: Prepare a stock solution of this compound in the chosen buffer. Ensure all solutions are equilibrated to the desired reaction temperature (e.g., 25°C) in a water bath.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at a wavelength where one of the products (e.g., the resulting aldehyde) has a strong absorbance and the reactant does not. For instance, if the hydrolysis releases a conjugated aldehyde, the λ_max of the aldehyde would be used.

  • Blank Measurement: Fill a cuvette with the acidic buffer solution to be used and take a blank reading to zero the instrument.

  • Reaction Initiation: To initiate the reaction, pipette a small volume of the this compound stock solution into the cuvette containing the pre-thermostatted acidic buffer. Quickly mix the solution by inverting the cuvette (sealed with a cap) and immediately place it in the spectrophotometer.

  • Data Acquisition: Start recording the absorbance at fixed time intervals (e.g., every 30 seconds) for a period that covers at least two to three half-lives of the reaction.[3]

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be -k_obs.

Kinetic Analysis via Stopped-Flow Technique

For reactions that are too fast to be monitored by conventional spectrophotometry (half-lives in the millisecond to second range), the stopped-flow method is employed.[6] This technique allows for the rapid mixing of reactants and immediate observation of the reaction progress.[7][8]

Apparatus:

  • Stopped-flow instrument coupled with a UV-Vis spectrometer or fluorescence detector.

  • Two drive syringes for reactants.

  • A mixing chamber and an observation cell.

Procedure:

  • Solution Loading: Load one syringe with the this compound solution and the other with the acidic solution.

  • Rapid Mixing: The instrument's drive mechanism rapidly pushes the contents of both syringes into the mixing chamber.

  • Flow and Stoppage: The mixed solution flows into the observation cell. The flow is abruptly stopped, and data acquisition is triggered simultaneously.

  • Data Collection: The change in absorbance or fluorescence is recorded as a function of time, typically over a few seconds. The time between the end of mixing and the start of measurement is known as the "dead time" of the instrument.[7]

  • Data Analysis: The resulting kinetic trace is fitted to an appropriate exponential equation to extract the observed rate constant (k_obs).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Dioxolane, Acid) B Equilibrate Solutions to Reaction Temp A->B C Set up Spectrophotometer (Wavelength, Blank) B->C D Initiate Reaction (Mix Reactants) C->D E Monitor Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine Slope (-k_obs) F->G H Calculate Rate Constant G->H

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Hydrolysis Signaling Pathway

hydrolysis_pathway cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products dioxolane This compound protonated_dioxolane Protonated Dioxolane dioxolane->protonated_dioxolane + H+ H_plus H+ oxocarbenium Oxocarbenium Ion (Resonance Stabilized) protonated_dioxolane->oxocarbenium Ring Opening (Rate-Determining Step) hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal + H2O H2O_attack H2O products Propylene Glycol + Formaldehyde hemiacetal->products Deprotonation & Rearrangement

Caption: Acid-catalyzed hydrolysis pathway of this compound.

References

Spectroscopic Showdown: A Comparative Guide to 4-Methyl-1,3-dioxolane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. 4-Methyl-1,3-dioxolane, a heterocyclic compound, exists as a pair of diastereomers: cis-4-Methyl-1,3-dioxolane and trans-4-Methyl-1,3-dioxolane. Although they share the same molecular formula and connectivity, their different spatial arrangements of atoms lead to distinct spectroscopic signatures. This guide provides a comparative analysis of the spectroscopic data for these isomers, supported by experimental protocols and logical workflows, to aid in their differentiation and characterization.

While comprehensive, directly comparative published spectra for the individual pure isomers are scarce, this guide compiles available data for the isomeric mixture and infers the expected differences based on established principles of stereochemistry in NMR spectroscopy.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the key spectroscopic data for the isomers of this compound. The data for the individual isomers are predicted based on the analysis of related compounds and stereochemical effects, while the general data is for the undifferentiated compound, which is often a mixture of the two isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)

Protoncis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~4.9 (s)~4.8 (s)SingletN/A
H4~4.2 (m)~3.8 (m)Multiplet-
H5a (axial)~3.4 (t)~4.0 (dd)Triplet / Doublet of doublets-
H5b (equatorial)~4.1 (dd)~3.3 (t)Doublet of doublets / Triplet-
-CH₃~1.2 (d)~1.3 (d)Doublet~6.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)

Carboncis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)
C2~94.5~94.0
C4~75.0~76.0
C5~66.0~67.0
-CH₃~17.0~18.0

Table 3: IR and Mass Spectrometry Data (Isomeric Mixture)

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Strong C-O stretching bands around 1000-1200 cm⁻¹, C-H stretching of alkanes just below 3000 cm⁻¹. The fingerprint region may show minor differences between isomers.
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 88. Key fragments at m/z = 87 (M-H)⁺, 73 (M-CH₃)⁺, and 44. The fragmentation patterns for the cis and trans isomers are expected to be very similar.

Visualizing the Synthesis

The synthesis of this compound isomers provides a logical workflow that illustrates the formation of both the cis and trans products.

G Synthesis of this compound Isomers Reactant1 1,2-Propanediol Intermediate Hemiacetal Intermediate Reactant1->Intermediate Reactant2 Formaldehyde Reactant2->Intermediate Mixture Isomeric Mixture Intermediate->Mixture Acid Catalyst, Dehydration Product_cis cis-4-Methyl-1,3-dioxolane Product_trans trans-4-Methyl-1,3-dioxolane Separation Chromatographic Separation Mixture->Separation Separation->Product_cis Separation->Product_trans G Workflow for Isomer Differentiation Start Isomeric Mixture of This compound NMR_Analysis 1H and 13C NMR Spectroscopy Start->NMR_Analysis Other_Methods IR and MS Analysis Start->Other_Methods Key_Difference Key Differentiating Feature: Chemical Shifts of H4, H5, and -CH3 NMR_Analysis->Key_Difference Cis_ID cis-Isomer Identified Key_Difference->Cis_ID Specific set of chemical shifts Trans_ID trans-Isomer Identified Key_Difference->Trans_ID Different set of chemical shifts Confirmation Supportive, but generally non-differentiating data Other_Methods->Confirmation

A Comparative Environmental Impact Assessment: 4-Methyl-1,3-dioxolane Versus Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Greener Solvent Selection

The imperative to adopt greener and more sustainable practices in chemical research and pharmaceutical development has placed solvent selection under intense scrutiny. Traditional solvents, while effective, often carry a significant environmental burden. This guide provides a comprehensive comparison of the environmental impact of 4-Methyl-1,3-dioxolane, a promising bio-based alternative, against three widely used traditional solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene. This analysis is based on available experimental data and aims to equip researchers with the information needed to make more environmentally conscious decisions in the laboratory.

Executive Summary

While direct, comprehensive comparative studies on the environmental impact of this compound are still emerging, this guide synthesizes available data to draw meaningful comparisons. The evidence suggests that this compound, particularly when derived from bio-based sources, presents a favorable environmental profile concerning greenhouse gas emissions and potential for biodegradability compared to its traditional counterparts. However, data on its aquatic toxicity and photochemical ozone creation potential remain limited. Traditional solvents like DCM and Toluene are associated with significant health and environmental hazards, including carcinogenicity and atmospheric pollution. THF, while a versatile solvent, has a high energy demand during its production.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental and performance parameters for this compound and the selected traditional solvents. It is important to note that some data for this compound is inferred from structurally similar compounds or its precursors due to a lack of direct experimental results.

Table 1: Environmental Impact Assessment

ParameterThis compoundTetrahydrofuran (THF)Dichloromethane (DCM)Toluene
Source Potentially bio-based (from propylene (B89431) glycol)Fossil-basedFossil-basedFossil-based
Biodegradability (OECD 301F) Data not available for this compound. However, 1,3-dioxolane (B20135) is not readily biodegradable[1].Not readily biodegradableReadily biodegradable[2]Readily broken down by bacteria in soil and water[3]
Greenhouse Gas Emissions (kg CO₂e/kg) Estimated to be lower than fossil-based counterparts, especially if produced from renewable propylene glycol (4.17 kg CO₂e/kg for propylene glycol)[4][5].High, estimated at 6.0 kg CO₂e/kg[6].Lower than THFData not readily available in a comparable format.
Aquatic Toxicity Data not available.Low acute toxicity to aquatic organisms.Low acute toxicity to aquatic organisms[7].Moderate acute and chronic toxicity to aquatic life[3].
Photochemical Ozone Creation Potential (POCP) Data not available.Data not readily available.Low, not significantly implicated in ground-level ozone generation[8].Contributes to the formation of photochemical smog[6].
Health Hazards Skin and eye irritant, highly flammable[9].Suspected carcinogen, peroxide formation risk[10].Suspected human carcinogen, metabolizes to carbon monoxide[7][11].Neurological and organ damage with long-term exposure[3].

Table 2: Performance and Recovery

ParameterThis compoundTetrahydrofuran (THF)Dichloromethane (DCM)Toluene
Boiling Point (°C) 85-866639.6110.6
Solvent Recovery Efficiency Data not available. Expected to be recoverable via distillation.Recoverable via distillation, but can be energy-intensive.Recoverable via distillation.Recoverable via distillation.
Performance in Suzuki Coupling (Yield %) Data not available.Can be an effective solvent, with yields depending on reaction conditions[4][12][13][14].Not a typical solvent for Suzuki coupling.Can be used, with yields varying based on catalyst and conditions.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not widely available in the literature. However, standardized methods can be employed to assess the key environmental parameters discussed.

Protocol for Ready Biodegradability Test (Based on OECD 301F)

This method evaluates the ready biodegradability of a chemical substance by aerobic microorganisms in an aqueous medium.

  • Test System: A manometric respirometer is used to measure the oxygen consumed by the microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.

  • Procedure:

    • A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium in the respirometer flasks.

    • The flasks are inoculated with the activated sludge.

    • Control flasks containing only the inoculum and a reference substance (e.g., sodium benzoate) are also prepared.

    • The flasks are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

    • The consumption of oxygen is measured continuously.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period[7][9][15][16].

Protocol for Determining Solvent Recovery Efficiency

This protocol outlines a general procedure for determining the efficiency of solvent recovery by distillation.

  • Apparatus: A standard laboratory distillation apparatus is used, including a round-bottom flask, a distillation head with a condenser, and a collection flask.

  • Procedure:

    • A known volume and mass of the spent solvent mixture are placed in the distillation flask.

    • The mixture is heated to the boiling point of the solvent to be recovered.

    • The vapor is condensed and collected in the collection flask.

    • The distillation is continued until no more solvent is collected.

  • Data Analysis: The volume and mass of the recovered solvent are measured. The solvent recovery efficiency is calculated as: (Mass of recovered solvent / Initial mass of solvent in the mixture) x 100%

Mandatory Visualization

Environmental Impact Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive environmental impact assessment of a solvent, from its origin to its end-of-life.

cluster_0 Cradle-to-Gate cluster_1 Use Phase cluster_2 End-of-Life Raw_Material_Extraction Raw Material Extraction Solvent_Production Solvent Production Raw_Material_Extraction->Solvent_Production Chemical_Reaction Chemical Reaction Solvent_Production->Chemical_Reaction Solvent Input Purification Product Purification Chemical_Reaction->Purification Solvent_Recovery Solvent Recovery Purification->Solvent_Recovery Spent Solvent Solvent_Recovery->Chemical_Reaction Recycled Solvent Waste_Treatment Waste Treatment Solvent_Recovery->Waste_Treatment

Caption: Workflow for solvent life cycle assessment.

Conclusion

The selection of a solvent has far-reaching environmental consequences. While traditional solvents like THF, DCM, and Toluene have well-established performance characteristics, their environmental and health impacts are significant. This compound emerges as a promising alternative with the potential for a lower carbon footprint, especially when derived from renewable feedstocks. However, the current lack of comprehensive and comparative data, particularly regarding its biodegradability and aquatic toxicity, highlights the urgent need for further research. This guide serves as a call to the scientific community to generate the necessary data to enable a complete and objective assessment of such greener alternatives, thereby facilitating their responsible adoption in research and industry.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and proper disposal of 4-Methyl-1,3-dioxolane, providing immediate safety and logistical information for researchers, scientists, and drug development professionals.

Proper disposal of this compound is critical not only for the safety of laboratory personnel but also for environmental protection. This highly flammable and irritating compound requires strict adherence to established protocols. This document outlines the necessary steps for its safe handling and disposal, in line with regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to safe handling practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles and a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[2][3]

  • Body Protection: A flame-retardant lab coat should be worn.[2]

Handling:

  • Always handle this chemical inside a certified chemical fume hood.[1]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][3][4]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1][2][3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]

  • Ensure the work area is well-ventilated.[1][3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][3]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[1][3]

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact: Immediately wash the affected area with plenty of water.[1][3] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Boiling Point 85 °C
Flash Point -2 °C
Specific Gravity 0.99
Appearance Colorless to Almost colorless clear liquid

Source: Tokyo Chemical Industry Co., Ltd. Safety Data Sheet[3]

Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).[5]

Step-by-Step Disposal Procedure:

  • Waste Identification: this compound is classified as a hazardous waste due to its flammability.[6][7]

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.

    • Do not mix with other waste streams unless explicitly permitted.

  • Waste Collection:

    • Collect all waste containing this compound in a compatible, sealed container.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

    • Ensure the storage area is compliant with all institutional and regulatory requirements for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. The manifest system tracks hazardous waste from "cradle-to-grave."[8][9]

  • Final Disposal: The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[9]

Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash. This can lead to environmental contamination and potential violations of federal and state law.[5][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood C Keep Away from Ignition Sources D Identify as Hazardous Waste C->D Generate Waste E Segregate into Labeled Container D->E F Keep Container Securely Closed E->F G Store in a Cool, Ventilated Area F->G Store Waste H Contact EHS for Pickup G->H I Complete Hazardous Waste Manifest H->I J Transport by Licensed Contractor to TSDF I->J

References

Essential Safety and Operational Guide for Handling 4-Methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-dioxolane. The following procedures are designed to ensure laboratory safety and minimize exposure risks.

Immediate Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause significant skin and eye irritation.[1][2] Adherence to strict safety protocols is mandatory to prevent accidents and exposure.

Hazard Category Description Primary Prevention Measures
Flammability Highly flammable liquid and vapor.[1][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[1][4] Ground and bond containers during transfer.[3]
Health Hazards Causes serious eye irritation and skin irritation. May cause respiratory irritation.[4]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in well-ventilated areas.[4]
Chemical Reactivity Incompatible with strong oxidizing agents.[4]Store away from incompatible materials in a cool, dark, and well-ventilated place.[4]
Environmental Should not be released into the environment.[4]Prevent spills from entering drains or waterways.[6] Dispose of waste according to regulations.[4]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7]

  • High-Risk Operations: For tasks with a significant risk of splashing or aerosol generation, a face shield must be worn in conjunction with safety goggles.

Skin and Body Protection
  • Protective Clothing: A flame-resistant lab coat is the minimum requirement.[8] For procedures involving larger quantities or a higher risk of splashes, chemical-resistant coveralls should be worn.[8]

Glove Material Chemical Resistance (Proxy Data for Dioxane/Similar Solvents)

Glove Material Chemical Class Resistance Rating Notes
Butyl Rubber 1,3-Dioxane Recommended Often suggested for esters and ketones.[10][11]
Teflon® (PTFE) 1,3-Dioxane Recommended Excellent broad-spectrum chemical resistance.[11]
Neoprene Dioxane Good Provides moderate protection against a range of chemicals.[10]
Nitrile Rubber 1,3-Dioxane Poor [9] Not recommended for prolonged contact; suitable only for incidental splash protection.[8][9]

| Natural Rubber (Latex) | 1,3-Dioxane | Fair to Poor [9] | Generally poor resistance to organic solvents.[9][10] |

Disclaimer: The data above is based on general chemical resistance charts for similar chemical structures.[9][11] Users must consult the specific glove manufacturer's data for permeation and degradation information for this compound or a suitable analogue.

Respiratory Protection
  • Standard Use: Handling should occur in a well-ventilated laboratory, preferably within a chemical fume hood, which may eliminate the need for respiratory protection.[4]

  • Required Use: In poorly ventilated areas or when aerosols may be generated, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[8] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is required.[4]

Operational and Disposal Plans

Handling Protocol
  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[4][5]

  • Ventilation: Conduct all work in a well-ventilated area or a certified chemical fume hood.[6][7]

  • Ignition Sources: Eliminate all potential ignition sources (open flames, hot surfaces, sparks).[1] Use only non-sparking tools and explosion-proof equipment.[4]

  • Grounding: Ground and bond all containers and receiving equipment during transfer to prevent static electricity discharge.[3][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]

  • Clothing: Remove and wash any contaminated clothing before reuse.

Spill Management
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation & Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[4][6]

  • Containment: For small spills, absorb the material with a non-combustible, inert absorbent such as sand, silica (B1680970) gel, or universal binder.[3][4]

  • Collection: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • All waste, including contaminated absorbent materials and disposable PPE, must be considered hazardous.

  • Dispose of contents and containers at an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][4] Do not dispose of it in standard laboratory trash or down the drain.

Procedural Workflow Visualization

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection & Use cluster_ops 3. Handling & Emergency Plan cluster_disposal 4. Post-Handling & Disposal start Start: Handling this compound risk_assessment Assess Risks: - Quantity - Procedure - Splash/Aerosol Potential start->risk_assessment check_ventilation Verify Ventilation (Fume Hood Available?) risk_assessment->check_ventilation select_ppe Select Appropriate PPE check_ventilation->select_ppe ppe_details - Eye: Goggles (Face Shield if needed) - Skin: Lab Coat & Chemical-Resistant Gloves - Respiratory: APR if ventilation is poor select_ppe->ppe_details don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Perform Handling Procedure (Grounding, No Ignition Sources) don_ppe->handle_chemical emergency_check Spill or Exposure? handle_chemical->emergency_check spill_protocol Execute Spill Protocol emergency_check->spill_protocol Yes (Spill) exposure_protocol Execute First Aid Protocol (Rinse Skin/Eyes, Seek Medical Attention) emergency_check->exposure_protocol Yes (Exposure) doff_ppe Doff & Dispose of Contaminated PPE emergency_check->doff_ppe No spill_protocol->doff_ppe exposure_protocol->doff_ppe dispose_waste Dispose of Chemical Waste in Approved Container doff_ppe->dispose_waste cleanup Decontaminate Work Area & Wash Hands dispose_waste->cleanup end End cleanup->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.